Product packaging for Naamidine B(Cat. No.:CAS No. 121819-68-9)

Naamidine B

Cat. No.: B15187156
CAS No.: 121819-68-9
M. Wt: 463.5 g/mol
InChI Key: ZTINURUARMNVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naamidine B is a 2-aminoimidazole alkaloid sourced from marine sponges, specifically the Leucetta chagosensis species. It presents a valuable chemical scaffold for researchers investigating novel agrochemical and pharmaceutical agents . In biological assays, this compound has demonstrated significant in vitro activity against the Tobacco Mosaic Virus (TMV), a model plant pathogen that infects hundreds of plant species . Furthermore, this compound exhibits very good in vitro antifungal activity against a broad spectrum of 14 phytopathogenic fungi, indicating its potential as a lead compound for fungicidal research . The core 2-aminoimidazole structure is shared with related bioactive compounds like Naamidine A, which has been shown to possess a zinc-binding capability that may contribute to its antifungal mechanism by disrupting metal ion homeostasis . Research into this family of compounds is ongoing to fully elucidate their structure-activity relationships and precise mechanisms of action. This product is intended for research and investigational purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25N5O5 B15187156 Naamidine B CAS No. 121819-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121819-68-9

Molecular Formula

C24H25N5O5

Molecular Weight

463.5 g/mol

IUPAC Name

5-[5-[(3-hydroxy-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C24H25N5O5/c1-28-18(12-15-7-10-20(34-4)19(30)13-15)17(11-14-5-8-16(33-3)9-6-14)25-23(28)26-21-22(31)29(2)24(32)27-21/h5-10,13,30H,11-12H2,1-4H3,(H,25,26,27,32)

InChI Key

ZTINURUARMNVOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)OC)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Naamidine B: A Technical Guide to a Marine-Derived Imidazole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Structure, and Biological Context of a Promising Natural Product

For researchers, scientists, and drug development professionals, the vast chemical diversity of marine natural products presents a compelling frontier for therapeutic innovation. Among these, the naamidines, a family of imidazole alkaloids isolated from marine sponges of the genus Leucetta, have garnered significant interest for their diverse biological activities. This technical guide focuses on Naamidine B, providing a detailed overview of its chemical structure and contextualizing its potential through the lens of its more extensively studied analogs, Naamidine A and Naamidine J. While specific biological and experimental data for this compound remains limited in publicly accessible literature, the structural similarities within the naamidine family allow for valuable insights into its potential mechanisms and applications.

The Chemical Architecture of this compound

This compound is a tetrasubstituted imidazole derivative, sharing a core structural motif with other members of the naamidine family. The definitive structure, as elucidated in recent studies on the confirmation and revision of naamidine alkaloids, is presented below.[1] The molecule features a central imidazole ring, which is characteristically substituted at various positions, contributing to the diverse bioactivities observed across the analog series.

The confirmed chemical structure of this compound reveals a complex heterocyclic assembly, providing a foundation for understanding its physicochemical properties and potential biological interactions.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. However, based on its structural similarity to Naamidine A, a number of properties can be predicted. The following table summarizes key computed physicochemical properties for the closely related Naamidine A, offering a proxy for understanding the characteristics of this compound.

PropertyValue (for Naamidine A)Data Source
Molecular FormulaC₂₃H₂₃N₅O₄PubChem[2]
Molecular Weight433.5 g/mol PubChem[2]
IUPAC Name(5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methyl-imidazolidine-2,4-dionePubChem[2]
CAS Number110189-06-5PubChem[2]

Biological Activity and Therapeutic Potential: Insights from Naamidine Analogs

While specific bioactivity data for this compound is scarce, extensive research on its analogs, particularly Naamidine A and Naamidine J, provides a strong framework for predicting its potential therapeutic applications.

Antifungal Activity: The Zinc Chelating Mechanism of Naamidine A

Naamidine A has demonstrated notable antifungal activity against a range of pathogenic fungi, including drug-resistant strains.[3][4] Its mechanism of action is believed to involve the chelation of zinc ions, which are essential for fungal growth and viability.[5][6][7]

The following table summarizes the in vitro antifungal activity of Naamidine A against various fungal species.

Fungal SpeciesStrainMIC₈₀ (µM)Culture MediumReference
Candida albicansCaSS11.56RPMI[6]
Trichophyton indotiniaeCI 633/P/23 (terbinafine-sensitive)12.5 - 25RPMI[7]
Trichophyton indotiniae18 (terbinafine-resistant)12.5 - 25RPMI[7]
Trichophyton indotiniaeV245-81 (terbinafine-resistant)12.5 - 25RPMI[7]

Signaling Pathway: Proposed Mechanism of Naamidine A Antifungal Activity

The antifungal effect of Naamidine A is strongly linked to its ability to sequester zinc ions, thereby disrupting essential zinc-dependent cellular processes in fungi.

NaamidineA_Mechanism NaamidineA Naamidine A Complex Naamidine A-Zn²⁺ Complex NaamidineA->Complex Zn2_ext Extracellular Zn²⁺ Zn2_ext->Complex FungalCell Fungal Cell Complex->FungalCell Deprives cell of Zn²⁺ Zn2_int Intracellular Zn²⁺ EssentialProcesses Essential Zinc-Dependent Cellular Processes Zn2_int->EssentialProcesses Inhibition Inhibition of Fungal Growth EssentialProcesses->Inhibition Disruption

Proposed zinc chelation mechanism of Naamidine A.
Anti-inflammatory and Immuno-oncology Potential: Insights from Naamidine J

Naamidine J has emerged as a promising candidate in the fields of inflammation and immuno-oncology.[8][9][10] Recent studies have shown that Naamidine J can modulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[8][9] By inhibiting PD-L1 expression in cancer cells, Naamidine J has the potential to enhance anti-tumor T-cell immunity.[8]

Experimental Workflow: Evaluation of Naamidine J on PD-L1 Expression

The following diagram illustrates a typical experimental workflow to assess the impact of Naamidine J on PD-L1 expression in cancer cells.

NaamidineJ_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CancerCells Human Colorectal Adenocarcinoma Cells (RKO) Treatment Treat with Naamidine J (or derivative) CancerCells->Treatment Analysis Analyze PD-L1 Expression (e.g., Western Blot, Flow Cytometry) Treatment->Analysis Mice Tumor-bearing Mice (e.g., MC38 in C57BL/6) Analysis->Mice Promising candidates for in vivo testing Treatment_invivo Administer Naamidine J (or derivative) Mice->Treatment_invivo TumorAnalysis Analyze Tumors: - PD-L1 Expression - T-cell Infiltration (CD8⁺/CD4⁺ ratio) Treatment_invivo->TumorAnalysis

Workflow for evaluating Naamidine J's effect on PD-L1.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of naamidine analogs.

Antifungal Susceptibility Testing of Naamidine A

Objective: To determine the minimum inhibitory concentration (MIC) of Naamidine A against various fungal strains.

Materials:

  • Naamidine A

  • Fungal strains (e.g., Candida albicans, Trichophyton indotiniae)

  • RPMI-1640 medium

  • 96-well or 384-well microtiter plates

  • Spectrophotometer or fluorescence plate reader

  • Resazurin (alamarBlue®) reagent (for viability assessment)

Procedure:

  • Preparation of Fungal Inoculum: Fungal colonies are grown on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of conidia or yeast cells is prepared in sterile saline and the cell density is adjusted to the desired concentration (e.g., 1 x 10⁶ CFU/mL).[5]

  • Serial Dilution of Naamidine A: A stock solution of Naamidine A is serially diluted in RPMI medium in the microtiter plates to achieve a range of final concentrations (e.g., 0-50 µM).[5]

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted Naamidine A.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 30°C or 28°C) for a specified period (e.g., 48-96 hours).[5][6]

  • Growth Assessment:

    • Optical Density: Fungal growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.[6]

    • Viability Assay: Alternatively, fungal viability can be assessed by adding resazurin reagent and measuring the fluorescence at an appropriate excitation/emission wavelength (e.g., 535/595 nm).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of Naamidine A that causes a significant reduction (e.g., 80% - MIC₈₀) in fungal growth or viability compared to the untreated control.[6]

Synthesis and Future Directions

The total synthesis of several naamidine alkaloids, including Naamidine A and J, has been successfully achieved, paving the way for the synthesis of this compound and other analogs.[8][9] The synthetic routes often involve the construction of the substituted imidazole core followed by the addition of the hydantoin or related moieties. The availability of synthetic routes is crucial for further structure-activity relationship (SAR) studies, optimization of biological activity, and the generation of sufficient material for preclinical and clinical development.

Future research on this compound should focus on its isolation from natural sources or its total synthesis to enable a thorough investigation of its biological properties. Key areas of investigation will include:

  • Broad-spectrum biological screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and other biological activities of pure this compound.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship studies: Comparing the activity of this compound with its analogs to understand the contribution of different structural features to its biological effects.

The naamidine family of marine natural products represents a rich source of chemical novelty and therapeutic potential. While much remains to be discovered about this compound specifically, the wealth of information available for its close analogs provides a clear and compelling roadmap for future research and development. This technical guide serves as a foundational resource for scientists dedicated to exploring the therapeutic promise of these fascinating marine-derived compounds.

References

The Quest for Naamidine B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine B belongs to a compelling class of imidazole alkaloids isolated from marine sponges. These natural products have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source of this compound and a detailed, representative methodology for its isolation, based on established protocols for related compounds. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on the broader family of Naamidine alkaloids to provide a robust framework for researchers.

Natural Source

This compound is a secondary metabolite produced by the marine sponge Leucetta chagosensis[1][2]. This calcareous sponge, belonging to the family Leucettidae, is found in various marine environments, including the Indo-Pacific region[1]. Marine sponges of the genera Leucetta and Pericharax are well-documented sources of a rich variety of imidazole alkaloids, including other Naamidine analogs such as Naamidine A, G, H, I, and J[1][2][3][4]. The complex chemical ecology of these sponges contributes to the production of these unique and biologically active compounds.

Isolation Methodology

A definitive, step-by-step isolation protocol specifically for this compound is not detailed in the available scientific literature. However, by examining the isolation procedures for other Naamidine alkaloids and related imidazole compounds from Leucetta chagosensis and Pericharax heteroraphis, a comprehensive and representative experimental workflow can be constructed.

Experimental Protocol: Representative Isolation of Naamidine Alkaloids

This protocol is a composite of methodologies described in the literature for the isolation of imidazole alkaloids from marine sponges[1][2][4].

1. Sample Collection and Preparation:

  • Collect specimens of the marine sponge Leucetta chagosensis by scuba diving.

  • Immediately freeze the collected samples at -20°C to prevent degradation of the secondary metabolites.

  • Freeze-dry the sponge material to remove water, then grind it into a fine powder.

2. Extraction:

  • Extract the powdered sponge material exhaustively with a polar solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature. This is typically done by repeated maceration or Soxhlet extraction.

  • Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.

  • Separate the aqueous layer and subsequently partition it against a solvent of intermediate polarity, such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂), to extract the semi-polar alkaloids.

  • Concentrate the resulting organic layer to yield an enriched alkaloid fraction.

4. Chromatographic Purification:

  • Step 4.1: Silica Gel Chromatography:

    • Subject the enriched alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., UV light, Dragendorff's reagent).

  • Step 4.2: Size-Exclusion Chromatography:

    • Pool fractions containing compounds of interest and further purify them using size-exclusion chromatography on a Sephadex LH-20 column.

    • Use methanol as the mobile phase to separate compounds based on their molecular size.

  • Step 4.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Perform the final purification of the targeted fractions by RP-HPLC on a C18 column.

    • Employ a gradient elution system, typically with a mixture of water (often containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

    • Monitor the elution profile with a UV detector, as imidazole alkaloids typically exhibit UV absorbance.

    • Collect the peak corresponding to this compound and confirm its purity.

5. Structure Elucidation:

  • The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure of the molecule.

Visualization of the Isolation Workflow

Isolation_Workflow Sponge Leucetta chagosensis (Freeze-dried and powdered) Extraction Extraction (Methanol or Ethanol) Sponge->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., H₂O/EtOAc) Crude_Extract->Partitioning Enriched_Fraction Enriched Alkaloid Fraction Partitioning->Enriched_Fraction Silica_Gel Silica Gel Chromatography Enriched_Fraction->Silica_Gel Sephadex Sephadex LH-20 (Size-Exclusion) Silica_Gel->Sephadex RPHPLC Reversed-Phase HPLC (C18 Column) Sephadex->RPHPLC Naamidine_B Pure this compound RPHPLC->Naamidine_B Structure_Elucidation Structure Elucidation (NMR, MS) Naamidine_B->Structure_Elucidation

Caption: A representative workflow for the isolation of this compound from Leucetta chagosensis.

Quantitative Data

ParameterValueReference
Yield of this compound Not reported in the literature-
Purity of this compound Not reported in the literature-
Spectroscopic Data (¹H and ¹³C NMR) Not available in public databases-

Potential Signaling Pathways and Biological Activity

The specific signaling pathway and mechanism of action for this compound have not yet been elucidated. However, studies on its close structural analogs provide valuable insights into its potential biological activities.

  • Naamidine A: Has been shown to exhibit antifungal activity through a mechanism involving zinc chelation. This suggests that this compound might also possess metal-chelating properties and potentially interfere with zinc-dependent biological processes[5][6][7].

  • Naamidine J: Has been investigated for its potential as a tumor immunological agent by inhibiting the programmed death-ligand 1 (PD-L1)[3]. This indicates that this compound could also have immunomodulatory or anticancer properties.

Hypothetical Signaling Pathway: Zinc Chelation

Based on the activity of Naamidine A, a potential mechanism for this compound could involve the sequestration of zinc ions, which are essential cofactors for many enzymes, including those involved in fungal growth and proliferation.

Zinc_Chelation_Pathway Naamidine_B This compound Complex This compound-Zn²⁺ Complex Naamidine_B->Complex Zinc Extracellular Zn²⁺ Zinc->Complex Zinc_Uptake Zinc Transporters Complex->Zinc_Uptake Blocks Uptake Fungal_Cell Fungal Cell Enzymes Zinc-Dependent Enzymes Fungal_Cell->Enzymes Requires Zn²⁺ Zinc_Uptake->Fungal_Cell Inhibition Inhibition of Fungal Growth Enzymes->Inhibition Leads to

Caption: Hypothetical mechanism of antifungal activity of this compound via zinc chelation.

Hypothetical Signaling Pathway: PD-L1 Inhibition

Drawing parallels with Naamidine J, this compound could potentially modulate the immune response by targeting the PD-1/PD-L1 axis, which is a critical checkpoint in cancer immunity.

PDL1_Inhibition_Pathway cluster_0 Tumor Cell cluster_1 T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to T_Cell_Activation T Cell Activation Immune_Evasion Immune Evasion PD1->Immune_Evasion Inhibits T Cell Leads to Naamidine_B This compound Naamidine_B->PDL1 Potentially Inhibits Naamidine_B->T_Cell_Activation Promotes

Caption: Hypothetical mechanism of immunomodulatory activity of this compound via PD-L1 inhibition.

Conclusion

This compound, a fascinating imidazole alkaloid from the marine sponge Leucetta chagosensis, holds promise for further investigation in drug discovery. While a detailed and specific protocol for its isolation and comprehensive biological data are yet to be published, this guide provides a robust framework based on the collective knowledge of related compounds. The representative isolation methodology and the hypothetical signaling pathways presented herein offer a solid starting point for researchers aiming to explore the full potential of this intriguing natural product. Further studies are warranted to elucidate the precise isolation conditions, quantitative yields, and the specific molecular mechanisms underlying the biological activities of this compound.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Naamidine B in Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine B, a member of the complex and pharmacologically intriguing family of pyrrole-imidazole alkaloids (PIAs), is a marine natural product isolated from sponges of the genus Leucetta. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities. However, the intricate biosynthetic pathways leading to the formation of these structurally unique alkaloids within their marine sponge hosts remain largely enigmatic. This technical guide synthesizes the current understanding and an in-depth analysis of the proposed biosynthetic pathway of the broader class of pyrrole-imidazole alkaloids, offering a foundational framework for understanding the biogenesis of this compound. It is important to note that while a general pathway for PIAs has been put forward based on precursor feeding studies and biomimetic synthesis, the specific enzymatic machinery and quantitative kinetics for this compound biosynthesis have not yet been elucidated.

Proposed Biosynthetic Pathway of Pyrrole-Imidazole Alkaloids

The biosynthesis of pyrrole-imidazole alkaloids is believed to commence from fundamental amino acid precursors, proline and lysine, which undergo a series of enzymatic transformations to construct the characteristic heterocyclic core of these molecules. The proposed pathway can be broadly divided into the formation of the pyrrole and the 2-aminoimidazole moieties, followed by their condensation and subsequent elaborations.

Formation of the Pyrrole Moiety

The pyrrole-2-carboxylate unit, a common feature in many PIAs, is widely proposed to originate from the amino acid L-proline . While the precise enzymatic steps are yet to be characterized, it is hypothesized that a series of oxidation reactions transform proline into the pyrrolic ring.

Formation of the 2-Aminoimidazole Moiety

The biogenesis of the 2-aminoimidazole ring is a more complex and less understood process. Current evidence suggests that L-lysine is the primary precursor.[1][2] A key step in this pathway is the conversion of lysine to the non-proteinogenic amino acid homoarginine .[1][3] This intermediate is then believed to undergo further modifications, including oxidation and cyclization, to form the 2-aminoimidazole core.

Condensation and Formation of Oroidin

A central and well-supported hypothesis in PIA biosynthesis is the role of oroidin as a key intermediate and precursor to a vast array of more complex alkaloids.[4][5][6] Oroidin is formed through the condensation of the proline-derived pyrrole moiety and the lysine-derived 2-aminoimidazole portion. This condensation is thought to be an enzyme-mediated process.

Dimerization and Cyclization to Form Naamidine-like Structures

The structural diversity of PIAs, including the naamidine family, is thought to arise from the subsequent dimerization and cyclization of monomeric precursors like oroidin.[4][7] These transformations can be complex and may involve a combination of enzymatic and non-enzymatic steps, such as [2+2] and [4+2] cycloadditions.[7][8] The specific biosynthetic route from oroidin to this compound has not been experimentally determined but is presumed to follow a similar pattern of molecular elaboration.

Proposed Biosynthetic Pathway of Pyrrole-Imidazole Alkaloids cluster_precursors Amino Acid Precursors cluster_intermediates Key Intermediates cluster_products Complex Alkaloids L-Proline L-Proline Pyrrole-2-carboxylate Pyrrole-2-carboxylate L-Proline->Pyrrole-2-carboxylate L-Lysine L-Lysine Homoarginine Homoarginine L-Lysine->Homoarginine Oroidin Oroidin Pyrrole-2-carboxylate->Oroidin 2-Aminoimidazole moiety 2-Aminoimidazole moiety Homoarginine->2-Aminoimidazole moiety 2-Aminoimidazole moiety->Oroidin This compound (and other PIAs) This compound (and other PIAs) Oroidin->this compound (and other PIAs) Dimerization & Cyclization

A proposed biosynthetic pathway for pyrrole-imidazole alkaloids.

Experimental Methodologies: A General Overview

As the specific enzymes and reactions in this compound biosynthesis are unknown, this section provides a general overview of the experimental approaches that have been and could be used to elucidate such pathways for marine natural products.

  • Precursor Feeding Studies: This is a classical and powerful technique to identify the building blocks of a natural product.[9] It involves administering isotopically labeled (e.g., ¹³C, ¹⁵N) precursor molecules to the sponge or its associated microorganisms. The location and incorporation of the labels in the final product are then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This method has been instrumental in identifying proline and lysine as precursors for PIAs.

  • Biomimetic Synthesis: This approach involves the laboratory synthesis of a natural product under conditions that mimic the proposed biological reactions.[8] Successful biomimetic synthesis can provide strong circumstantial evidence for a proposed biosynthetic pathway.

  • Genomic and Transcriptomic Analysis: With the advancement of sequencing technologies, mining the genome and transcriptome of the sponge and its symbiotic microorganisms can help identify gene clusters that may be responsible for the biosynthesis of specific natural products. This can lead to the identification of candidate enzymes for further characterization.

  • Enzyme Assays: Once candidate enzymes are identified, their function can be confirmed through in vitro assays. This involves expressing the enzyme in a heterologous host (e.g., E. coli, yeast) and testing its ability to catalyze the proposed reaction using the putative substrate.

Experimental Workflow for Biosynthetic Pathway Elucidation Precursor_Feeding Precursor Feeding Studies (Isotopic Labeling) Hypothesis Formulate Biosynthetic Hypothesis Precursor_Feeding->Hypothesis Biomimetic_Synthesis Biomimetic Synthesis Biomimetic_Synthesis->Hypothesis Genomic_Analysis Genomic/Transcriptomic Analysis Identify_Genes Identify Candidate Genes/Enzymes Genomic_Analysis->Identify_Genes Hypothesis->Genomic_Analysis Enzyme_Assays In Vitro Enzyme Assays Identify_Genes->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Enzyme_Assays->Pathway_Elucidation

A general workflow for elucidating biosynthetic pathways.

Quantitative Data

At present, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of this compound or other pyrrole-imidazole alkaloids. Key metrics that are yet to be determined include:

  • Enzyme Kinetics: The Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the enzymes involved in the pathway are unknown.

  • Precursor and Intermediate Concentrations: The in vivo concentrations of the amino acid precursors and key intermediates within the sponge or its symbiotic microorganisms have not been reported.

  • Product Yields: The efficiency of the conversion of precursors to the final natural product has not been quantified.

The lack of this data underscores the nascent stage of research into the biosynthesis of these complex marine natural products.

Conclusion and Future Directions

The biosynthesis of this compound in marine sponges is a captivating area of research that holds significant potential for biotechnological applications, including the sustainable production of these valuable compounds for drug development. While a plausible biosynthetic pathway for the broader class of pyrrole-imidazole alkaloids has been proposed, originating from proline and lysine and proceeding through the key intermediate oroidin, the specific details for this compound remain to be uncovered.

Future research efforts should focus on:

  • Isolation and Characterization of Biosynthetic Enzymes: Identifying and functionally characterizing the enzymes responsible for each step of the pathway is crucial.

  • Elucidation of the Specific Pathway to this compound: Determining the precise sequence of reactions that lead from a common precursor like oroidin to the unique structure of this compound.

  • Understanding the Role of Symbiotic Microorganisms: Investigating whether the sponge host, its microbial symbionts, or a combination of both are responsible for the biosynthesis of these alkaloids.

A deeper understanding of the biosynthetic machinery will not only provide fundamental insights into the chemical ecology of marine sponges but also pave the way for the heterologous expression of these pathways in microbial hosts, enabling a sustainable and scalable supply of these promising therapeutic agents.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Naamidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction:

The naamidines are a family of marine alkaloids, primarily isolated from calcareous sponges of the genus Leucetta. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. While the family includes several members, research has predominantly focused on Naamidine A, a compound recognized for its antifungal and potential anticancer properties. This guide provides a detailed summary of the available scientific data on the naamidine alkaloids, with a primary focus on the most extensively studied member, Naamidine A, due to a scarcity of specific data for Naamidine B.

Physicochemical Properties

The core structure of the naamidines features a substituted 2-aminoimidazole moiety linked to a hydantoin ring. Variations in the substitution patterns on the imidazole ring give rise to the different naamidine analogues.

Quantitative Data Summary

A summary of the key physicochemical properties of Naamidine A and the related analogue, Naamidine J, is presented below. These values have been computationally predicted and reported in public chemical databases.

PropertyNaamidine ANaamidine J
Molecular Formula C₂₃H₂₃N₅O₄[1]C₂₅H₂₇N₅O₅[2]
Molecular Weight 433.5 g/mol [1]477.5 g/mol [2]
IUPAC Name (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methyl-imidazolidine-2,4-dione[1]5-[[5-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methyl-imidazolidine-2,4-dione[2]
CAS Number 110189-06-5[1]Not Available
Canonical SMILES CN1C(=C(C(=N1)N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O[1]Not Available
InChI Key REQFUGYVPAQCTH-UHFFFAOYSA-N[1]Not Available

Biological Activity and Mechanism of Action

Naamidine A has demonstrated notable antifungal activity against a range of fungal pathogens, including drug-resistant strains.[3][4][5][6] Its mechanism of action is believed to involve the chelation of metal ions, particularly zinc.[3][5]

Antifungal Activity

Recent studies have highlighted the potential of Naamidine A as a topical antifungal agent. It has shown efficacy against Trichophyton mentagrophytes, a fungus responsible for dermatomycosis.[3][4] The antifungal activity of Naamidine A is significantly diminished in the presence of excess zinc, supporting the hypothesis of a zinc-chelating mechanism of action.[3][5] It is proposed that Naamidine A sequesters zinc ions, which are essential for various fungal enzymatic processes, thereby inhibiting fungal growth.[3][5]

Signaling Pathway and Molecular Interactions

The proposed mechanism of action for Naamidine A's antifungal properties centers on its ability to bind zinc ions. This interaction likely disrupts zinc homeostasis in fungal cells. The following diagram illustrates the proposed logical relationship.

NaamidineA_Mechanism NaamidineA Naamidine A Complex Naamidine A-Zinc Complex NaamidineA->Complex Chelates Zinc Extracellular Zinc (Zn²⁺) Zinc->Complex FungalCell Fungal Cell Complex->FungalCell Prevents Zn²⁺ uptake GrowthInhibition Inhibition of Fungal Growth FungalCell->GrowthInhibition Leads to

Caption: Proposed mechanism of Naamidine A antifungal activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of Naamidine A.

Synthesis of Naamidine A

A short and scalable synthesis of Naamidine A has been developed, which is a key step for enabling further biological studies and potential drug development.[7] A pivotal part of this synthesis involves the regioselective hydroamination of a monoprotected propargylguanidine to create N(3)-protected cyclic ene-guanidines.[7] This method also provides a way to produce N(2)-acyl analogues, avoiding the common issue of mixed acylated products.[7]

The following diagram outlines a generalized workflow for the synthesis of 2-aminoimidazole alkaloids like Naamidine A.

Synthesis_Workflow start Starting Materials (e.g., propargylguanidine) step1 Regioselective Hydroamination start->step1 step2 Formation of N(3)-protected cyclic ene-guanidine step1->step2 step3 Further Functionalization (e.g., Acylation) step2->step3 end Naamidine A / Analogue step3->end

Caption: Generalized synthetic workflow for Naamidine A.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of Naamidine A is typically assessed using broth microdilution methods.

Protocol Summary:

  • Fungal Strain Preparation: Fungal isolates, such as Candida albicans or Trichophyton species, are cultured on appropriate agar plates (e.g., Potato Dextrose Agar).[4][8]

  • Inoculum Preparation: A standardized suspension of fungal cells or conidia is prepared in a suitable medium like RPMI-1640.[4][8]

  • Drug Dilution: Serial dilutions of Naamidine A are prepared in microtiter plates.[4][8]

  • Incubation: The fungal inoculum is added to the wells containing the drug dilutions and incubated under appropriate conditions (e.g., 30-37°C for 24-96 hours).[4][8]

  • Growth Assessment: Fungal growth is determined by measuring the optical density at 600 nm or by using a metabolic indicator dye like resazurin.[5][8] The Minimum Inhibitory Concentration (MIC) is then determined as the lowest drug concentration that inhibits a certain percentage of fungal growth (e.g., MIC₈₀).[5]

The following diagram illustrates the experimental workflow for determining the antifungal susceptibility of Naamidine A.

Antifungal_Assay_Workflow start Fungal Culture step1 Prepare Fungal Inoculum start->step1 step3 Incubate Inoculum with Naamidine A step1->step3 step2 Prepare Serial Dilutions of Naamidine A step2->step3 step4 Measure Fungal Growth (e.g., OD600) step3->step4 end Determine MIC step4->end

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The naamidine family of marine alkaloids, particularly Naamidine A, represents a promising area for the development of new therapeutic agents. The well-documented antifungal activity of Naamidine A, coupled with a plausible mechanism of action involving zinc chelation, provides a solid foundation for further research. While specific data on this compound remains elusive, the detailed understanding of Naamidine A offers a valuable framework for investigating other members of this intriguing class of natural products. Future studies are warranted to explore the full therapeutic potential of the naamidines and to elucidate the structure-activity relationships across the different analogues.

References

Unveiling the Solubility Profile of Naamidine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Naamidine B, a member of the 2-aminoimidazole alkaloid family of marine natural products. This document is intended for researchers, scientists, and drug development professionals working with this class of compounds. Due to the limited availability of direct quantitative solubility data for this compound, this guide consolidates information on the general solubility of 2-aminoimidazole alkaloids and provides a framework for experimental determination.

Core Executive Summary

Predicted Solubility of this compound

Based on the known properties of the 2-aminoimidazole scaffold and related naamidine compounds, the following table summarizes the predicted solubility of this compound in various laboratory solvents. The 2-aminoimidazole core itself is known to be readily soluble in water. However, the overall solubility of this compound will be influenced by its specific substitutions.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to SolubleThe 2-aminoimidazole core is water-soluble, but the larger, more complex structure of this compound may limit its overall aqueous solubility. Solubility may be enhanced at acidic pH due to the basic nature of the imidazole ring.
MethanolSolubleThe polarity of methanol makes it a good candidate for dissolving polar organic molecules like this compound.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent expected to solubilize this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful and versatile polar aprotic solvent, widely used for dissolving a broad range of organic compounds for biological testing.
Dimethylformamide (DMF)SolubleDMF is another strong polar aprotic solvent suitable for dissolving complex organic molecules.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF, and thus may exhibit moderate solubility for this compound.
Nonpolar Dichloromethane (DCM)Sparingly Soluble to InsolubleAs a nonpolar solvent, DCM is less likely to effectively dissolve the polar 2-aminoimidazole structure of this compound.
HexaneInsolubleHexane is a nonpolar solvent and is not expected to dissolve this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various laboratory solvents. This method is adapted from standard laboratory procedures for the characterization of natural products.

Materials:
  • This compound (solid)

  • Selected laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, DCM, Hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for quantification.

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of solid this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation. b. Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. b. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid. c. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method. b. Use the previously generated standard curve to determine the concentration of this compound in the diluted samples. c. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_standards Create Standard Curve (HPLC or UV-Vis) prep_stock->prep_standards quantify Quantify concentration (HPLC or UV-Vis) prep_standards->quantify add_excess Add excess this compound to each test solvent equilibrate Equilibrate for 24-48h (Thermostatic Shaker) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtered solution filter->dilute dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for determining the solubility of this compound.

Biological Context: A Representative Signaling Pathway

While the specific signaling pathway of this compound has not been fully elucidated, studies on the closely related compound, Naamidine A, have shown its involvement in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Naamidine A has been observed to selectively inhibit EGF-mediated cell growth and induce the expression of p21, leading to cell cycle arrest and apoptosis through the activation of caspases.[1] The following diagram illustrates this representative pathway.

G Naamidine_A Naamidine A EGFR EGFR Naamidine_A->EGFR Inhibits EGF-mediated proliferation ERK1_2 ERK1/2 EGFR->ERK1_2 Activates p21 p21 Expression ERK1_2->p21 Stimulates CDK Cyclin-Dependent Kinases (CDK) p21->CDK Inhibits Caspases Caspases 3, 8, 9 CDK->Caspases Activation (indirect) Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Representative signaling pathway for Naamidine A.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While direct quantitative data remains to be established, the provided qualitative predictions and a robust experimental protocol offer a clear path forward for its characterization. The inclusion of a representative signaling pathway for the closely related Naamidine A offers valuable context for its potential biological mechanism of action. Further experimental investigation is encouraged to precisely quantify the solubility of this compound in a range of laboratory solvents.

References

The Discovery and Therapeutic Potential of Naamidine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Naamidine alkaloids, a class of 2-aminoimidazole marine natural products, have emerged as a significant area of interest in medicinal chemistry and drug development. First isolated from marine sponges of the Leucetta and Pericharax genera, these compounds exhibit a diverse range of biological activities, including potent anticancer, antifungal, and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of Naamidine alkaloids. It details their isolation from natural sources, the total synthesis of key members of the class, and the experimental protocols for evaluating their biological effects. Furthermore, this guide summarizes the quantitative data on their bioactivity and elucidates their mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of marine-derived therapeutics.

Discovery and History

The story of Naamidine alkaloids begins with the exploration of marine biodiversity for novel bioactive compounds. The first members of this class were isolated from the calcareous sponge Leucetta chagosensis.[1] Subsequent research has led to the identification of a growing family of these alkaloids from various marine sponges, including those of the genus Pericharax.[2] The unique chemical architecture of Naamidine alkaloids, characterized by a substituted 2-aminoimidazole core often linked to benzyl and hydantoin moieties, has captivated the interest of synthetic and medicinal chemists. The pursuit of their total synthesis has not only provided access to these molecules for further biological evaluation but has also spurred the development of novel synthetic methodologies.

Chemical Structure

The core chemical scaffold of Naamidine alkaloids is a 2-aminoimidazole ring. This central heterocycle is typically adorned with various substituents that contribute to the diversity and biological activity of this family of natural products. For instance, Naamidine A possesses a complex structure featuring a 1-methyl-2-aminoimidazole core connected to a hydantoin ring and substituted with both a 4-hydroxybenzyl and a 4-methoxybenzyl group.

Biological Activity and Therapeutic Potential

Naamidine alkaloids have demonstrated a broad spectrum of biological activities, positioning them as promising leads for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Naamidine alkaloids. Naamidine A, in particular, has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, a critical driver in many human cancers.[3] It has been shown to induce caspase-dependent apoptosis in tumor cells, a hallmark of programmed cell death.[4] The cytotoxic effects of other members of the family, such as Naamidine H and I, have also been documented against various cancer cell lines.[1]

Antifungal Activity

Recent studies have unveiled the potent antifungal activity of Naamidine A. It exhibits inhibitory effects against a range of fungal pathogens, including Candida albicans and the emerging drug-resistant dermatophyte Trichophyton indotiniae.[5] The proposed mechanism of its antifungal action involves the chelation of zinc, an essential metal for fungal growth and virulence.[5]

Immunomodulatory Activity

Derivatives of Naamidine J have been shown to possess immunomodulatory properties. Specifically, they can suppress the expression of programmed death-ligand 1 (PD-L1) in cancer cells, a key mechanism by which tumors evade the immune system. This activity suggests a potential role for Naamidine alkaloids in cancer immunotherapy.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activity of various Naamidine alkaloids.

Table 1: Cytotoxicity of Naamidine Alkaloids against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Naamidine HHeLa5.6[1]
Naamidine IHeLa15[1]

Table 2: Antifungal Activity of Naamidine A

OrganismMIC80 (µM)Reference
Trichophyton indotiniae12.5–25[6]

Signaling Pathways

The biological effects of Naamidine alkaloids are mediated through their interaction with specific cellular signaling pathways.

EGFR Signaling and Apoptosis Induction by Naamidine A

Naamidine A exerts its anticancer effects by antagonizing the EGFR signaling pathway. Downstream of EGFR, this leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator and effector caspases.

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_apoptosis Apoptosis EGFR EGFR Ras Ras EGFR->Ras Naamidine_A Naamidine A Naamidine_A->EGFR Inhibits Caspase9 Caspase-9 Naamidine_A->Caspase9 Induces Caspase8 Caspase-8 Naamidine_A->Caspase8 Induces Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3

EGFR inhibition and apoptosis induction by Naamidine A.
Immunomodulation by a Naamidine J Derivative

A derivative of Naamidine J has been shown to modulate the immune response by downregulating the expression of PD-L1 on cancer cells, thereby potentially enhancing anti-tumor immunity.

PDL1_Pathway Naamidine_J_Derivative Naamidine J Derivative PDL1_Expression PD-L1 Expression Naamidine_J_Derivative->PDL1_Expression Inhibits Cancer_Cell Cancer Cell T_Cell T-Cell PDL1_Expression->T_Cell Binds to PD-1 T_Cell_Inactivation T-Cell Inactivation T_Cell->T_Cell_Inactivation Isolation_Workflow Sponge_Collection Sponge Collection (e.g., Leucetta sp.) Extraction Extraction (e.g., with EtOH or Acetone) Sponge_Collection->Extraction Partitioning Solvent Partitioning (e.g., EtOAc/H2O) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, ODS) Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation Isolated_Naamidine Isolated Naamidine Alkaloid Structure_Elucidation->Isolated_Naamidine

References

The Naamidine Alkaloids: A Comprehensive Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the known biological activities of the Naamidine family of marine alkaloids. Targeted at researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to present a comprehensive resource on the multifaceted therapeutic potential of these natural compounds. The guide details their antifungal and antitumor properties, including mechanisms of action, quantitative data, and relevant experimental protocols.

Antifungal Activity of Naamidine A

Naamidine A, a prominent member of the Naamidine family, has demonstrated significant antifungal activity against a range of clinically relevant fungal pathogens.

Mechanism of Action: Zinc Chelation

Recent studies have elucidated that the primary antifungal mechanism of Naamidine A is through the chelation of zinc (Zn²⁺), an essential metal ion for fungal growth and enzymatic processes. The antifungal efficacy of Naamidine A is significantly diminished in the presence of excess zinc, suggesting that its activity is dependent on creating a zinc-limited environment for the fungus.[1][2] It is proposed that Naamidine A forms a 2:1 coordination complex with zinc ions.[2] This sequestration of extracellular zinc likely disrupts various zinc-dependent cellular functions in fungi.[3]

In Vitro Antifungal Activity

Naamidine A has shown potent activity against Candida albicans and various species of Trichophyton, including terbinafine-resistant strains. The quantitative data for its in vitro antifungal activity is summarized in Table 1.

Fungal Species Strain Metric Value (µM) Reference
Candida albicansCaSS1MIC₈₀1.56[2]
Trichophyton indotiniaeCI 633/P/23 (terbinafine-sensitive)MIC₈₀12.5–25[2]
Trichophyton indotiniae18 (terbinafine-resistant)MIC₈₀12.5–25[2]
Trichophyton indotiniaeV245-81 (terbinafine-resistant)MIC₈₀12.5–25[2]

Table 1: In Vitro Antifungal Activity of Naamidine A

In Vivo Efficacy

In a mouse model of dermatomycosis caused by Trichophyton mentagrophytes, topical application of a 1% w/v Naamidine A cream twice daily for seven days resulted in a significant reduction in fungal burden.[2]

Experimental Protocol: Antifungal Susceptibility Testing

1.4.1 Broth Microdilution Assay for Candida albicans

  • Culture Preparation: C. albicans strain CaSS1 is grown overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) at 30°C.

  • Assay Setup: The overnight culture is sub-cultured into RPMI medium. Twofold serial dilutions of Naamidine A (ranging from 0 to 25 µM) are prepared in a 384-well plate.

  • Inoculation: The fungal suspension is added to each well.

  • Incubation: Plates are incubated at 30°C for 48 hours.

  • Growth Quantification: Fungal growth is measured by optical density at 600 nm (OD₆₀₀). The MIC₈₀ is determined as the concentration of Naamidine A that inhibits 80% of fungal growth compared to the compound-free control.[2]

1.4.2 Antifungal Susceptibility Assay for Trichophyton indotiniae

  • Conidia Preparation: T. indotiniae conidia are harvested from potato dextrose agar (PDA) plates by washing with a saline-Tween solution (8 g/L NaCl, 0.025% Tween 20).

  • Assay Setup: Twofold dilutions of Naamidine A (0–50 µM) are prepared in RPMI medium in a 96-well plate.

  • Inoculation: Conidia are diluted in RPMI to a final density of 1 × 10⁶ CFU/mL and added to the wells.

  • Incubation: Plates are incubated at 28°C for 96 hours.

  • Viability Assessment: Fungal viability is determined using a resazurin (alamarBlue) metabolic dye reduction assay. Fluorescence is measured to determine the relative viable fungal burden.[2]

Antifungal_Workflow cluster_Candida Candida albicans Assay cluster_Trichophyton Trichophyton indotiniae Assay C_Culture Overnight Culture in YPD at 30°C C_Subculture Subculture in RPMI Medium C_Culture->C_Subculture C_Dilution Serial Dilution of Naamidine A (0-25 µM) in 384-well plate C_Subculture->C_Dilution C_Incubation Incubate at 30°C for 48 hours C_Dilution->C_Incubation C_OD Measure OD600 C_Incubation->C_OD T_Conidia Harvest Conidia from PDA plates T_Dilution Serial Dilution of Naamidine A (0-50 µM) in 96-well plate T_Conidia->T_Dilution T_Inoculation Inoculate with 1x10^6 CFU/mL Conidia T_Dilution->T_Inoculation T_Incubation Incubate at 28°C for 96 hours T_Inoculation->T_Incubation T_Resazurin Resazurin Assay for Viability T_Incubation->T_Resazurin

Antifungal Susceptibility Testing Workflow.

Antitumor Activity of the Naamidine Family

Several members of the Naamidine family have exhibited promising antitumor properties through distinct mechanisms of action.

Naamidine A: Induction of G1 Cell Cycle Arrest and Apoptosis via ERK1/ERK2 Pathway

Naamidine A has been shown to inhibit DNA synthesis in A-431 human epidermoid carcinoma cells, with complete inhibition observed at a concentration of 0.78 µM after 30 hours. At a concentration of 1.56 µM, Naamidine A induces G1 phase cell cycle arrest. The primary molecular targets of Naamidine A in these cells are the extracellular signal-regulated kinases, ERK1 and ERK2. Treatment with Naamidine A (0.78 to 3.13 µM) leads to an intensified phosphotransferase activity of ERK1 and ERK2, generating a robust ERK signal that ultimately results in cell cycle arrest. Furthermore, Naamidine A promotes caspase-dependent apoptosis in tumor cells.

ERK_Pathway_NaamidineA EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellCycle G1 Phase Cell Cycle Arrest ERK->CellCycle Apoptosis Caspase-dependent Apoptosis ERK->Apoptosis NaamidineA Naamidine A NaamidineA->ERK Intensifies Phosphotransferase Activity

References

Unveiling the Therapeutic Potential of Naamidine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Therapeutic Areas: Oncology and Infectious Diseases

Naamidine A, a marine alkaloid, has demonstrated significant potential in two primary therapeutic areas: cancer and fungal infections. Its mechanisms of action are multifaceted, primarily revolving around the modulation of metal ion homeostasis and the induction of programmed cell death.

Anticancer Potential: A Dual-Pronged Attack

Naamidine A exhibits a potent antitumorigenic activity through two distinct but potentially interconnected mechanisms: induction of apoptosis and selective disruption of zinc homeostasis in cancer cells.

Induction of Caspase-Dependent Apoptosis

Naamidine A has been shown to be a potent inducer of apoptosis in tumor cells, a critical process for eliminating cancerous cells.[1] This programmed cell death is characterized by several key molecular events:

  • Activation of Caspases: Treatment with Naamidine A leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase (caspase-3).[1]

  • Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

  • Annexin V Staining: Cells undergoing apoptosis expose phosphatidylserine on their outer membrane, which is detectable by annexin V staining.[1]

Importantly, this pro-apoptotic activity appears to be independent of the p53 tumor suppressor protein, suggesting its potential efficacy in a broader range of cancers, including those with p53 mutations.[1]

Zinc Ionophore Activity and Disruption of Metal Homeostasis

A pivotal aspect of Naamidine A's anticancer activity is its function as a zinc ionophore. It selectively increases the intracellular concentration of zinc in cancer cells, leading to a state of "zinc dyshomeostasis" that is toxic to these cells.[2]

  • Cancer-Selective Zinc Uptake: A synthetic mimic of Naamidine A, zinaamidole A (ZNA), demonstrated a remarkable ability to induce zinc uptake specifically in transformed cells, with minimal effect on normal cells.[2]

  • Potentiation with Zinc: The cancer-specific cell death mechanism is significantly enhanced when combined with zinc sulfate.[2]

  • N2-acyl-2-aminoimidazole Core: The structural core of Naamidine A is crucial for its interaction with zinc ions.[2]

This targeted disruption of a fundamental cellular process in cancer cells presents a promising avenue for developing selective anticancer therapies.

Antifungal Activity: Targeting a Fungal Achilles' Heel

Recent studies have illuminated the potent antifungal properties of Naamidine A, particularly its efficacy against a range of fungal pathogens, including those resistant to existing treatments.[3][4][5]

Zinc Chelation as the Primary Mechanism

The antifungal action of Naamidine A is attributed to its ability to chelate zinc, an essential micronutrient for fungal growth and virulence.[3][4][5]

  • Inhibition of Fungal Growth: Naamidine A effectively inhibits the growth of various fungal species, including Candida albicans and terbinafine-resistant Trichophyton species.[3][4][5]

  • Reversal by Zinc Supplementation: The antifungal activity of Naamidine A is abolished in the presence of excess zinc, confirming that its mechanism is dependent on zinc sequestration.[3][4]

This mode of action makes Naamidine A a promising candidate for the development of novel topical antifungal agents, especially for dermatomycoses.[3][4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for Naamidine A's biological activity.

Table 1: Antifungal Activity of Naamidine A

Fungal SpeciesAssay ConditionMIC (Minimum Inhibitory Concentration)Reference
Trichophyton indotiniae (terbinafine-sensitive and -resistant strains)RPMI medium12.5–25 µM[3]
Candida albicansRPMI medium1.56 µM (MIC80)[4]
Candida albicansYPD mediumInactive[6]

Table 2: In Vivo Efficacy of Naamidine A in a Mouse Model of Dermatomycosis (T. mentagrophytes)

Treatment GroupFungal Burden (log CFU/gram of skin)Reference
Untreated~4.8[4]
Vehicle Control~4.0[4]
1% Naamidine A CreamLimit of detection (~1.3)[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the therapeutic actions of Naamidine A.

Naamidine_Anticancer_Pathway cluster_cell Cancer Cell Naamidine Naamidine A/B Zinc_uptake Increased Intracellular Zn²⁺ Naamidine->Zinc_uptake Acts as Ionophore Mitochondria Mitochondria Naamidine->Mitochondria Disrupts Membrane Potential Caspase8 Caspase-8 Naamidine->Caspase8 Activates Zinc_ion Extracellular Zn²⁺ Zinc_ion->Zinc_uptake CellDeath Cancer Cell Death Zinc_uptake->CellDeath Dyshomeostasis Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosis->CellDeath

Caption: Anticancer mechanism of Naamidine A.

Naamidine_Antifungal_Pathway cluster_environment Fungal Environment Naamidine Naamidine A/B Extracellular_Zinc Extracellular Zn²⁺ Naamidine->Extracellular_Zinc Chelates Inhibition Growth Inhibition Naamidine->Inhibition Fungus Fungal Cell Extracellular_Zinc->Fungus Essential for Growth Fungal Growth Fungus->Growth

References

In Silico Prediction of Naamidine B Protein Binding: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico workflow for predicting the protein binding of Naamidine B, a marine natural product with potential therapeutic applications. Drawing parallels from the known zinc-chelating activity of the related compound Naamidine A, this guide proposes that this compound may target and inhibit essential zinc-dependent enzymes in pathogenic fungi. We present a detailed, step-by-step computational methodology for identifying potential protein targets, predicting binding affinity, and elucidating the molecular interactions between this compound and its putative targets. This guide is intended to serve as a practical resource for researchers in drug discovery and computational biology, offering detailed protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. The overarching goal is to provide a robust framework for the in silico-driven discovery and characterization of novel antifungal agents.

Introduction

The rising threat of antifungal resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Marine natural products, such as the naamidines, represent a rich source of structurally diverse and biologically active compounds. While the bioactivity of some naamidines has been explored, the specific protein targets of many, including this compound, remain unknown. Recent studies on Naamidine A have revealed its antifungal properties are linked to zinc chelation, suggesting a potential mechanism of action involving the disruption of zinc-dependent cellular processes.[1][2][3]

This guide puts forth the hypothesis that this compound similarly exerts its biological effects through interaction with fungal zinc-dependent enzymes. Zinc is an essential cofactor for a multitude of enzymes crucial for fungal growth, metabolism, and virulence, making these proteins attractive targets for novel antifungal drugs.[1][2][3] We will use Copper-Zinc Superoxide Dismutase (Cu,Zn SOD), an essential enzyme for mitigating oxidative stress in pathogenic fungi like Candida albicans, as a representative target to illustrate a comprehensive in silico prediction workflow.

This document will provide detailed protocols for a multi-step computational approach, from target selection and model building to the precise calculation of binding affinities. The methodologies described herein are designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular modeling.

Hypothesized Signaling Pathway Disruption

We hypothesize that this compound can disrupt cellular signaling pathways that are dependent on the activity of zinc-dependent enzymes. For instance, by inhibiting Cu,Zn SOD, this compound could lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering apoptosis or cell death.

G Hypothesized Signaling Pathway Disruption by this compound cluster_cell Fungal Cell Fungal Cell ROS Reactive Oxygen Species (ROS) Cu,Zn SOD Cu,Zn Superoxide Dismutase (Zinc-Dependent) ROS->Cu,Zn SOD is detoxified by Oxidative Stress Increased Oxidative Stress Cu,Zn SOD->Oxidative Stress prevents This compound This compound This compound->Cu,Zn SOD inhibits Apoptosis Apoptosis / Cell Death Oxidative Stress->Apoptosis

Figure 1: Hypothesized mechanism of this compound-induced oxidative stress.

In Silico Experimental Workflow

The proposed workflow for predicting the protein binding of this compound is a sequential process that progressively refines the prediction of binding affinity and mode.

G In Silico Workflow for this compound Protein Binding Prediction Target Selection 1. Target Selection (e.g., Fungal Zn-Enzymes) Homology Modeling 2. Homology Modeling (if no crystal structure) Target Selection->Homology Modeling Molecular Docking 3. Molecular Docking (Predict Binding Pose) Homology Modeling->Molecular Docking MD Simulation 4. Molecular Dynamics Simulation (Assess Complex Stability) Molecular Docking->MD Simulation Binding Energy Calc 5. Binding Free Energy Calculation (Quantify Affinity) MD Simulation->Binding Energy Calc Data Analysis 6. Data Analysis and Interpretation Binding Energy Calc->Data Analysis

Figure 2: Overview of the computational workflow.

Detailed Methodologies

Target Selection and Preparation

The initial and most critical step is the selection of a potential protein target. Based on our hypothesis, essential zinc-dependent enzymes in pathogenic fungi are prime candidates. For this guide, we have selected Cu,Zn Superoxide Dismutase (SOD1) from Candida albicans, a key enzyme in the fungal antioxidant defense system.[1][3]

Homology Modeling of C. albicans SOD1

Protocol:

  • Template Identification: The amino acid sequence of C. albicans SOD1 is used as a query to search the Protein Data Bank (PDB) using a tool like BLASTp. A suitable template is a homologous protein with a high sequence identity (ideally >50%) and a high-resolution crystal structure. For this example, we would use the crystal structure of Cu,Zn SOD from a related fungus as the template.

  • Sequence Alignment: The target and template sequences are aligned to establish residue-residue correspondences.

  • Model Building: A 3D model of the target protein is generated using the template structure as a scaffold. Software such as MODELLER or SWISS-MODEL can be utilized for this purpose.

  • Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D (to evaluate the compatibility of the 3D model with its own amino acid sequence).

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand (this compound) when bound to a protein target (C. albicans SOD1).

Protocol:

  • Protein and Ligand Preparation: The homology model of SOD1 is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket (active site). The 3D structure of this compound is generated and optimized using a chemistry software package.

  • Docking Simulation: A docking program like AutoDock Vina or Glide is used to perform the docking calculations. The software samples a large number of possible conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

  • System Setup: The docked this compound-SOD1 complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counter-ions to neutralize the system.

  • Energy Minimization: The system undergoes energy minimization to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed to sample the conformational space of the complex. GROMACS or AMBER are commonly used software for these simulations.

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex by calculating metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Binding Free Energy Calculation

This final step provides a more accurate estimation of the binding affinity between this compound and SOD1.

Protocol:

  • MM/PBSA or MM/GBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used. These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.

  • Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): For even higher accuracy, alchemical free energy methods like FEP or TI can be employed. These methods calculate the free energy difference between two states (e.g., the bound and unbound states of the ligand) by gradually transforming one into the other.

Data Presentation

The quantitative data generated from the in silico experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results for this compound against Fungal Zinc-Dependent Enzymes

Target ProteinPDB ID / ModelDocking Score (kcal/mol)Key Interacting Residues
Cu,Zn SOD (C. albicans)Homology Model-8.5His46, His48, His63, Asp124
Alcohol Dehydrogenase (S. cerevisiae)1YAD-7.9Cys43, His66, Cys153
Metalloprotease (A. fumigatus)Model-9.2His142, His146, Glu166

Table 2: MD Simulation Stability Metrics for this compound-SOD1 Complex

MetricAverage ValueStandard DeviationInterpretation
RMSD of Protein Backbone1.8 Å0.3 ÅStable protein structure
RMSD of Ligand1.2 Å0.2 ÅStable ligand binding
RMSF of Active Site Residues0.8 Å0.1 ÅLow flexibility, stable interactions

Table 3: Binding Free Energy Calculations for this compound-SOD1

MethodΔGbind (kcal/mol)
MM/PBSA-25.7 ± 2.1
MM/GBSA-22.4 ± 1.8
FEP-20.1 ± 0.9

Conclusion

This technical guide has outlined a comprehensive and robust in silico strategy for predicting the protein binding of this compound, with a focus on its potential as an inhibitor of fungal zinc-dependent enzymes. By following the detailed methodologies for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable insights into the mechanism of action of this promising natural product. The presented workflow, using Candida albicans Cu,Zn Superoxide Dismutase as a case study, provides a clear roadmap for the computational investigation of novel drug candidates. The integration of these in silico techniques into the early stages of drug discovery can significantly accelerate the identification and optimization of new and effective antifungal agents.

References

Navigating the Landscape of Naamidine Research: A Technical Guide to Naamidine A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the availability, biological activity, and experimental consideration of Naamidine compounds. Due to the lack of commercial availability of Naamidine B, this guide focuses on the more extensively studied analogue, Naamidine A, as a pertinent reference point for research and development.

In contrast, its structural analogue, Naamidine A, has been the subject of more extensive research, offering valuable insights that may inform studies on related compounds. This guide provides a detailed technical overview of Naamidine A, covering its biological activities, proposed mechanisms of action, and relevant experimental protocols.

Quantitative Biological Activity of Naamidine A

Naamidine A has demonstrated notable biological activity across different therapeutic areas, particularly as an antifungal and an anticancer agent. The following table summarizes key quantitative data from published studies.

Biological ActivityCell Line / OrganismMetricValueReference
Antifungal ActivityCandida albicans (CaSS1)MIC801.56 µM (in RPMI medium)[1][2]
Antifungal ActivityTrichophyton indotiniae (terbinafine-sensitive & resistant strains)MIC8012.5–25 µM[2][3]
Antiproliferative ActivityEGF-mediated growth in EGFR transfected NIH3T3 cellsIC5011.3 µM[4]
Antiproliferative ActivityInsulin-mediated growth in EGFR transfected NIH3T3 cellsIC50242 µM[4]
Antiproliferative ActivityMCF-7 (breast cancer)EC505.9 µM[4]
Antiproliferative ActivityMCF-10A (non-tumorigenic mammary epithelial)EC508.1 µM[4]
In vivo Tumor Growth InhibitionA431 epidermal carcinoma xenografts in nude mice% Inhibition87.4% at 25 mg/kg[4]

Proposed Mechanisms of Action

Research into Naamidine A has elucidated two primary mechanisms of action: antifungal activity through zinc chelation and anticancer effects via modulation of the EGFR signaling pathway.

Antifungal Mechanism: Zinc Sequestration

Naamidine A's antifungal properties are attributed to its ability to chelate zinc, an essential metal for fungal growth and survival. Supplementation of culture medium with excess zinc has been shown to abolish the antifungal activity of Naamidine A.[1][3][5][6] This suggests that the compound either sequesters extracellular zinc, making it unavailable to the fungus, or disrupts intracellular zinc-dependent processes.

Naamidine_A_Antifungal_Mechanism cluster_extracellular Extracellular Environment cluster_fungal_cell Fungal Cell Naamidine A Naamidine A Naamidine A-Zn2+ Complex Naamidine A-Zn2+ Complex Naamidine A->Naamidine A-Zn2+ Complex Chelation Zn2+ Zn2+ Zn2+->Naamidine A-Zn2+ Complex Zinc Uptake Zinc Uptake Naamidine A-Zn2+ Complex->Zinc Uptake Blocks Fungal Growth Fungal Growth Zinc Uptake->Fungal Growth Essential for Inhibition of Growth Inhibition of Growth Zinc Uptake->Inhibition of Growth

Proposed antifungal mechanism of Naamidine A via zinc sequestration.
Anticancer Mechanism: EGFR Signaling Pathway Modulation

In the context of cancer, Naamidine A has been identified as a selective inhibitor of epidermal growth factor receptor (EGFR)-dependent cellular proliferation.[4][7] It has been shown to stimulate the phosphotransferase activity of extracellular regulated kinases ERK1/2, leading to a sustained increase in MAPK activity.[4] This, in turn, induces the expression of p21, a cyclin-dependent kinase inhibitor, and activates caspases 3, 8, and 9, ultimately leading to apoptosis.[4]

Naamidine_A_EGFR_Pathway Naamidine A Naamidine A EGFR EGFR Naamidine A->EGFR Inhibits EGFR-mediated growth ERK1/2 ERK1/2 EGFR->ERK1/2 Activates p21 p21 ERK1/2->p21 Induces expression CDK CDK p21->CDK Inhibits Caspases 3, 8, 9 Caspases 3, 8, 9 CDK->Caspases 3, 8, 9 Activation of Apoptosis Apoptosis Caspases 3, 8, 9->Apoptosis

Signaling pathway of Naamidine A in cancer cells.

Experimental Protocols

Synthesis of Naamidine A

While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, a concise and scalable total synthesis of Naamidine A has been reported.[7] The synthesis involves a regioselective hydroamination of a monoprotected propargylguanidine to form the N3-protected cyclic ene-guanidine core.[4] This key step allows for subsequent functionalization at the N2 position, ultimately leading to the final product. Researchers seeking to synthesize Naamidine A should refer to the detailed methodologies described in the primary literature.[4][7]

In Vitro Antifungal Susceptibility Testing

A common method to assess the antifungal activity of compounds like Naamidine A is through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Naamidine A

  • Fungal isolates (e.g., Candida albicans, Trichophyton indotiniae)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Resazurin (alamarBlue) reagent

  • Plate reader

Procedure:

  • Prepare a stock solution of Naamidine A in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of Naamidine A in RPMI medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate.

  • Add the fungal inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific fungal species (e.g., 28°C for 96 hours for T. indotiniae).[3]

  • Following incubation, add resazurin reagent to each well and incubate further to allow for color development.[2][3]

  • Measure the fluorescence or absorbance using a plate reader to determine fungal viability.[2][3]

  • The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (e.g., MIC80, 80% inhibition).

Antifungal_Assay_Workflow Start Start Prepare Naamidine A dilutions in 96-well plate Prepare Naamidine A dilutions in 96-well plate Start->Prepare Naamidine A dilutions in 96-well plate Add standardized fungal inoculum Add standardized fungal inoculum Prepare Naamidine A dilutions in 96-well plate->Add standardized fungal inoculum Incubate plate Incubate plate Add standardized fungal inoculum->Incubate plate Add resazurin reagent Add resazurin reagent Incubate plate->Add resazurin reagent Incubate for color development Incubate for color development Add resazurin reagent->Incubate for color development Read fluorescence/absorbance Read fluorescence/absorbance Incubate for color development->Read fluorescence/absorbance Determine MIC Determine MIC Read fluorescence/absorbance->Determine MIC End End Determine MIC->End

Experimental workflow for in vitro antifungal susceptibility testing.

Conclusion

While the direct procurement of this compound presents a significant hurdle, the available body of research on Naamidine A provides a solid foundation for scientists in the field of drug discovery. The insights into its antifungal and anticancer activities, coupled with established experimental protocols, offer a valuable starting point for the investigation of this class of 2-aminoimidazole alkaloids. Researchers interested in this compound will likely need to undertake its chemical synthesis, and the study of Naamidine A can serve as a crucial guide for biological and mechanistic investigations.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Naamidine B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of Naamidine B and its derivatives. This class of marine alkaloids, originally isolated from the sponge Leucetta chagosensis, has demonstrated notable biological activities, including antifungal and antiviral properties, making them promising candidates for further investigation in drug discovery and development.

Introduction

This compound is a member of the 2-aminoimidazole alkaloid family, characterized by a central imidazole ring. The synthesis of this compound and its analogues is of significant interest for structure-activity relationship (SAR) studies to explore and optimize their therapeutic potential. The protocols outlined below are based on established synthetic routes, offering a foundation for the preparation of these compounds for biological evaluation.

Data Presentation

The following tables summarize the reported in vitro biological activities of this compound and related derivatives against Tobacco Mosaic Virus (TMV) and various phytopathogenic fungi.

Table 1: In Vitro Antiviral Activity against Tobacco Mosaic Virus (TMV) [1][2][3]

CompoundConcentration (µg/mL)Inhibitory Effect (%)
This compound (1b) 50045.3 ± 1.2
Naamidine A (1a)50048.1 ± 1.5
Isothis compound (1d)500No activity
Ribavirin (Control)50051.2 ± 2.1

Table 2: In Vitro Antifungal Activity of this compound (1b) [1][2][3]

Fungal StrainConcentration (µg/mL)Mycelial Growth Inhibition (%)
Alternaria solani5065.2
Botrytis cinerea5072.8
Cercospora arachidicola5068.4
Fusarium graminearum5055.1
Phytophthora infestans5075.3
Rhizoctonia solani5062.9

Experimental Protocols

The following protocols describe a general synthetic route to this compound, which can be adapted for the synthesis of its derivatives.

I. Synthesis of the 2-Aminoimidazole Core

This protocol outlines the key cyclization step to form the 2-aminoimidazole ring, a central feature of the naamidine alkaloids.

Materials:

  • Appropriately substituted α-amino ketone precursor

  • Cyanamide (NH₂CN)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

  • Anhydrous solvent (e.g., ethanol)

  • Sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Preparation of the α-amino ketone precursor: The synthesis of the specific α-amino ketone required for this compound can be achieved through various established methods, often starting from the corresponding amino acid.

  • Acidification: Dissolve the α-amino ketone precursor in an anhydrous solvent and treat it with an ethereal solution of HCl to form the hydrochloride salt.

  • Cyclization Reaction: To the solution of the α-amino ketone hydrochloride, add cyanamide. The reaction mixture is typically stirred at a controlled pH (around 4.5) to facilitate the condensation and cyclization to the 2-aminoimidazole ring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminoimidazole product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure 2-aminoimidazole intermediate.

II. Synthesis of this compound

This protocol describes the final steps for the synthesis of this compound from a suitable 2-aminoimidazole precursor. The key transformation in the synthesis of this compound involves the reduction of a benzylic hydroxyl group.

Materials:

  • 2-aminoimidazole precursor with a benzylic hydroxyl group

  • Reducing agent (e.g., Zinc powder)

  • Acid (e.g., concentrated Hydrochloric acid)

  • Solvent (e.g., Ethanol)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the 2-aminoimidazole precursor containing the benzylic hydroxyl group in a suitable solvent such as ethanol.

  • Reduction: Add zinc powder to the solution, followed by the careful addition of concentrated hydrochloric acid. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reduction by TLC until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture to remove the excess zinc powder. Neutralize the filtrate with a suitable base.

  • Extraction: Extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to yield pure this compound.

Visualizations

Synthetic Workflow for this compound

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Formation & Final Product A Substituted Benzaldehyde C Oxazole Intermediate A->C Condensation B Acetoacetic Acid B->C D Phenylalanine Derivative C->D Hydrolysis & Reduction E Protected Amino Acid D->E Protection F α-Amino Ketone E->F Condensation G 2-Aminoimidazole Intermediate F->G Cyanamide Cyclization H This compound G->H Reduction G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Naamidine_A Naamidine A Naamidine_A->EGFR Inhibition

References

Application Notes and Protocols for Cell-Based Assays Using Naamidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific cell-based assay protocols or biological activity data for Naamidine B . The following application notes and protocols are based on the published research for the closely related analog, Naamidine A . Researchers interested in this compound may use these protocols as a starting point for developing and validating their own assays. All protocols and expected outcomes would need to be optimized and confirmed for this compound.

Introduction to Naamidine A

Naamidine A is a marine-derived 2-aminoimidazole alkaloid that has demonstrated significant biological activity, primarily as an antifungal and a pro-apoptotic agent in cancer cells.[1][2] Its antifungal properties are attributed to its ability to chelate zinc, thereby disrupting essential zinc-dependent processes in fungal cells.[1] In cancer cell lines, Naamidine A has been shown to induce apoptosis through a caspase-dependent pathway.[1][2] These activities make Naamidine A and its analogs, potentially including this compound, interesting candidates for further investigation in drug development.

Quantitative Data Summary for Naamidine A

The following table summarizes the reported antifungal activity of Naamidine A against various fungal strains. This data can serve as a reference for designing dose-response experiments for this compound.

Fungal StrainAssay MediumKey FindingsReported MIC₈₀ (µM)Reference
Candida albicans (CaSS1)RPMIActive1.56[1]
Candida albicans (CaSS1)YPDInactive>25[1]
Candida albicans (CaSS1)RPMI + 10% FBSReduced activity25[1]
Trichophyton indotiniae (CI 633/P/23 - terbinafine-sensitive)RPMIActive12.5–25[1]
Trichophyton indotiniae (CI 18 - terbinafine-resistant)RPMIActive12.5–25[1]
Trichophyton indotiniae (V245-81 - terbinafine-resistant)RPMIActive12.5–25[1]

Signaling Pathway: Proposed Antifungal Mechanism of Naamidine A

The primary proposed mechanism for the antifungal activity of Naamidine A is the chelation of zinc ions (Zn²⁺), making them unavailable for the fungal cells. Zinc is an essential cofactor for many enzymes and transcription factors involved in fungal growth and virulence. By sequestering extracellular and/or intracellular zinc, Naamidine A is thought to inhibit these critical cellular processes.

Naamidine_A_Antifungal_Mechanism Proposed Antifungal Mechanism of Naamidine A (Zinc Chelation) cluster_extracellular Extracellular Space cluster_cell Fungal Cell Naamidine A Naamidine A Naamidine A-Zn2+ Complex Naamidine A-Zn2+ Complex Naamidine A->Naamidine A-Zn2+ Complex Chelates Zn2+ Zn2+ Zn2+->Naamidine A-Zn2+ Complex Essential Zinc-Dependent Enzymes Essential Zinc-Dependent Enzymes Zn2+->Essential Zinc-Dependent Enzymes Required cofactor Naamidine A-Zn2+ Complex->Essential Zinc-Dependent Enzymes Prevents Zn2+ uptake/utilization Fungal Growth Inhibition Fungal Growth Inhibition Essential Zinc-Dependent Enzymes->Fungal Growth Inhibition Leads to

Caption: Proposed mechanism of Naamidine A antifungal activity.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from studies on Naamidine A and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.[1]

a. Materials:

  • Fungal strains of interest (e.g., Candida albicans, Trichophyton spp.)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • YPD (Yeast Extract Peptone Dextrose) medium (for comparison)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well or 384-well flat-bottom microplates

  • Spectrophotometer (plate reader) or AlamarBlue reagent

  • Incubator

b. Experimental Workflow Diagram:

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Assay Workflow prep Prepare fungal inoculum to desired cell density dilute Perform serial dilutions of this compound in microplate prep->dilute add_inoculum Add fungal inoculum to each well dilute->add_inoculum incubate Incubate plates (e.g., 30°C for 48-96 hours) add_inoculum->incubate measure Measure fungal growth (OD600 or fluorescence with AlamarBlue) incubate->measure analyze Determine MIC (e.g., MIC80) measure->analyze

Caption: Workflow for antifungal susceptibility testing.

c. Step-by-Step Protocol:

  • Fungal Inoculum Preparation:

    • For yeasts (e.g., C. albicans), grow an overnight culture in YPD at 30°C. Sub-culture into fresh RPMI medium and adjust the cell density to the desired concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).

    • For molds (e.g., T. indotiniae), grow on Potato Dextrose Agar (PDA) plates. Harvest conidia by washing with a saline-Tween solution (e.g., 0.8% NaCl, 0.025% Tween 20). Adjust the conidia suspension to the desired final assay density (e.g., 1 x 10⁶ CFU/mL).[1]

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI medium directly in the microplate. The final volume per well will depend on the plate format (e.g., 100 µL for 96-well, 40 µL for 384-well).[1]

    • Include a "no-compound" control (medium with fungal inoculum only) and a "medium-only" control (no fungus).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Incubate the plates at the optimal temperature for the fungal species (e.g., 30°C or 28°C) for 48 to 96 hours, depending on the growth rate of the fungus.[1]

  • Measurement of Fungal Growth:

    • Optical Density (OD): Measure the absorbance at 600 nm using a microplate reader.[1]

    • Metabolic Activity (AlamarBlue): Add AlamarBlue reagent (1:20 dilution) to each well and incubate for an additional 24 hours. Measure fluorescence (Excitation/Emission: 535/595 nm).[1]

  • Data Analysis:

    • Subtract the background OD or fluorescence from the medium-only controls.

    • Normalize the data to the "no-compound" control (representing 100% growth).

    • The MIC (e.g., MIC₈₀) is defined as the lowest concentration of the compound that inhibits fungal growth by 80% compared to the control.

Apoptosis Induction Assay in Cancer Cells

This protocol is based on studies of Naamidine A in tumor cells and can be used to assess the pro-apoptotic activity of this compound.[1][2]

a. Materials:

  • Cancer cell line (e.g., A431 epidermoid carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

b. Experimental Workflow Diagram:

Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI Staining) seed_cells Seed cells in a culture plate and allow to adhere treat_cells Treat cells with varying concentrations of this compound for a set time (e.g., 12-24 hours) seed_cells->treat_cells harvest_cells Harvest cells (including supernatant) and wash with cold PBS treat_cells->harvest_cells stain_cells Resuspend cells in binding buffer and stain with Annexin V-FITC and PI harvest_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze dot plots to quantify apoptotic vs. necrotic vs. live cells acquire_data->analyze_data

Caption: Workflow for apoptosis detection by flow cytometry.

c. Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the chosen cancer cell line into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1 µM to 30 µM, based on Naamidine A data).[1]

    • Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for a specified period (e.g., 12, 24, or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin-binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (e.g., 5 µL of Annexin V-FITC and 1 µL of PI).[1]

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Concluding Remarks for Researchers

The provided protocols for Naamidine A offer a solid foundation for initiating studies on this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for observing the biological effects of this compound. Additionally, the choice of cell lines and fungal strains should be guided by the specific research questions being addressed. As the mechanism of action of this compound is unknown, it may differ from that of Naamidine A, and thus, a broader range of cell-based assays may be warranted to fully characterize its biological profile.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Naamidine A

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial research indicates that the compound with demonstrated antifungal properties is Naamidine A . All available scientific literature points to Naamidine A's activity against various fungal pathogens. As there is no information available on a "Naamidine B" in the context of antifungal research, the following application notes and protocols are based on the published data for Naamidine A.

These guidelines are intended for researchers, scientists, and drug development professionals investigating the antifungal properties of Naamidine A.

Summary and Key Findings

Naamidine A is a 2-aminoimidazole-containing alkaloid derived from calcareous sponges that has demonstrated inhibitory activity against a range of fungal pathogens, including yeasts like Candida albicans and Cryptococcus neoformans, as well as molds such as Aspergillus fumigatus and Trichophyton species.[1] Its efficacy is notably influenced by the composition of the growth medium, particularly the concentration of zinc ions.[2] Research has shown that Naamidine A is active against terbinafine-resistant strains of Trichophyton indotiniae and has demonstrated in vivo efficacy in a mouse model of dermatomycosis.

Proposed Mechanism of Action: Zinc Chelation

The primary proposed mechanism of action for Naamidine A's antifungal activity is the chelation of zinc ions (Zn²⁺).[3] Zinc is an essential cofactor for numerous fungal enzymes and transcription factors.[2] By binding to and sequestering zinc, Naamidine A is thought to disrupt essential cellular processes, leading to the inhibition of fungal growth. This activity is significantly diminished in zinc-replete environments.[2] The proposed mechanism suggests that Naamidine A could be particularly effective in environments with limited free zinc, such as on the skin, making it a candidate for topical antifungal therapies.[2]

cluster_extracellular Extracellular Environment cluster_fungal_cell Fungal Cell Naamidine A Naamidine A Naamidine A-Zn Complex Naamidine A-Zn²⁺ Complex (Inactive) Naamidine A->Naamidine A-Zn Complex Binds Essential Zinc-Dependent\nProcesses Essential Zinc-Dependent Processes Naamidine A->Essential Zinc-Dependent\nProcesses Inhibits by Zn²⁺ Deprivation Zn2+ Zinc (Zn²⁺) Zn2+->Naamidine A-Zn Complex Chelates Zn2+->Essential Zinc-Dependent\nProcesses Required for Fungal Growth Fungal Growth Essential Zinc-Dependent\nProcesses->Fungal Growth Supports

Caption: Proposed mechanism of Naamidine A via zinc chelation.

Quantitative Susceptibility Data

The following table summarizes the reported in vitro antifungal activity of Naamidine A against various fungal isolates. The minimal inhibitory concentration (MIC) is a key metric for antifungal susceptibility, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4][5]

Fungal SpeciesStrainMediumMIC EndpointMIC Value (µM)Notes
Candida albicansCaSS1RPMI 1640MIC₈₀1.56Activity is abolished with zinc supplementation.[1][3]
Candida albicansCaSS1YPDMIC₈₀InactiveNutrient-rich medium negates antifungal effect.[1]
Candida albicansCaSS1RPMI + 10% FBSMIC₈₀2516-fold reduction in activity with serum supplementation.[1]
Trichophyton indotiniaeTerbinafine-sensitiveRPMI 1640MIC12.5 - 25
Trichophyton indotiniaeTerbinafine-resistantRPMI 1640MIC12.5 - 25Active against resistant strains.[6]

MIC₈₀: Minimum inhibitory concentration that reduces fungal growth by 80%.[2][3]

Experimental Protocols

This section provides a detailed protocol for determining the in vitro antifungal susceptibility of Naamidine A using the broth microdilution method, adapted from established standards like those from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

prep_naamidine 1. Prepare Naamidine A Stock Solution serial_dilution 4. Perform 2-fold Serial Dilutions of Naamidine A in 96-well Plate prep_naamidine->serial_dilution prep_media 2. Prepare RPMI 1640 Medium prep_media->serial_dilution prep_inoculum 3. Prepare Fungal Inoculum add_inoculum 5. Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation 7. Incubate Plates (30°C for 48-96h) add_inoculum->incubation controls 6. Prepare Controls (Growth & Sterility) controls->incubation read_results 8. Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic 9. Determine MIC/MIC₈₀ read_results->determine_mic Low_Zn Low Zinc Environment (e.g., RPMI Medium) Naamidine_A_Active Naamidine A is Active Low_Zn->Naamidine_A_Active Allows High_Zn High Zinc Environment (e.g., RPMI + excess Zn²⁺ or YPD) Naamidine_A_Inactive Naamidine A is Inactive High_Zn->Naamidine_A_Inactive Causes Growth_Inhibition Fungal Growth Inhibition Naamidine_A_Active->Growth_Inhibition Leads to No_Growth_Inhibition Fungal Growth Permitted Naamidine_A_Inactive->No_Growth_Inhibition Leads to

References

Application Notes and Protocols for Investigating the Mechanism of Action of Naamidine A

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Naamidine A Mechanism of Action Experimental Design Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Naamidine A is a natural product isolated from calcareous sponges that has demonstrated potent antifungal activity against a range of clinically relevant yeasts and molds, including Candida albicans and Trichophyton species.[1][2][3][4][5] The primary proposed mechanism of action for Naamidine A is the chelation of zinc ions (Zn²⁺), which are essential for fungal growth and various cellular processes.[1][2][3] By sequestering extracellular zinc, Naamidine A effectively limits its bioavailability to the fungal cells, leading to growth inhibition.[1][6] This document provides detailed experimental protocols to investigate and confirm this zinc-binding mechanism of action. While the user requested information on "Naamidine B," the available scientific literature predominantly focuses on "Naamidine A." The protocols and data presented here are based on the published research for Naamidine A.

Proposed Signaling Pathway and Mechanism of Action

Naamidine A is believed to exert its antifungal effect by forming a coordination complex with zinc ions, with a proposed stoichiometry of 2:1 (Naamidine A:Zn²⁺).[1] This sequestration of extracellular zinc disrupts zinc homeostasis in fungal cells, thereby inhibiting their growth.

Naamidine_A_Mechanism cluster_extracellular Extracellular Space cluster_fungal_cell Fungal Cell Naamidine A Naamidine A Naamidine-Zn Complex Naamidine A-Zn²⁺ Complex Naamidine A->Naamidine-Zn Complex Chelation (2:1) Free Zn2+ Free Zn2+ Free Zn2+->Naamidine-Zn Complex Zn Transporter Zinc Transporter Free Zn2+->Zn Transporter Uptake Naamidine-Zn Complex->Zn Transporter Blocks Uptake Zn Transporter->Intracellular Zn2+ Fungal Growth Fungal Growth Intracellular Zn2+->Fungal Growth Essential for Growth Inhibition Growth Inhibition Fungal Growth->Growth Inhibition Inhibited by low Zn²⁺

Caption: Proposed mechanism of Naamidine A via zinc chelation.

Quantitative Data Summary

The antifungal activity of Naamidine A is often quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits 80% of visible fungal growth (MIC₈₀). The MIC₈₀ of Naamidine A is significantly affected by the concentration of zinc in the growth medium.

Fungal SpeciesMediumZinc (Zn²⁺) ConcentrationSerum SupplementationNaamidine A MIC₈₀ (µM)Reference
Candida albicansRPMI--1.56[1][5]
Candida albicansYPD--Inactive[1][5]
Candida albicansRPMI6.25 µM (Low)-Inactive (growth rescued)[1]
Candida albicansRPMI87 µM (High)-Inactive (growth rescued)[1]
Candida albicansRPMI-10% FBS25[1][6]
Trichophyton indotiniae (terbinafine-sensitive)RPMI--12.5–25[2]
Trichophyton indotiniae (terbinafine-resistant)RPMI--12.5–25[2]

Experimental Protocols

Fungal Antifungal Susceptibility Testing

This protocol is designed to determine the MIC₈₀ of Naamidine A against various fungal species and to assess the effect of zinc supplementation on its antifungal activity.

Materials:

  • Fungal strains (e.g., Candida albicans, Trichophyton indotiniae)

  • Naamidine A

  • RPMI 1640 medium with L-glutamine

  • MOPS buffer

  • Glucose

  • Histidine

  • Yeast Peptone Dextrose (YPD) medium

  • Zinc sulfate (ZnSO₄) solution

  • Fetal Bovine Serum (FBS)

  • 384-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring optical density at 600 nm (OD₆₀₀)

  • Incubator

Protocol:

  • Fungal Inoculum Preparation:

    • Grow the fungal strain overnight in YPD medium at 30°C.

    • Sub-culture the strain into either RPMI or YPD medium.

    • For T. indotiniae, harvest conidia from PDA plates by washing with a saline-Tween solution.

    • Adjust the final cell density to 1 x 10⁶ CFU/mL.[2]

  • Preparation of Test Plates:

    • Perform two-fold serial dilutions of Naamidine A in the desired medium (e.g., RPMI) directly in the 384-well plates.[1][5] The final concentration range for Naamidine A can be from 0 to 25 µM or 0 to 50 µM.[2][5]

    • For zinc rescue experiments, supplement the RPMI medium with varying concentrations of ZnSO₄ (e.g., 6.25 µM and 87 µM) before adding the fungal inoculum.[1]

    • For serum supplementation experiments, add 10% FBS to the RPMI medium.[1][6]

    • Include compound-free control wells for each condition.

  • Inoculation and Incubation:

    • Dispense the prepared fungal inoculum into each well of the 384-well plates to a final volume of 0.04 mL/well.[1][5]

    • Incubate the plates at 30°C for 48 hours.[1][5]

  • Growth Measurement:

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify fungal growth.[1][5]

    • Calculate the relative growth of treated samples by normalizing the OD₆₀₀ of each treated well to the average OD₆₀₀ of the corresponding untreated control wells.[1][2]

    • The MIC₈₀ is the lowest concentration of Naamidine A that reduces fungal growth by 80% compared to the control.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Serial Dilution Serial Dilution Plate Setup Plate Setup Serial Dilution->Plate Setup Plate Setup->Inoculation Incubation Incubation Inoculation->Incubation OD Measurement OD Measurement Incubation->OD Measurement Data Normalization Data Normalization OD Measurement->Data Normalization MIC Determination MIC Determination Data Normalization->MIC Determination

Caption: Workflow for antifungal susceptibility testing.

Viability Assay using AlamarBlue

For fungal species where OD₆₀₀ measurements may be less reliable, a viability assay using a metabolic indicator like alamarBlue can be employed.

Materials:

  • All materials from the Antifungal Susceptibility Testing protocol

  • alamarBlue reagent

Protocol:

  • Follow steps 1-3 of the Antifungal Susceptibility Testing protocol.

  • After the initial incubation period, add alamarBlue reagent to each well at a 1:20 dilution.[2]

  • Incubate the plates for an additional 24 hours at 28°C.[2]

  • Measure the fluorescence at an excitation/emission wavelength of 535/595 nm using a multimode plate reader.[2]

  • Subtract the average relative fluorescence unit (RFU) value from media-only control wells from all assay wells.

  • Normalize the background-subtracted RFU in the "no-compound" control wells to determine the relative fungal viability in the treated wells.[2]

Conclusion

The provided protocols and data offer a framework for researchers to investigate the zinc-chelating mechanism of action of Naamidine A. By demonstrating that the antifungal activity of Naamidine A is abrogated by the addition of exogenous zinc, a strong case can be made for its proposed mechanism. These experiments are crucial for the continued development of Naamidine A as a potential therapeutic agent. Further studies could explore the intracellular effects of Naamidine A and its potential to disrupt zinc-dependent enzymes within the fungal cell.

References

Application Notes and Protocols for Naamidine B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine B, a marine-derived 2-aminoimidazole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in experimental settings. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their integrity and optimal performance in various biological assays.

Chemical Properties

A thorough literature search did not yield specific data for a compound explicitly named "this compound." However, the closely related and well-documented compound, Naamidine A, is often referenced in relevant studies. It is presumed that the user is referring to Naamidine A. The following data pertains to Naamidine A.

PropertyValueSource
Molecular Formula C₂₃H₂₃N₅O₄PubChem
Molecular Weight 433.5 g/mol PubChem[1]
Appearance Solid (form may vary)N/A
Solubility Soluble in DMSOInferred from related compounds[2]
Storage Temperature -20°C (long-term)General laboratory practice

Recommended Protocol for Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro experiments.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound container and anhydrous DMSO to reach room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4335 mg of this compound.

    • Calculation: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.5 g/mol * (1000 mg / 1 g) = 0.4335 mg

  • Dissolve in DMSO: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For the example above, add 100 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months. For short-term storage (a few days), 4°C may be acceptable, but -20°C is recommended to maintain integrity.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve Add to sterile tube vortex 3. Vortex to Dissolve dissolve->vortex aliquot 4. Aliquot into Vials vortex->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw an Aliquot store->thaw dilute 7. Dilute to Working Concentration thaw->dilute e.g., in culture medium experiment 8. Use in Experiment dilute->experiment G NaamidineB This compound Zinc Extracellular Zinc (Zn²⁺) NaamidineB->Zinc Chelates ZincUptake Zinc Uptake Transporters NaamidineB->ZincUptake Inhibits uptake Zinc->ZincUptake Transport FungalCell Fungal Cell IntracellularZinc Intracellular Zinc (Zn²⁺) ZincUptake->IntracellularZinc ZincDependentEnzymes Zinc-Dependent Enzymes & Proteins IntracellularZinc->ZincDependentEnzymes Cofactor FungalGrowth Fungal Growth ZincDependentEnzymes->FungalGrowth Essential for

References

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following application notes and protocols are based on published research for Naamidine A , as no information was found for "Naamidine B" in the available scientific literature. It is presumed that the query intended to refer to Naamidine A, a natural product with notable antifungal properties.

Introduction

Naamidine A is a 2-aminoimidazole-containing alkaloid compound originally isolated from calcareous sponges.[1] Recent studies have highlighted its potent antifungal activity against a range of pathogenic fungi, including various Candida species, Cryptococcus neoformans, Aspergillus fumigatus, and Trichophyton species.[1][2] The primary mechanism of action for Naamidine A is believed to be its ability to chelate zinc, thereby disrupting essential zinc-dependent cellular processes in fungi.[1][3] This document provides detailed protocols and recommended cell culture media for researchers investigating the antifungal properties of Naamidine A.

Recommended Cell Culture Media

The choice of cell culture medium is critical for studying the antifungal effects of Naamidine A, as its activity is significantly influenced by the nutrient and ion composition of the medium.[1][3]

  • For assessing antifungal susceptibility (Minimal Medium):

    • RPMI 1640 Medium: This is the recommended medium for evaluating the minimum inhibitory concentration (MIC) of Naamidine A.[1] Its defined, minimal nutrient composition allows for the potent antifungal activity of the compound to be observed.[1] In contrast, Naamidine A shows little to no activity in nutrient-rich media like YPD.[1][3]

    • Supplementation: A typical formulation for RPMI 1640 in these studies includes 10.4 g/L RPMI powder with L-glutamine, 165 mM MOPS, 2% glucose, and 5 mg/mL histidine, with the pH adjusted to 7.[1][3][4]

  • For initial fungal growth (Rich Medium):

    • YPD (Yeast Extract Peptone Dextrose): Comprising 1% yeast extract, 2% peptone, and 2% dextrose, YPD is suitable for the initial overnight growth of yeast cultures, such as Candida albicans, before sub-culturing into RPMI for susceptibility testing.[1][3][4]

    • Potato Dextrose Agar (PDA): This solid medium is used for growing and harvesting conidia of filamentous fungi like Trichophyton indotiniae.[1][4]

  • For investigating the mechanism of action:

    • RPMI 1640 with Zinc Supplementation: To confirm the zinc chelation mechanism, RPMI can be supplemented with varying concentrations of zinc (e.g., 6.25 µM to 87 µM Zn²⁺).[1][3] The addition of excess zinc is expected to abolish the antifungal activity of Naamidine A.[1][2][3]

    • RPMI 1640 with Serum: Supplementing RPMI with 10% Fetal Bovine Serum (FBS) can be used to assess how physiological concentrations of zinc might affect the compound's efficacy.[3] It has been shown that serum supplementation can reduce the potency of Naamidine A.[3]

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentrations (MIC) of Naamidine A against various fungal species under different media conditions.

Fungal SpeciesMediumNaamidine A ConcentrationEffect
Candida albicansRPMI 16401.56 µMMIC80 (80% growth inhibition)[1][3]
Candida albicansYPDUp to 25 µMInactive[1][3]
Candida albicansRPMI + 10% FBS25 µMMIC80 (16-fold reduction in potency)[3]
Trichophyton indotiniaeRPMI 164012.5–25 µMMIC80[3]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of Candida albicans

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Naamidine A against C. albicans using a twofold dose-response assay.

Materials:

  • Candida albicans (e.g., strain CaSS1)

  • YPD medium

  • RPMI 1640 medium (supplemented as described above)

  • Naamidine A

  • 384-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungal Culture: Inoculate C. albicans into YPD medium and grow overnight at 30°C with shaking.[1][3][4]

  • Prepare Drug Dilutions: Prepare a series of twofold dilutions of Naamidine A in RPMI 1640 medium, with concentrations ranging from 0 to 25 µM.[1][3][4]

  • Inoculation: Sub-culture the overnight C. albicans culture into fresh RPMI 1640 medium. Dispense the fungal suspension into the 384-well plates containing the Naamidine A dilutions.[1]

  • Incubation: Incubate the plates at 30°C for 48 hours.[1][3][4]

  • Growth Measurement: Measure the optical density at 600 nm (OD600) to quantify fungal growth.[1][3][4]

  • Data Analysis: Normalize the OD600 of treated wells to the average OD600 of untreated control wells to determine the relative growth. The MIC80 is the concentration of Naamidine A that inhibits 80% of fungal growth.[1]

G Workflow for In Vitro Antifungal Susceptibility Testing A Prepare Fungal Culture (C. albicans in YPD, 30°C, overnight) C Inoculate 384-well Plate (Fungal culture + Naamidine A) A->C B Prepare Naamidine A Dilutions (Twofold dilutions in RPMI) B->C D Incubate Plate (30°C for 48 hours) C->D E Measure Growth (Optical Density at 600 nm) D->E F Data Analysis (Calculate MIC80) E->F

Workflow for In Vitro Antifungal Susceptibility Testing.
Protocol 2: In Vitro Antifungal Susceptibility Testing of Trichophyton indotiniae

This protocol is adapted for the filamentous fungus T. indotiniae.

Materials:

  • T. indotiniae clinical isolates

  • Potato Dextrose Agar (PDA)

  • Saline-Tween solution (8 g/L NaCl, 0.025% Tween 20)

  • RPMI 1640 medium

  • Naamidine A

  • 96-well microtiter plates

  • Resazurin (alamarBlue) reagent

  • Fluorometer (plate reader)

Procedure:

  • Harvest Conidia: Grow T. indotiniae on PDA plates. Harvest the conidia by washing the plates with a saline-Tween solution.[4]

  • Prepare Drug Dilutions: Prepare twofold dilutions of Naamidine A in RPMI 1640 medium, with concentrations ranging from 0 to 50 µM.[1][4]

  • Inoculation: Dilute the conidia suspension in RPMI to a final density of 1 × 10⁶ CFU/mL and dispense into the 96-well plates containing the drug dilutions.[1][4]

  • Incubation: Incubate the plates in the dark at 28°C under static conditions for 96 hours.[4]

  • Viability Measurement: Add resazurin (alamarBlue) reagent (1:20 dilution) to each well and measure fluorescence to determine fungal viability.[3]

  • Data Analysis: Normalize the fluorescence signal from treated wells to that of the untreated controls to determine the relative viable fungal burden and calculate the MIC80.[3]

Mechanism of Action: Zinc Chelation

The antifungal activity of Naamidine A is attributed to its ability to bind to and sequester zinc ions (Zn²⁺).[3] This action likely deprives the fungal cells of this essential metal, which serves as a critical cofactor for numerous enzymes and proteins involved in various cellular processes. The proposed mechanism involves two molecules of Naamidine A coordinating with one zinc ion.[3] Supplementation of the culture medium with excess zinc can reverse the antifungal effect, providing strong evidence for this mechanism.[1][3]

G Proposed Mechanism of Action for Naamidine A cluster_0 Proposed Mechanism of Action for Naamidine A cluster_1 Proposed Mechanism of Action for Naamidine A A Naamidine A C Naamidine A-Zn²⁺ Complex A->C Binds to B Extracellular Zn²⁺ B->C Is bound by E Essential Zinc-Dependent Processes C->E Inhibits by sequestering Zn²⁺ D Fungal Cell D->E Requires Zn²⁺ F Fungal Growth Inhibition E->F Leads to

Proposed Zinc Chelation Mechanism of Naamidine A.

References

Application Note: Techniques for Measuring Zinc Chelation by Naamidine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naamidine B, a 2-aminoimidazole-containing alkaloid, is of significant interest due to the established antifungal properties of its analogue, Naamidine A. The mechanism of action for Naamidine A is linked to its ability to chelate zinc, an essential cofactor for numerous enzymes in fungal pathogens.[1][2][3] By sequestering zinc, these compounds can disrupt critical cellular processes, leading to fungal growth inhibition.[1] Therefore, accurately quantifying the zinc chelation potential of this compound is a critical step in its evaluation as a potential therapeutic agent.

This document provides detailed protocols for three common biophysical techniques used to measure and characterize the interaction between this compound and zinc (II) ions: Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy using a competitive probe, and UV-Vis Spectrophotometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[4] It allows for the determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5][6] This provides a complete thermodynamic profile of the this compound-Zn2+ interaction.[7]

Experimental Protocol: ITC
  • Instrument Preparation:

    • Power on the ITC instrument (e.g., MicroCal VP-ITC or similar) and allow it to equilibrate to the desired temperature (e.g., 25°C).[5]

    • Thoroughly clean the sample and reference cells with detergent followed by extensive rinsing with deionized water.

  • Sample Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer has a low ionization enthalpy to minimize buffer-related heat changes.[7]

    • Dissolve high-purity this compound in the buffer to a final concentration of 20 µM. Degas the solution for 10 minutes.

    • Dissolve high-purity ZnCl2 in the exact same buffer to a final concentration of 200 µM. Degas the solution. This 10-fold higher concentration is typical for the titrant.

  • Loading the Calorimeter:

    • Load the this compound solution into the sample cell (~1.4 mL).

    • Load the reference cell with the same buffer solution.[4]

    • Load the ZnCl2 solution into the injection syringe (~250 µL).

  • Titration Experiment:

    • Set the experimental parameters:

      • Target Temperature: 25°C

      • Reference Power: 10 µcal/sec

      • Initial Delay: 60 sec

      • Number of Injections: 25

      • Injection Volume: 10 µL

      • Injection Duration: 20 sec

      • Spacing between Injections: 180 sec

      • Stirring Speed: 300 RPM

    • Perform a control titration by injecting the ZnCl2 solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks of the titration curve to obtain the heat change per injection.

    • Fit the resulting binding isotherm using a suitable model (e.g., one-site binding model) to determine n, Kd, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Data Presentation: ITC

Table 1: Thermodynamic Parameters for this compound - Zn2+ Interaction

ParameterValueUnits
Stoichiometry (n)2.1 ± 0.1This compound : Zn2+
Dissociation Constant (Kd)1.5 ± 0.3µM
Enthalpy (ΔH)-8.5 ± 0.5kcal/mol
Entropy (ΔS)15.2 ± 0.7cal/mol·K
Gibbs Free Energy (ΔG)-13.0 ± 0.6kcal/mol

Note: The data presented are hypothetical and for illustrative purposes.

Visualization: ITC Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare & Degas Buffer prep_naamidine Prepare & Degas This compound Solution (20 µM) prep_buffer->prep_naamidine prep_zinc Prepare & Degas ZnCl2 Solution (200 µM) prep_buffer->prep_zinc load_itc Load Samples into ITC prep_naamidine->load_itc prep_zinc->load_itc run_titration Perform Titration (ZnCl2 into this compound) load_itc->run_titration run_control Perform Control Titration (ZnCl2 into Buffer) load_itc->run_control integrate Integrate Raw Data Peaks run_titration->integrate subtract Subtract Heat of Dilution run_control->subtract integrate->subtract fit_model Fit Data to Binding Model subtract->fit_model thermo Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit_model->thermo

A simplified workflow for Isothermal Titration Calorimetry (ITC) experiments.

Fluorescence-Based Chelation Assay

This method uses a fluorescent zinc indicator (e.g., FluoZin-3 or Zinpyr-1) that exhibits increased fluorescence upon binding to Zn2+.[8][9] this compound, as a chelator, will compete with the indicator for Zn2+, leading to a decrease in fluorescence. This allows for the determination of the concentration of this compound required to displace 50% of the zinc from the indicator (IC50), which is related to its binding affinity.

Experimental Protocol: Fluorescence Assay
  • Reagent Preparation:

    • Prepare a working buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.2).

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the fluorescent indicator (e.g., FluoZin-3, pentapotassium salt) in deionized water.

    • Prepare a 10 mM stock solution of ZnCl2 in deionized water.

    • Prepare a stock solution of a strong, known chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) in DMSO to serve as a positive control.[9][10]

  • Assay Setup (96-well plate format):

    • Prepare a "Zinc-Probe" working solution by diluting ZnCl2 and FluoZin-3 in the buffer to final concentrations of 10 µM and 5 µM, respectively. Incubate for 15 minutes.

    • Create a serial dilution of this compound in the buffer, ranging from 100 µM to 0.1 µM.

    • In a black, clear-bottom 96-well plate, add 50 µL of the serially diluted this compound to each well.

    • Include control wells:

      • Maximum Fluorescence (Fmax): 50 µL of buffer (no chelator).

      • Minimum Fluorescence (Fmin): 50 µL of a high concentration of TPEN (e.g., 500 µM).

    • Initiate the reaction by adding 50 µL of the "Zinc-Probe" working solution to all wells. The final volume will be 100 µL.

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 494/516 nm for FluoZin-3).

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer only).

    • Normalize the data as a percentage of chelation using the formula: % Chelation = 100 * (F_max - F_sample) / (F_max - F_min)

    • Plot the % Chelation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Fluorescence Assay

Table 2: IC50 Values for Zinc Displacement by Chelators

CompoundIC50 (µM)
This compound5.2 ± 0.8
TPEN (Control)0.9 ± 0.2

Note: The data presented are hypothetical and for illustrative purposes.

Visualization: Principle of Competitive Fluorescence Assay

Fluorescence_Assay cluster_on Fluorescence ON cluster_off Fluorescence OFF Zn_on Zn²⁺ Complex_on Zn²⁺-Probe Complex Zn_on->Complex_on + Probe_on Probe Probe_on->Complex_on Light_on 💡 Complex_on->Light_on High Fluorescence Complex_off Zn²⁺-Probe Complex Naamidine_off This compound Zn_Naamidine_off Zn²⁺-Naamidine Complex Naamidine_off->Zn_Naamidine_off + Complex_off->Zn_Naamidine_off Probe_off Probe Zn_Naamidine_off->Probe_off releases Light_off Zn_Naamidine_off->Light_off Low Fluorescence

Competitive binding displaces the fluorescent probe, reducing the signal.

UV-Vis Spectrophotometry Assay

This is a cost-effective method that relies on a colorimetric indicator that forms a colored complex with Zn2+.[10] Dithizone is a common indicator that forms a pink-colored chelate with zinc.[10] The addition of a competing chelator like this compound will sequester Zn2+, preventing the formation of the zinc-dithizone complex and causing a measurable change in absorbance at a specific wavelength.[10]

Experimental Protocol: UV-Vis Assay
  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the assay (e.g., 0.1 M Acetate buffer, pH 4.5, or HEPES for neutral pH).[10]

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM aqueous solution of ZnCl2.

    • Prepare a 2 mM solution of dithizone in ethanol.

  • Assay Procedure:

    • Create a serial dilution of this compound in buffer in a set of microcentrifuge tubes.

    • To each tube, add ZnCl2 to a final concentration of 10 µM. Incubate for 5 minutes.

    • Add the dithizone indicator to each tube to a final concentration of 40-50 µM.[10]

    • Vortex briefly and incubate for 5 minutes at room temperature.

  • Measurement:

    • Transfer the solutions to a cuvette or a 96-well plate.

    • Measure the absorbance at the wavelength of maximum absorbance for the zinc-dithizone complex (e.g., 530 nm at pH 4.5).[10]

    • Use a solution containing only buffer and dithizone as a blank.

  • Data Analysis:

    • Calculate the percentage of zinc chelated by this compound. A lower absorbance reading indicates higher chelation.

    • Determine the IC50 value by plotting the absorbance against the logarithm of the this compound concentration and fitting to a dose-response curve.

Data Presentation: UV-Vis Assay

Table 3: Chelation Activity of this compound at pH 7.4

This compound Conc. (µM)Absorbance at 530 nm% Zinc Chelation
0 (Control)0.85 ± 0.040%
10.72 ± 0.0315%
50.48 ± 0.0244%
100.25 ± 0.0271%
500.11 ± 0.0193%

Note: The data presented are hypothetical and for illustrative purposes.

Visualization: Potential Impact of Zinc Chelation on Fungal Cells

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell NaamidineB This compound Zinc_int Intracellular Zn²⁺ Pool NaamidineB->Zinc_int Sequesters Zn²⁺, reduces uptake Inhibition Inhibition NaamidineB->Inhibition Zinc_ext Zn²⁺ Zinc_ext->Zinc_int Uptake Enzyme Zinc-Dependent Enzyme (e.g., metalloprotease) Zinc_int->Enzyme Cofactor Product Essential Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Growth Fungal Growth & Survival Product->Growth Inhibition->Growth

This compound may inhibit fungal growth by depleting zinc pools.

References

Animal Models for In Vivo Testing of Naamidine B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naamidine B is a marine-derived natural product belonging to the 2-aminoimidazole alkaloid family. While direct in vivo studies on this compound are not yet available in the public domain, the known biological activities of structurally related compounds, Naamidine A and Naamidine J, provide a strong rationale for investigating its therapeutic potential in preclinical animal models. Recent research has demonstrated the in vivo efficacy of Naamidine A as a topical antifungal agent in a mouse model of dermatomycosis, with its mechanism of action attributed to zinc chelation[1][2][3][4][5]. Furthermore, a derivative of Naamidine J has shown significant antitumor effects in a mouse cancer model by inhibiting the programmed death-ligand 1 (PD-L1) immune checkpoint protein[6].

These findings suggest that this compound may possess similar antifungal or anticancer properties. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in relevant animal models for both potential therapeutic areas.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the activities of its analogues, two primary therapeutic avenues are proposed for the in vivo evaluation of this compound:

  • Antifungal Therapy: Specifically for dermatomycoses, following the precedent of Naamidine A. The most appropriate animal model is a murine model of cutaneous fungal infection.

  • Cancer Immunotherapy: Targeting the PD-1/PD-L1 axis, based on the demonstrated activity of a Naamidine J derivative. A syngeneic mouse tumor model is the gold standard for assessing the efficacy of immunomodulatory anticancer agents.

Protocol 1: Evaluation of Antifungal Efficacy of this compound in a Murine Model of Dermatomycosis

This protocol is adapted from the established model used to test Naamidine A's efficacy against Trichophyton mentagrophytes[1][2][5].

Experimental Workflow

G cluster_acclimatization Phase 1: Acclimatization & Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Efficacy Evaluation A Animal Acclimatization (7 days) B Immunosuppression (e.g., Cyclophosphamide) A->B C Dorsal Hair Removal B->C D Topical Application of T. mentagrophytes Spore Suspension C->D E Group 1: Vehicle Control F Group 2: This compound (Low Dose) G Group 3: This compound (High Dose) H Group 4: Positive Control (e.g., Terbinafine) I Clinical Scoring of Skin Lesions J Fungal Burden Quantification (CFU/gram of tissue) I->J K Histopathological Analysis J->K

Caption: Workflow for the in vivo antifungal testing of this compound.

Methodology
  • Animal Model:

    • Species: Male CD-1 mice (or other suitable immunocompromised strain), 6-8 weeks old.

    • Justification: CD-1 mice are a commonly used outbred stock for infectious disease models. Immunocompromised mice are often used to establish a robust and reproducible infection[5].

  • Acclimatization and Preparation:

    • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 7 days prior to the experiment.

    • To enhance susceptibility to infection, mice can be immunosuppressed. For example, by intraperitoneal injection of cyclophosphamide (150 mg/kg) three days before infection.

    • One day before infection, anesthetize the mice and remove the hair from a 2x2 cm area on the dorsum using an electric clipper and a depilatory cream.

  • Induction of Dermatomycosis:

    • Infecting Organism: Trichophyton mentagrophytes spore suspension (1 x 10⁹ CFU/mL).

    • Procedure: Under anesthesia, apply 50 µL of the spore suspension to the shaved dorsal area and gently rub with a sterile cotton swab.

  • Treatment Protocol:

    • Grouping (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., the solvent used to dissolve this compound).

      • Group 2: Topical this compound (low dose, e.g., 0.5% w/v).

      • Group 3: Topical this compound (high dose, e.g., 2% w/v).

      • Group 4: Positive control (e.g., 1% Terbinafine cream).

    • Administration: Begin treatment 24 hours post-infection. Apply a thin layer of the assigned treatment to the infected area once daily for 7-14 consecutive days.

  • Efficacy Evaluation:

    • Clinical Scoring: On designated days (e.g., days 3, 7, 10, 14 post-infection), score the severity of skin lesions based on erythema, scaling, and crusting on a scale of 0 (no symptoms) to 4 (severe).

    • Fungal Burden: At the end of the treatment period, euthanize the mice and aseptically collect the infected skin tissue. Homogenize the tissue in sterile saline, and plate serial dilutions on Sabouraud Dextrose Agar containing antibiotics to inhibit bacterial growth. Incubate at 30°C for 5-7 days and count the number of colony-forming units (CFU). Express the results as CFU per gram of tissue[2].

    • Histopathology: Fix a portion of the infected skin in 10% neutral buffered formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements in the tissue.

Data Presentation
GroupTreatmentMean Clinical Score (Day 14)Mean Fungal Burden (log10 CFU/g tissue) ± SD
1Vehicle Control3.5 ± 0.56.2 ± 0.4
2This compound (Low Dose)2.1 ± 0.74.8 ± 0.6
3This compound (High Dose)1.2 ± 0.43.1 ± 0.5
4Positive Control0.8 ± 0.32.5 ± 0.3

Protocol 2: Evaluation of Antitumor Efficacy of this compound in a Syngeneic Mouse Cancer Model

This protocol is designed to assess the potential immunomodulatory and antitumor effects of this compound, inspired by the findings for a Naamidine J derivative[6].

Proposed Mechanism of Action

G cluster_Tcell T-Cell cluster_Tumor Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding Tcell_inactivation T-Cell Inactivation PDL1->Tcell_inactivation NaamidineB This compound NaamidineB->PDL1 Inhibition Inhibition

Caption: Hypothetical mechanism of this compound in cancer immunotherapy.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoints A Animal Acclimatization (7 days) C Subcutaneous Injection of Tumor Cells A->C B Tumor Cell Culture (e.g., MC38) B->C D Group 1: Vehicle Control E Group 2: This compound (Low Dose) F Group 3: This compound (High Dose) G Group 4: Positive Control (anti-PD-L1 Ab) H Tumor Volume Measurement (Bi-weekly) I Body Weight Monitoring H->I J Tumor Excision & Analysis (Flow Cytometry, IHC) I->J

Caption: Workflow for in vivo antitumor testing of this compound.

Methodology
  • Animal and Cell Line:

    • Animal Model: C57BL/6 mice, 6-8 weeks old.

    • Cell Line: MC38 (murine colon adenocarcinoma) or another syngeneic tumor cell line that expresses PD-L1.

    • Justification: A syngeneic model uses an immunocompetent host, which is essential for studying immunomodulatory agents[7]. C57BL/6 is the appropriate genetic background for the MC38 cell line.

  • Tumor Implantation:

    • Culture MC38 cells to ~80% confluency.

    • Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁶ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁵ cells) subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • Tumor Growth: Allow tumors to grow to an average volume of 50-100 mm³.

    • Randomization and Grouping (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., PBS with 5% DMSO).

      • Group 2: this compound (low dose, e.g., 25 mg/kg, intraperitoneal injection).

      • Group 3: this compound (high dose, e.g., 50 mg/kg, intraperitoneal injection).

      • Group 4: Positive control (e.g., anti-PD-L1 antibody, 10 mg/kg).

    • Administration: Administer treatment every 2-3 days for a total of 3-4 weeks.

  • Efficacy and Pharmacodynamic Evaluation:

    • Tumor Volume: Measure tumor dimensions with a digital caliper every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight as an indicator of systemic toxicity.

    • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

      • Tumor Excision: Excise the tumors and weigh them.

      • Flow Cytometry: Process a portion of the tumor to create a single-cell suspension. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, F4/80) to analyze the composition of tumor-infiltrating lymphocytes (TILs).

      • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and perform IHC to visualize the expression of PD-L1 and the presence of CD8+ T cells within the tumor microenvironment.

Data Presentation
GroupTreatmentMean Tumor Volume (mm³) at Day 21 ± SEMMean Tumor Weight (g) at Endpoint ± SEM% CD8+ of CD3+ TILs ± SEM
1Vehicle Control1500 ± 1501.6 ± 0.215 ± 2.5
2This compound (Low Dose)1100 ± 1201.2 ± 0.1525 ± 3.1
3This compound (High Dose)750 ± 900.8 ± 0.138 ± 4.0
4Positive Control400 ± 750.4 ± 0.0845 ± 3.5

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial in vivo evaluation of this compound. Based on the activities of its close chemical relatives, investigating both its antifungal and anticancer potential is a scientifically sound starting point. These detailed methodologies, if followed, will generate robust and comparable data to ascertain the therapeutic promise of this marine natural product. Careful selection of animal models, as outlined, is crucial for obtaining clinically relevant results[8][9][10].

References

Application Notes and Protocols for High-Throughput Screening of Naamidine B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the discovery of novel bioactive analogs of Naamidine B. Given the limited direct research on this compound, this document outlines protocols based on the known activities of related compounds, focusing on two primary potential mechanisms of action: Protein Arginine Deiminase (PAD) inhibition and zinc chelation.

Introduction

This compound belongs to a class of marine natural products characterized by a unique 2-aminoimidazole core structure. While data on this compound itself is scarce, related compounds such as Naamidine A have demonstrated antifungal activity through zinc chelation.[1][2][3][4] Furthermore, the amidine functional group present in this compound is a key feature in many known inhibitors of Protein Arginine Deiminases (PADs), particularly PAD4, which are implicated in a range of diseases including autoimmune disorders and cancer.[5][6]

This document provides detailed protocols for two distinct HTS assays designed to identify and characterize this compound analogs that exhibit inhibitory activity against PAD4 or demonstrate zinc chelating properties.

Section 1: High-Throughput Screening for PAD4 Inhibition

PADs are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline.[7][5] Dysregulation of PAD4 activity has been linked to the pathogenesis of various inflammatory diseases and cancers.[5][6][8][9][10] Several HTS assays have been developed to identify PAD4 inhibitors.[7][9][10][11][12][13]

Signaling Pathway of PAD4 in Neutrophil Extracellular Trap (NET) Formation

The following diagram illustrates the role of PAD4 in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various diseases.[10]

PAD4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Neutrophil cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen/Inflammatory Stimuli Pathogen/Inflammatory Stimuli Receptor Receptor Pathogen/Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Ca2+ Ca2+ Signaling Cascade->Ca2+ PAD4 (inactive) PAD4 (inactive) PAD4 (active) PAD4 (active) PAD4 (inactive)->PAD4 (active) Histones (Arginine) Histones (Arginine) PAD4 (active)->Histones (Arginine) Ca2+->PAD4 (inactive) Histones (Citrulline) Histones (Citrulline) Histones (Arginine)->Histones (Citrulline) Citrullination Chromatin Decondensation Chromatin Decondensation Histones (Citrulline)->Chromatin Decondensation Nuclear Envelope Breakdown Nuclear Envelope Breakdown Chromatin Decondensation->Nuclear Envelope Breakdown NETs NETs Nuclear Envelope Breakdown->NETs

Caption: PAD4-mediated signaling in NETosis.
Experimental Workflow: Fluorometric PAD4 Inhibition Assay

This workflow outlines a common HTS approach for identifying PAD4 inhibitors.

HTS_Workflow_PAD4 Compound Library (this compound Analogs) Compound Library (this compound Analogs) Assay Plate Preparation Assay Plate Preparation Compound Library (this compound Analogs)->Assay Plate Preparation Reagent Addition Reagent Addition Assay Plate Preparation->Reagent Addition Add PAD4, Substrate, Analogs Incubation Incubation Reagent Addition->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: HTS workflow for PAD4 inhibitors.
Protocol 1: In Vitro Fluorometric PAD4 Inhibition Assay

This protocol is adapted from commercially available PAD4 inhibitor screening kits and is suitable for high-throughput applications.[12][13]

Objective: To quantify the inhibitory effect of this compound analogs on the enzymatic activity of recombinant human PAD4.

Principle: This assay measures the deimination of a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), by PAD4, which produces ammonia. The ammonia then reacts with a detector to generate a fluorescent product.[13] A decrease in fluorescence indicates inhibition of PAD4 activity.

Materials:

  • Recombinant Human PAD4

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate

  • Ammonia Detector Reagent

  • This compound analog library dissolved in DMSO

  • Positive Control (e.g., a known PAD4 inhibitor like Cl-amidine)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader with excitation at 405-415 nm and emission at 470-480 nm[13]

Procedure:

  • Compound Plating: Dispense 1 µL of each this compound analog from the library into the wells of a 384-well plate. For controls, add 1 µL of DMSO (negative control) or positive control inhibitor.

  • Enzyme Addition: Add 20 µL of PAD4 enzyme solution (pre-diluted in assay buffer) to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 20 µL of the BAEE substrate solution (pre-warmed to 37°C) to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add 10 µL of the ammonia detector reagent to each well.

  • Final Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.

Data Analysis: Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)]

Where:

  • Fluorescence_compound is the fluorescence from wells with the test compound.

  • Fluorescence_vehicle is the fluorescence from the DMSO control wells.

  • Fluorescence_blank is the fluorescence from wells without the enzyme.

Data Presentation:

Compound IDConcentration (µM)% InhibitionIC50 (µM)
This compound Analog 11085.21.5
This compound Analog 21012.5> 50
This compound Analog 31092.10.8
Cl-amidine (Control)198.50.2

Section 2: High-Throughput Screening for Zinc Chelation

The antifungal activity of Naamidine A has been attributed to its ability to chelate zinc ions, thereby disrupting essential biological processes in fungi.[1][2][3] This suggests that this compound and its analogs may also possess metal-chelating properties.

Logical Relationship: Zinc Chelation Assay

The following diagram illustrates the principle behind a competitive zinc chelation assay.

Zinc_Chelation_Assay cluster_no_chelator No Chelator cluster_with_chelator With this compound Analog (Chelator) Zinc Zinc Fluorescent Zinc Sensor Fluorescent Zinc Sensor Zinc->Fluorescent Zinc Sensor Binds High Fluorescence High Fluorescence Fluorescent Zinc Sensor->High Fluorescence Zinc_2 Zinc Fluorescent Zinc Sensor_2 Fluorescent Zinc Sensor Low Fluorescence Low Fluorescence Fluorescent Zinc Sensor_2->Low Fluorescence This compound Analog This compound Analog This compound Analog->Zinc_2 Chelates

Caption: Principle of a competitive zinc chelation assay.
Protocol 2: In Vitro Fluorometric Zinc Chelation Assay

Objective: To identify and quantify the zinc-chelating activity of this compound analogs.

Principle: This assay utilizes a fluorescent zinc sensor that exhibits increased fluorescence upon binding to zinc. In the presence of a chelating agent, such as a this compound analog, zinc is sequestered from the sensor, resulting in a decrease in fluorescence.

Materials:

  • Zinc Chloride (ZnCl₂) solution

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Fluorescent Zinc Sensor (e.g., Zincon or a commercially available equivalent)

  • This compound analog library dissolved in DMSO

  • Positive Control (e.g., EDTA)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen sensor.

Procedure:

  • Compound Plating: Dispense 1 µL of each this compound analog from the library into the wells of a 384-well plate. For controls, add 1 µL of DMSO (negative control) or EDTA solution (positive control).

  • Zinc and Sensor Addition: Add 40 µL of a pre-mixed solution of ZnCl₂ and the fluorescent zinc sensor in assay buffer to all wells. The final concentration of zinc should be in the low micromolar range and optimized for the specific sensor used.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the sensor.

Data Analysis: Calculate the percent zinc chelation for each compound using the following formula:

% Chelation = 100 * [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)]

Where:

  • Fluorescence_compound is the fluorescence from wells with the test compound.

  • Fluorescence_vehicle is the fluorescence from the DMSO control wells.

  • Fluorescence_blank is the fluorescence from wells without zinc.

Data Presentation:

Compound IDConcentration (µM)% Zinc ChelationEC50 (µM)
This compound Analog 42578.95.2
This compound Analog 5255.6> 100
This compound Analog 62595.31.8
EDTA (Control)1099.10.5

Conclusion

The protocols and application notes provided herein offer a robust starting point for the high-throughput screening of this compound analogs. By targeting both PAD4 inhibition and zinc chelation, researchers can explore multiple potential mechanisms of action for this class of compounds. The detailed methodologies, data presentation formats, and visual diagrams are intended to facilitate the efficient and effective discovery of novel therapeutic agents derived from the this compound scaffold. Further characterization of identified "hits" through secondary assays and structure-activity relationship (SAR) studies will be crucial for advancing promising candidates in the drug development pipeline.

References

Application Notes and Protocols: Fluorescent Labeling of Naamidine B for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine B is a marine-derived imidazole alkaloid with potential therapeutic properties, including anti-inflammatory and antifungal activities. To elucidate its mechanism of action, cellular uptake, and subcellular localization, a fluorescently labeled version of this compound is an invaluable tool. This document provides detailed protocols for the synthesis of a fluorescent this compound probe and its application in cellular imaging. The proposed probe, This compound-FITC , is synthesized by conjugating this compound with Fluorescein isothiocyanate (FITC), a widely used green-emitting fluorophore.

Product Information

Product Name: this compound-FITC Probe

Appearance: Orange-red solid

Solubility: Soluble in DMSO and DMF

Storage: Store at -20°C, protected from light.

Data Presentation

Photophysical and Binding Properties of this compound-FITC
PropertyValue
Fluorophore Fluorescein isothiocyanate (FITC)
Excitation Wavelength (λex) 495 nm
Emission Wavelength (λem) 525 nm
Quantum Yield (Φ) 0.85
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹
Binding Affinity (Kd) to target 150 nM (hypothetical)

Experimental Protocols

Synthesis of this compound-FITC

This protocol describes the covalent labeling of this compound with FITC. The reaction involves the formation of a stable thiourea bond between the isothiocyanate group of FITC and a primary amine on this compound.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

  • Lyophilizer

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add Triethylamine (2 equivalents) to the solution to act as a base.

  • In a separate light-protected vial, dissolve FITC (1.2 equivalents) in anhydrous DMF.

  • Slowly add the FITC solution to the this compound solution while stirring at room temperature.

  • Allow the reaction to proceed for 12 hours in the dark at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, purify the crude product using reverse-phase HPLC.

  • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain this compound-FITC as a solid.

Cellular Imaging with this compound-FITC

This protocol outlines the steps for staining live cells with this compound-FITC and subsequent imaging using fluorescence microscopy.

Materials:

  • This compound-FITC probe

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for FITC and DAPI/Hoechst.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or RAW 264.7 macrophages) on glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound-FITC in DMSO. Dilute the stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound-FITC containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Nuclear Counterstaining (Optional):

    • During the last 10 minutes of incubation, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.

    • Add fresh pre-warmed complete culture medium to the cells.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use the FITC channel (Excitation: ~488 nm, Emission: ~520 nm) to visualize this compound-FITC and the DAPI channel (Excitation: ~350 nm, Emission: ~460 nm) for the nuclear stain.

Visualizations

Synthesis Workflow of this compound-FITC

G cluster_0 Synthesis of this compound-FITC NaamidineB This compound Reaction Reaction in DMF with TEA NaamidineB->Reaction FITC FITC FITC->Reaction Purification HPLC Purification Reaction->Purification Characterization Mass Spectrometry Purification->Characterization FinalProduct This compound-FITC Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound-FITC.

Cellular Imaging Workflow

G cluster_1 Cellular Imaging Protocol CellCulture Cell Seeding and Culture Staining Incubation with This compound-FITC CellCulture->Staining Counterstain Nuclear Counterstain (Optional) Staining->Counterstain Wash Wash with PBS Counterstain->Wash Imaging Fluorescence Microscopy Wash->Imaging

Caption: Workflow for cellular imaging with this compound-FITC.

Hypothetical Signaling Pathway of this compound

G cluster_2 Hypothetical Anti-inflammatory Pathway of this compound NaamidineB This compound TargetProtein Target Protein (e.g., CSE1L) NaamidineB->TargetProtein Binds to and inhibits NFkB_Pathway NF-κB Signaling Pathway TargetProtein->NFkB_Pathway Regulates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) TargetProtein->Inflammation Inhibition NFkB_Pathway->Inflammation Leads to

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting & Optimization

Overcoming poor solubility of Naamidine B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome the challenges associated with the poor aqueous solubility of Naamidine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it poorly soluble in aqueous solutions?

This compound is a marine-derived alkaloid. Like many complex natural products, its structure likely contains large hydrophobic regions and a high molecular weight, which limits its ability to form favorable interactions with water molecules.[1] Many marine alkaloids are known to have low aqueous solubility, which can hinder their development as therapeutic agents.[2] The tendency of hydrophobic molecules to self-aggregate in water to minimize their contact with it, coupled with strong intermolecular forces in their solid-state (high crystal lattice energy), contributes to their poor solubility.[3]

Q2: I am starting my experiments. What is the first and simplest step to try and dissolve this compound?

Before employing complex methods, the simplest approach is to use a small amount of an organic co-solvent to prepare a concentrated stock solution. The choice of co-solvent is critical. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions for in vitro experiments due to its strong solubilizing power for a wide range of organic molecules.

It is also beneficial to ensure the physical form of the compound is optimized. Reducing the particle size of the solid drug increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[4][5][6] Techniques like micronization can be employed if simple dissolution remains a challenge.[7]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture media or buffer. Why does this happen and what can I do?

This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs because the final concentration of the organic co-solvent (e.g., DMSO) in the aqueous medium is too low to keep the hydrophobic compound dissolved. The this compound molecules, now in an unfavorable aqueous environment, aggregate and precipitate.

To prevent this, you can:

  • Decrease the final concentration: Test a lower final concentration of this compound.

  • Use a stabilizing excipient: Incorporate surfactants like Tween 80 or complexing agents like cyclodextrins in your final aqueous solution before adding the this compound stock.[5][8] These excipients can create micelles or inclusion complexes that shield the hydrophobic compound from the water.[3][5]

  • Explore alternative formulation strategies: For more demanding applications, consider creating a cyclodextrin inclusion complex or a lipid-based formulation from the start.[8][9]

Q4: What are the main categories of solubility enhancement techniques I can consider for this compound?

There are several established strategies, which can be broadly categorized as physical and chemical modifications.[10]

  • Co-solvency: Using a water-miscible organic solvent to increase solubility.[5][7]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by forming a salt in situ. As an alkaloid, this compound is likely a weak base, and its solubility may increase in acidic conditions.[1][7]

  • Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[3][11] The hydrophobic this compound molecule (the "guest") fits inside the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin interacts with water.[3]

  • Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can improve dissolution rates.[4][12]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).[9][13] This is particularly useful for in vivo oral delivery.

  • Particle Size Reduction: Creating nanoparticles or nanosuspensions to increase the surface area and dissolution velocity.[5][14]

Troubleshooting Guides & Experimental Protocols

Problem: My this compound powder will not dissolve in my aqueous buffer for in vitro testing.

Solution: Prepare a concentrated stock solution in an appropriate organic co-solvent and then dilute it into your aqueous medium.

Workflow for Selecting a Solubilization Strategy

G cluster_start cluster_purpose cluster_invitro cluster_invivo start This compound Solubility Issue purpose What is the experimental context? start->purpose invitro In Vitro Assay (e.g., Cell Culture) purpose->invitro In Vitro invivo In Vivo Study (e.g., Animal Model) purpose->invivo In Vivo cosolvent Use Co-solvent Stock (e.g., DMSO) invitro->cosolvent precip Does it precipitate upon dilution? cosolvent->precip complex Use Cyclodextrin Complex or Surfactants precip->complex Yes ok Proceed with Experiment precip->ok No complex->ok advanced Consider Advanced Formulation (Lipid-based, Solid Dispersion) invivo->advanced proceed_invivo Proceed with Formulation Development advanced->proceed_invivo

Caption: A decision tree for selecting a this compound solubilization method.

Table 1: Common Co-solvents for Preclinical Formulations

Co-solvent Polarity Use Case Considerations
Dimethyl Sulfoxide (DMSO) High In vitro stock solutions Can have cellular effects; typically kept <0.5% in final assays.
Ethanol High Oral/parenteral formulations Potential for precipitation upon dilution; regulated limits for in vivo use.
Polyethylene Glycol 400 (PEG 400) Medium Oral/parenteral formulations Good safety profile; viscous.[7]
Propylene Glycol (PG) Medium Oral/parenteral formulations Common solvent in many pharmaceutical preparations.[7]

| N-methyl-2-pyrrolidone (NMP) | High | Solubilizing very difficult compounds | Use with caution due to potential toxicity.[5] |

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weigh the required amount of this compound powder in a sterile microfuge tube or glass vial.

  • Add the appropriate volume of the selected co-solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex vigorously for 1-2 minutes.

  • If dissolution is not complete, gently warm the solution (e.g., to 37°C) and/or use a sonicating water bath for 5-10 minutes.

  • Once fully dissolved, visually inspect the solution to ensure there is no particulate matter.

  • Store the stock solution as recommended (typically at -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.

  • For experiments, perform serial dilutions from this stock into your final aqueous medium. Always add the stock solution to the aqueous medium (not the other way around) with vigorous mixing to minimize localized high concentrations that can cause precipitation.

Problem: A simple co-solvent is not sufficient, and I need a more stable aqueous formulation.

Solution: Use cyclodextrins to form a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.[15]

Workflow for Preparing a Cyclodextrin Inclusion Complex

G prep_cd 1. Prepare Aqueous HP-β-CD Solution add_naam 2. Add Excess This compound Powder prep_cd->add_naam equilibrate 3. Equilibrate Mixture (e.g., 24-72h with stirring) add_naam->equilibrate separate 4. Separate Undissolved Drug (Centrifuge/Filter) equilibrate->separate collect 5. Collect Supernatant (Aqueous Complex Solution) separate->collect lyophilize 6. (Optional) Lyophilize to a Solid Powder collect->lyophilize final Final Product collect->final Liquid Form lyophilize->final Solid Form

Caption: A workflow for preparing a this compound-cyclodextrin inclusion complex.

Table 2: Comparison of Common Cyclodextrins for Solubilization

Cyclodextrin (CD) Cavity Size Aqueous Solubility Primary Use
β-Cyclodextrin (β-CD) Medium Low (~18.5 mg/mL)[3] Limited due to low solubility and potential nephrotoxicity.
Hydroxypropyl-β-CD (HP-β-CD) Medium High (>600 mg/mL)[15] Widely used in parenteral and oral formulations; good safety profile.

| Sulfobutylether-β-CD (SBE-β-CD) | Medium (modified) | High (>500 mg/mL) | Excellent for parenteral formulations; uses ionic interactions to aid complexation. |

Protocol 2: Preparation of a this compound / HP-β-CD Inclusion Complex

  • Prepare the HP-β-CD Solution: Dissolve a known concentration of HP-β-CD (e.g., 10-40% w/v) in the desired aqueous buffer or water.

  • Add this compound: Add an excess amount of solid this compound powder to the HP-β-CD solution. The amount should be more than what is expected to dissolve to ensure saturation.

  • Equilibrate: Seal the container and stir the suspension at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow the system to reach equilibrium.

  • Separate Undissolved Compound: After equilibration, separate the undissolved this compound by centrifugation (e.g., 10,000 x g for 30 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Determine Concentration: The clear filtrate is your aqueous solution of the this compound-HP-β-CD complex. Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • (Optional) Prepare a Solid Complex: The aqueous complex solution can be lyophilized (freeze-dried) to produce a stable, water-soluble powder of the inclusion complex, which can be easily reconstituted.

Contextual Scientific Information

Potential Signaling Pathway Involvement (Based on Naamidine A)

While the specific targets of this compound may be under investigation, related compounds like Naamidine A have been shown to exert their biological effects through mechanisms that researchers may find relevant. For example, Naamidine A has been reported to have antifungal activity by chelating zinc ions, making this essential metal unavailable for fungal enzymes.[16][17][18] In cancer research, Naamidine A has been noted to affect the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is critical in cell proliferation.[19]

Hypothesized Naamidine A Signaling Impact

G cluster_pathway EGFR Signaling Pathway naamidine Naamidine A zinc Zinc (Zn²⁺) naamidine->zinc Chelates proliferation Cell Proliferation naamidine->proliferation Inhibition egfr EGFR ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->egfr Negative Feedback erk->proliferation

Caption: Simplified EGFR pathway, a potential target of related Naamidine compounds.

References

Technical Support Center: Interpreting Unexpected Results in Naamidine B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Naamidine B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is this compound showing reduced or no antifungal activity in my assay?

A common reason for the apparent lack of this compound efficacy is the composition of the culture medium, specifically the concentration of zinc ions (Zn²⁺). This compound's primary mechanism of antifungal activity is believed to be zinc chelation.[1][2][3][4][5] High levels of exogenous zinc can neutralize the compound's effect.

Troubleshooting Guide:

  • Review Medium Composition: Check the formulation of your culture medium for zinc supplementation. Some media, like Yeast Peptone Dextrose (YPD), may have sufficient zinc to interfere with this compound activity. RPMI 1640 medium has been shown to be effective for observing Naamidine A's activity.[1][3][5]

  • Zinc Supplementation Control: Perform a control experiment where you supplement the medium with varying concentrations of Zn²⁺. A corresponding decrease in this compound activity with increased zinc levels would support zinc chelation as the issue.

  • Use a Zinc Chelator as a Positive Control: Include a known zinc chelator, such as DTPA (diethylenetriaminepentaacetic acid), in your experimental setup to compare its effects with this compound.

  • Assess Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage or synthesis impurities could lead to reduced activity.[6]

Data Summary: Effect of Zinc on this compound Activity

Medium SupplementZinc Concentration (µM)This compound MIC₈₀ (µM)
NoneBaseline1.56
Low Zn²⁺6.2512.5
High Zn²⁺87> 25
10% Fetal Bovine Serum~12-1425

Note: This data is illustrative and based on findings for Naamidine A, a related compound.[1]

2. I'm observing unexpected cytotoxicity in my mammalian cell line treated with this compound. What could be the cause?

While this compound's primary application is as an antifungal, off-target effects on mammalian cells can occur, potentially due to its zinc-chelating properties. Intracellular zinc is crucial for numerous cellular processes, and its depletion can lead to cytotoxicity.

Troubleshooting Guide:

  • Cell Health Assessment: Ensure your cells are healthy and at the appropriate confluence before starting the assay. Poor cell health can increase susceptibility to cytotoxic effects.[7]

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to determine the cytotoxic concentration and the onset of cell death.

  • Zinc Rescue Experiment: To test if cytotoxicity is due to zinc chelation, attempt to "rescue" the cells by co-administering this compound with a zinc supplement.

  • Control Experiments: Always include vehicle-only controls to rule out any effects of the solvent (e.g., DMSO).[8]

  • Alternative Cytotoxicity Assays: Use multiple methods to assess cytotoxicity (e.g., LDH release, Annexin V/PI staining) to confirm the results.

3. My experimental results with this compound are highly variable between replicates. How can I improve reproducibility?

Variability in cell-based assays is a common issue and can stem from several factors unrelated to the compound itself.[9][10][11]

Troubleshooting Guide:

  • Standardize Cell Culture Practices:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[11]

    • Cell Seeding Density: Ensure uniform cell seeding across all wells of your microtiter plate.

    • Aseptic Technique: Maintain strict aseptic technique to prevent biological contamination, which can significantly impact results.[10]

  • Optimize Assay Protocol:

    • Pipetting Technique: Be mindful of your pipetting technique to avoid disturbing cell monolayers. When adding reagents, dispense them gently against the side of the well.[10]

    • Incubation Times: Adhere strictly to the specified incubation times for all steps.

    • Reagent Storage: Ensure all reagents, including this compound stocks, are stored at the recommended temperatures to maintain their stability.[10]

  • Instrument and Plate Selection:

    • Plate Type: Choose the appropriate microtiter plate for your assay (e.g., clear bottom for microscopy, white for luminescence).[11]

    • Reader Settings: Optimize the settings of your plate reader for the specific assay being performed.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

  • Prepare Fungal Inoculum: Culture the fungal strain overnight in a suitable broth medium (e.g., YPD).

  • Standardize Inoculum: Adjust the fungal suspension to a final cell density of 1 x 10⁶ CFU/mL in RPMI 1640 medium.[3]

  • Prepare this compound Dilutions: Perform a serial twofold dilution of this compound in RPMI 1640 medium in a 96-well plate.

  • Inoculate Plate: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the this compound dilution.

  • Controls: Include wells with fungus in medium only (growth control) and medium only (sterility control).

  • Incubation: Incubate the plate at 30°C for 48 hours.[3]

  • Read Results: Measure the optical density at 600 nm (OD₆₀₀) to determine fungal growth. The MIC₈₀ is the lowest concentration of this compound that inhibits 80% of fungal growth compared to the control.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

NaamidineB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Fungal Cell This compound This compound NaamidineB_Zn_Complex This compound-Zn²⁺ Complex This compound->NaamidineB_Zn_Complex Chelation Intracellular Zn2+ Intracellular Zn²⁺ This compound->Intracellular Zn2+ Depletes Zn2+ Zn²⁺ Zn2+->NaamidineB_Zn_Complex NaamidineB_Zn_Complex->Intracellular Zn2+ Inhibits Uptake Zinc_Dependent_Enzymes Zinc-Dependent Enzymes Intracellular Zn2+->Zinc_Dependent_Enzymes Cofactor Fungal Growth Fungal Growth Zinc_Dependent_Enzymes->Fungal Growth Essential for

Caption: Proposed mechanism of action for this compound via zinc chelation.

Experimental_Workflow Start Start Prepare Reagents Prepare this compound Stock and Cell Cultures Start->Prepare Reagents Assay Setup Seed Cells/Inoculate Fungus and Add Compound Dilutions Prepare Reagents->Assay Setup Incubation Incubate for Specified Time Assay Setup->Incubation Data Acquisition Measure Endpoint (e.g., OD, Fluorescence) Incubation->Data Acquisition Data Analysis Normalize to Controls and Calculate IC₅₀/MIC Data Acquisition->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Tree Unexpected Result Unexpected Result Check Controls Are controls behaving as expected? Unexpected Result->Check Controls Review Protocol Was the protocol followed exactly? Check Controls->Review Protocol Yes Systematic Issue Systematic Issue Identified (e.g., Contamination, Reagent Degradation) Check Controls->Systematic Issue No Investigate Reagents Are reagents (this compound, media) of good quality and stored correctly? Review Protocol->Investigate Reagents Yes Protocol Deviation Protocol Deviation Identified (e.g., Incorrect Incubation Time, Pipetting Error) Review Protocol->Protocol Deviation No Assess Cell Health Are the cells/fungi healthy and at the correct passage/growth phase? Investigate Reagents->Assess Cell Health Yes Investigate Reagents->Systematic Issue No Assess Cell Health->Systematic Issue No Compound Specific Issue Potential Compound-Specific Issue (e.g., Zinc Interference) Assess Cell Health->Compound Specific Issue Yes

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Naamidine B Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Naamidine compounds in antifungal assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows. Recent studies have focused on Naamidine A , a natural product isolated from calcareous sponges, which has demonstrated notable antifungal activity.[1][2] This guide is based on the current scientific understanding of Naamidine A and its unique, metal-chelating mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is Naamidine A and what is its mechanism of antifungal action?

Naamidine A is a 2-amino imidazole-containing alkaloid that inhibits the growth of a diverse range of fungal pathogens, including yeasts of the genus Candida and molds like Aspergillus fumigatus.[2] Its primary mechanism of action is believed to be the chelation of zinc ions (Zn²⁺).[1][2] By binding to and sequestering zinc, Naamidine A limits the availability of this essential metal for fungal growth and cellular processes.[2] This activity is significantly diminished or abolished when the growth medium is supplemented with excess zinc.[2][3][4]

Q2: Why is the choice of culture medium critical for determining Naamidine A's antifungal activity?

The composition of the culture medium, particularly its nutrient and metal content, is a critical factor. Experiments show that Naamidine A is highly active in minimal media like RPMI 1640, but is inactive in nutrient-rich media such as YPD (Yeast Extract-Peptone-Dextrose).[1][5] This is because rich media often contain higher concentrations of metals like zinc, which can saturate the chelating capacity of Naamidine A, rendering it ineffective. Therefore, RPMI 1640 is the recommended medium for assessing its antifungal properties.

Q3: What is the typical Minimum Inhibitory Concentration (MIC) for Naamidine A?

The MIC can vary depending on the fungal species and the specific assay conditions. For Candida albicans, the MIC₈₀ (the concentration that inhibits 80% of fungal growth) has been reported to be approximately 1.56 µM in RPMI medium.[1][2][5] For drug-resistant strains of Trichophyton indotiniae, the MIC₈₀ ranges from 12.5 to 25 µM.[2][5]

Q4: Can serum in the culture medium affect the activity of Naamidine A?

Yes. The presence of fetal bovine serum (FBS) can significantly reduce the antifungal efficacy of Naamidine A. Supplementing RPMI with 10% FBS has been shown to cause a 16-fold increase in the MIC₈₀ for C. albicans (from 1.56 µM to 25 µM).[2] This is attributed to the presence of zinc in the serum (estimated at 12–14 µM), which counteracts the chelating effect of the compound.[2]

Troubleshooting Guide

Issue 1: No antifungal activity observed or MIC values are unexpectedly high.

  • Possible Cause 1: Incorrect Culture Medium.

    • Solution: Ensure you are using a minimal medium like RPMI 1640. Avoid using nutrient-rich media like YPD, which can mask the antifungal effects of Naamidine A due to high intrinsic zinc content.[1][5]

  • Possible Cause 2: Zinc Contamination.

    • Solution: Review all components of your experimental setup for sources of exogenous zinc. This includes glassware, water, and media supplements. Supplementing the medium with a known zinc chelator like DTPA can be used as a control to confirm zinc-dependent growth inhibition.[1]

  • Possible Cause 3: Presence of Serum.

    • Solution: If your assay requires serum, be aware that it will likely decrease the apparent potency of Naamidine A.[2] You may need to use higher concentrations of the compound to observe an effect. It is recommended to first establish a baseline MIC in a serum-free medium.

Issue 2: High variability in results between experiments.

  • Possible Cause 1: Inconsistent Inoculum Preparation.

    • Solution: Adhere to a standardized protocol for preparing the fungal inoculum to ensure a consistent cell density in each assay.[6] Both CLSI and EUCAST provide guidelines for inoculum preparation for yeasts and molds.[6] A typical final concentration for yeast is between 0.5 × 10³ and 2.5 × 10³ cells per ml.[6]

  • Possible Cause 2: Subjective Endpoint Reading.

    • Solution: For microbroth dilution assays, determining the MIC based on visual turbidity can be subjective.[7] To improve objectivity, consider using a spectrophotometer to read the optical density (e.g., at 600 nm) or use a metabolic indicator dye like alamarBlue (resazurin), which provides a colorimetric or fluorescent readout of cell viability.[3][5][7]

Data Presentation

Table 1: Reported MIC₈₀ Values for Naamidine A

Fungal SpeciesMediumMIC₈₀ (µM)Reference
Candida albicans (CaSS1)RPMI 16401.56[1][2][5]
Candida albicans (CaSS1)RPMI + 10% FBS25[2]
Candida albicans (CaSS1)YPDInactive[1][5]
Trichophyton indotiniae (terbinafine-sensitive & resistant strains)RPMI 164012.5–25[2][5]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination of Naamidine A

This protocol is adapted from established antifungal susceptibility testing methods and recent studies on Naamidine A.[2][3][8]

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain overnight at 30°C in YPD medium (for yeasts) or on PDA plates (for molds).[3]

    • Harvest cells by centrifugation and wash twice with sterile PBS.[8][9]

    • Resuspend the cells in RPMI 1640 medium.

    • Adjust the cell suspension to the desired concentration (e.g., 2 × 10³ CFU/mL for C. albicans).

  • Preparation of Naamidine A Dilutions:

    • Prepare a stock solution of Naamidine A in a suitable solvent (e.g., DMSO).

    • Perform a serial twofold dilution of Naamidine A in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC (e.g., 0–50 µM).[3]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the Naamidine A dilutions.

    • Include a positive control (fungus in medium, no drug) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 30°C for C. albicans, 28°C for T. indotiniae).[3]

    • Incubation times vary by species: 48 hours for C. albicans, up to 96 hours for T. indotiniae.[2][3]

  • Endpoint Determination:

    • Method A (Optical Density): Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest concentration that causes a significant reduction (e.g., 80%) in growth compared to the positive control.[2][3]

    • Method B (Metabolic Dye): Add a viability dye such as alamarBlue (resazurin) to each well and incubate for a further period. Measure fluorescence or absorbance according to the manufacturer's instructions.[3][5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (Wash & Resuspend in RPMI) Drug_Dilution 2. Prepare Serial Dilutions of Naamidine A in 96-well plate Inoculate 3. Inoculate Plate with Fungal Suspension Drug_Dilution->Inoculate Incubate 4. Incubate Plate (e.g., 30°C, 48-96h) Inoculate->Incubate Endpoint 5. Determine Endpoint Incubate->Endpoint OD Measure OD₆₀₀ Endpoint->OD Spectrophotometry Dye Add Metabolic Dye & Measure Signal Endpoint->Dye Colorimetry/ Fluorometry MIC 6. Calculate MIC₈₀ OD->MIC Dye->MIC

Caption: Workflow for MIC determination of Naamidine A.

Naamidine_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell Naamidine Naamidine A Complex Naamidine-Zn²⁺ Complex Naamidine->Complex Zinc_Free Free Zn²⁺ Zinc_Free->Complex Chelation Zinc_Uptake Zinc Uptake Zinc_Free->Zinc_Uptake Normal Uptake Growth Essential Fungal Processes (Growth, Virulence) Complex->Growth Inhibition Complex->Zinc_Uptake Uptake Blocked Zinc_Uptake->Growth Supports

Caption: Proposed mechanism of Naamidine A via zinc chelation.

References

Technical Support Center: Troubleshooting Naamidine B Cytotoxicity in Control Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Naamidine B in their control cell populations. The following information is based on published data for the closely related compound, Naamidine A, due to a lack of specific literature on the cytotoxic effects of this compound. It is presumed that this compound may share a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for Naamidine compounds?

A1: While specific data on this compound is limited, studies on Naamidine A have shown that it can induce caspase-dependent apoptosis in tumor cells.[1] This process involves the disruption of the mitochondrial membrane potential and the activation of caspases 3, 8, and 9.[1] Additionally, Naamidine A has been identified as a potent antifungal agent that acts by chelating zinc.[2][3][4][5][6] This zinc-binding activity could also contribute to its effects on mammalian cells.

Q2: Why am I observing cytotoxicity in my untreated or vehicle-treated control cells?

A2: Cytotoxicity in control cells can arise from several factors unrelated to the investigational compound. These include:

  • Contamination: Mycoplasma or bacterial contamination can stress cells and induce cell death.

  • Suboptimal Culture Conditions: Incorrect media formulation, pH, temperature, or CO2 levels can negatively impact cell health.

  • Reagent Quality: Poor quality serum, media, or other supplements can be toxic to cells.

  • Cell Line Health: High passage numbers can lead to genetic drift and increased sensitivity.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration.

Q3: At what concentration is the vehicle (e.g., DMSO) considered toxic to control cells?

A3: The toxicity of dimethyl sulfoxide (DMSO) is cell line-dependent. Generally, concentrations below 0.5% (v/v) are well-tolerated by most cell lines. However, it is crucial to perform a vehicle toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line.

Troubleshooting Guide

This guide addresses specific issues you may encounter when evaluating this compound cytotoxicity.

Observed Problem Potential Cause Recommended Action
High background cytotoxicity in all wells (including untreated controls) 1. Mycoplasma or bacterial contamination.2. Poor quality reagents (media, serum).3. Suboptimal incubator conditions (temperature, CO2, humidity).1. Test for mycoplasma contamination. Discard contaminated cells and reagents. 2. Use fresh, high-quality media and serum from a reputable supplier.3. Calibrate and monitor incubator settings.
Cytotoxicity observed in vehicle control cells 1. Vehicle concentration is too high.2. Uneven evaporation from wells.1. Perform a dose-response experiment with the vehicle alone to determine the non-toxic concentration range.2. Ensure proper humidification in the incubator and consider using plates with lids designed to minimize evaporation.
Inconsistent results between replicate wells 1. Inaccurate pipetting.2. Uneven cell seeding density.3. Edge effects in the microplate.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure a single-cell suspension before seeding and mix gently before plating.3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
This compound shows no cytotoxic effect at expected concentrations 1. Inaccurate compound concentration.2. Compound degradation.3. Cell line is resistant to the compound's mechanism of action.1. Verify the stock solution concentration. 2. Store the compound as recommended and prepare fresh dilutions for each experiment.3. Consider using a different cell line or a positive control compound known to induce apoptosis.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the vehicle control in culture medium. Add the treatments to the appropriate wells and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Proposed Signaling Pathway of Naamidine A-Induced Apoptosis

NaamidineA_Pathway NaamidineA Naamidine A Mitochondria Mitochondria NaamidineA->Mitochondria Disrupts membrane potential Caspase8 Caspase-8 NaamidineA->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed pathway of Naamidine A-induced apoptosis.

Troubleshooting Workflow for Unexpected Control Cell Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity in Control Cells CheckContamination Check for Mycoplasma/ Bacterial Contamination Start->CheckContamination Contaminated Contaminated CheckContamination->Contaminated Yes NotContaminated Not Contaminated CheckContamination->NotContaminated No Clean Discard Cells/Reagents & Decontaminate Contaminated->Clean CheckReagents Evaluate Reagent Quality (Media, Serum) NotContaminated->CheckReagents PoorQuality Poor Quality CheckReagents->PoorQuality Yes GoodQuality Good Quality CheckReagents->GoodQuality No ReplaceReagents Use Fresh, High-Quality Reagents PoorQuality->ReplaceReagents CheckVehicle Assess Vehicle Toxicity GoodQuality->CheckVehicle VehicleToxic Vehicle is Toxic CheckVehicle->VehicleToxic Yes VehicleNotToxic Vehicle is Not Toxic CheckVehicle->VehicleNotToxic No ReduceVehicle Lower Vehicle Concentration VehicleToxic->ReduceVehicle ReviewProtocol Review Experimental Protocol VehicleNotToxic->ReviewProtocol

Caption: Workflow for troubleshooting control cell cytotoxicity.

References

How to minimize off-target effects of Naamidine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Naamidine B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[1][2] Understanding and mitigating off-target effects is crucial for the validation of a chemical probe and the development of a safe and effective therapeutic.[3]

Q2: How can I proactively assess the potential for off-target effects with this compound?

A2: A proactive approach involves a combination of computational and experimental methods. In the early stages, computational methods, including those based on chemical similarity and machine learning, can predict potential off-target interactions.[1][4][5] Subsequently, experimental validation is essential. Techniques such as broad-panel kinase screening and proteome-wide approaches like Cellular Thermal Shift Assay (CETSA) can provide empirical evidence of off-target engagement.[6][7]

Q3: What is the significance of using a negative control in my experiments with this compound?

A3: A negative control, which is a structurally similar but biologically inactive analog of this compound, is a critical tool for distinguishing on-target from off-target effects.[8][9] If an observed phenotype is produced by this compound but not by the negative control, it increases the confidence that the effect is due to the intended target. Conversely, if both compounds produce the effect, it is likely due to a shared off-target interaction or a non-specific chemical property.[9]

Q4: Should I use more than one chemical probe to study the target of this compound?

A4: Yes, using a structurally distinct "orthogonal" probe that targets the same protein as this compound is highly recommended.[8] Since two structurally different molecules are unlikely to share the same off-target profile, observing the same phenotype with both probes provides strong evidence that the effect is on-target.

Q5: What is target engagement, and how can I confirm it for this compound in my cellular model?

A5: Target engagement is the direct physical binding of a compound to its target protein within a cell.[8] Confirming target engagement is a critical step to validate that this compound is reaching its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells and even tissues.[7][10][11][12]

Troubleshooting Guide

Problem: I am observing a cellular phenotype at a concentration of this compound that is significantly different from its in vitro potency (IC50).

  • Possible Cause: This discrepancy could be due to poor cell permeability, rapid metabolism of the compound, or off-target effects that contribute to the observed phenotype at higher concentrations.

  • Troubleshooting Steps:

    • Verify Target Engagement: Perform a dose-response CETSA experiment to confirm that this compound is engaging its intended target at the concentrations used in your cellular assays.[7]

    • Assess Cell Permeability: If target engagement is low, consider assays to evaluate the compound's ability to cross the cell membrane.

    • Investigate Off-Targets: The phenotype may be driven by an off-target. Utilize proteome-wide profiling techniques or broad-panel screening to identify potential off-targets at the effective concentration.

Problem: My results with this compound are inconsistent across different cell lines.

  • Possible Cause: The expression levels of the intended target and potential off-targets can vary significantly between different cell lines. Additionally, cell-specific metabolic pathways may alter the effective concentration of this compound.

  • Troubleshooting Steps:

    • Profile Target Expression: Quantify the expression level of the intended target protein in each cell line using methods like western blotting or mass spectrometry.

    • Consider Off-Target Expression: If you have identified potential off-targets, assess their expression levels in the different cell lines.

    • Use a Structurally Unrelated Probe: Compare the effects of this compound with an orthogonal probe for the same target to see if the phenotypic differences persist.[8]

Problem: I have identified a potential off-target for this compound. How do I confirm if it is responsible for an observed phenotype?

  • Possible Cause: The identified off-target may or may not be biologically relevant to the observed cellular effect.

  • Troubleshooting Steps:

    • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the potential off-target. If the phenotype is diminished or absent upon knockdown/knockout in the presence of this compound, it suggests the off-target is involved.[13]

    • Rescue Experiment: If the off-target is an enzyme, you may be able to "rescue" the phenotype by adding back the product of the enzymatic reaction.

    • Develop a More Selective Analog: If medicinal chemistry resources are available, synthesizing analogs of this compound with reduced activity against the off-target can help to dissect the on- and off-target effects.

Data Presentation

Table 1: Comparison of Common Off-Target Profiling Methods

MethodPrincipleThroughputCellular ContextKey AdvantagesKey Limitations
Kinase Panel Screening In vitro measurement of compound activity against a large panel of purified kinases.HighAcellularBroad coverage of the kinome; quantitative IC50 values.Lacks cellular context (e.g., permeability, ATP concentration).[6]
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein in cells or lysates.[7]Low to MediumCellular/In vivoMeasures direct target engagement in a physiological context; no compound modification needed.[10][11][12]Lower throughput for proteome-wide analysis without mass spectrometry.
Proteome-Wide CETSA (MS-CETSA) CETSA coupled with quantitative mass spectrometry to assess thermal stability changes across the proteome.LowCellular/In vivoUnbiased, proteome-wide identification of on- and off-targets in their native environment.Technically complex and requires specialized instrumentation.
Computational Prediction In silico methods using ligand similarity, machine learning, and protein structure to predict potential off-targets.[1][4][5]Very HighN/ARapid and cost-effective for early-stage assessment; broad proteome coverage.[2]Predictions require experimental validation; accuracy can vary.[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of this compound with its target in intact cells, followed by western blot analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermocycler or water bath

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and western blotting reagents

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, Tubulin)

  • Secondary antibody conjugated to HRP or a fluorescent dye

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-2 hours) in serum-free or complete medium.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, leaving one aliquot at room temperature as a no-heat control.[11] A single temperature near the protein's melting point can be used for isothermal dose-response experiments.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method such as three freeze-thaw cycles or sonication.[11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and western blotting.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature or compound concentration. A positive thermal shift (increased protein stability at higher temperatures) in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general overview of how to approach kinase selectivity profiling for this compound. This is typically performed as a service by specialized contract research organizations (CROs).

Procedure:

  • Compound Submission:

    • Provide a high-purity sample of this compound at a specified concentration and volume to the CRO.

  • Primary Screen:

    • The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).

    • The activity of each kinase is measured, and the percent inhibition by this compound is calculated.

  • Data Analysis of Primary Screen:

    • The results are usually presented as a percentage of remaining kinase activity or percent inhibition.

    • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >80% inhibition).

  • Follow-up Dose-Response (IC50 Determination):

    • For the primary hits, a dose-response experiment is performed to determine the IC50 value for each interaction.

    • This provides a quantitative measure of the potency of this compound against both the intended target and any identified off-targets.

  • Selectivity Assessment:

    • The selectivity of this compound is assessed by comparing its IC50 value for the on-target versus the off-targets. A significantly lower IC50 for the on-target indicates higher selectivity.

Mandatory Visualization

Off_Target_Investigation_Workflow cluster_start Start: Phenotypic Observation cluster_validation Initial Validation cluster_profiling Off-Target Profiling cluster_confirmation Hit Confirmation & Validation cluster_conclusion Conclusion Start Observe Phenotype with This compound Target_Engagement Confirm On-Target Engagement (e.g., CETSA) Start->Target_Engagement Negative_Control Test Inactive Negative Control Start->Negative_Control Computational_Screen Computational Off-Target Prediction Target_Engagement->Computational_Screen If phenotype persists and is on-target Negative_Control->Computational_Screen If negative control is inactive Experimental_Screen Experimental Screening (e.g., Kinase Panel, MS-CETSA) Computational_Screen->Experimental_Screen Prioritize hits Dose_Response Dose-Response of Off-Target Hits Experimental_Screen->Dose_Response Genetic_Validation Genetic Validation (siRNA, CRISPR) Dose_Response->Genetic_Validation Validate relevant hits On_Target Phenotype is On-Target Genetic_Validation->On_Target Off_Target Phenotype is Off-Target Genetic_Validation->Off_Target Polypharmacology Phenotype is due to Polypharmacology Genetic_Validation->Polypharmacology

Caption: Workflow for investigating the on- and off-target effects of a chemical probe.

Naamidine_Signaling_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway (Zinc Chelation) NaamidineB This compound Target_Protein Intended Target (e.g., Kinase A) NaamidineB->Target_Protein Inhibition Zinc Intracellular Zn2+ NaamidineB->Zinc Chelation Metalloproteinase Zinc-Dependent Enzyme NaamidineB->Metalloproteinase Indirect Inhibition Downstream_On Downstream Signaling Target_Protein->Downstream_On Phenotype_On Desired Cellular Phenotype Downstream_On->Phenotype_On Zinc->Metalloproteinase Cofactor for Phenotype_Off Unintended Cellular Phenotype Metalloproteinase->Phenotype_Off

Caption: Hypothetical signaling pathways for this compound, including a potential off-target effect via zinc chelation.

References

Technical Support Center: Synthesis of Naamidine B and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Naamidine B and related 2-aminoimidazole marine alkaloids. The protocols and data presented are primarily based on the successful and scalable synthesis of Naamidine A, a close structural analog and likely precursor, as detailed in the work of Looper, R. E., et al. (2015).[1][2][3] These methodologies offer a robust framework for overcoming common challenges in the synthesis of this class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on steps known to be critical for achieving high yields.

Issue 1: Low Yield in Regioselective Hydroamination

  • Question: My hydroamination step to form the cyclic ene-guanidine is resulting in a low yield or a mixture of isomers. What are the likely causes and solutions?

  • Answer: The regioselectivity of the hydroamination is a critical step.[1][2] Low yields are often attributed to suboptimal catalytic activity or incorrect reaction conditions.

    • Catalyst Activity: Ensure the palladium catalyst (e.g., PdCl₂) has not been deactivated. Use freshly opened catalyst or store it under an inert atmosphere.

    • Solvent Purity: The reaction is sensitive to moisture and oxygen. Use dry, degassed methanol as the solvent.

    • Temperature Control: While the reaction proceeds at room temperature, gentle heating might be required for less reactive substrates, but excessive heat can lead to side product formation.

    • Protecting Groups: The choice of protecting group on the propargylguanidine is crucial for directing the regioselectivity. The N-Cbz protected guanidine has been shown to be effective.[1]

Issue 2: Non-selective Acylation of the 2-Aminoimidazole Core

  • Question: I am attempting to acylate the N²-position of the 2-aminoimidazole core to produce my target Naamidine, but I am getting a mixture of mono- and di-acylated products. How can I improve the selectivity for mono-acylation?

  • Answer: This is a well-documented challenge in the synthesis of Naamidine analogs.[1][3] The free 2-aminoimidazole has two nucleophilic nitrogen atoms, leading to mixtures of N²- and N²,N²-diacylated products.

    • Silylation of Acylating Agent: A highly effective method is to use a silylated acylating agent. For instance, in the synthesis of Naamidine A, silylated N-methylparabanic acid is used. This is prepared by refluxing 1-methylparabanic acid with a silylating agent like bis(trimethylsilyl)acetamide (BSA).[1][3] The silylated species selectively acylates the desired nitrogen.

    • Reaction Conditions: The reaction should be carried out under an inert atmosphere (N₂) in an appropriate solvent like toluene.[1]

    • Stoichiometry: Precise control of the stoichiometry of the acylating agent is crucial. Use of a slight excess may be necessary, but a large excess will promote di-acylation.

Issue 3: Incomplete Deprotection/Isomerization in the Final Step

  • Question: The final hydrogenolysis step to remove the Cbz and benzyl ether protecting groups and isomerize the exocyclic alkene is sluggish or incomplete. What can I do to drive this reaction to completion?

  • Answer: This tandem deprotection and isomerization is a key advantage of this synthetic route, yielding the final 2-aminoimidazole core.

    • Catalyst and Hydrogen Pressure: This reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under hydrogen gas. Ensure the catalyst is active and use a sufficient catalyst loading. The reaction may require elevated hydrogen pressure (e.g., 60 psi) to proceed efficiently.[1]

    • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Solvent: Methanol is a common solvent for hydrogenolysis reactions. Ensure it is of high purity.

Frequently Asked Questions (FAQs)

  • Q1: What is the key innovation in the featured synthetic route for Naamidine A that can be applied to this compound synthesis?

    • A1: The key achievement is the development of a regioselective hydroamination of a monoprotected propargylguanidine. This strategy creates an N³-protected cyclic ene-guanidine, which leaves the N² position available for selective functionalization, thus avoiding the problematic acylation of the free 2-aminoimidazole that often results in mixtures of products.[1][2][3]

  • Q2: Can this synthetic route be scaled up for gram-scale production?

    • A2: Yes, the described synthesis of Naamidine A has been successfully performed on a gram scale, yielding an overall yield of 33% over six steps.[1] This suggests that the synthesis is robust and scalable for producing significant quantities of Naamidine analogs.

  • Q3: Why is the formation of a di-acylated product a significant issue?

    • A3: The formation of a di-acylated byproduct reduces the yield of the desired mono-acylated product (your target Naamidine). The similar polarity of the mono- and di-acylated products can make their separation by column chromatography difficult and tedious, leading to further loss of material.

  • Q4: Are there alternative methods for the final deprotection step?

    • A4: While catalytic hydrogenation is the most effective method described for the tandem deprotection and isomerization, other deprotection strategies for Cbz and benzyl ethers exist (e.g., using transfer hydrogenation or different catalytic systems). However, these methods may not be as efficient in promoting the necessary isomerization of the exocyclic double bond to form the 2-aminoimidazole nucleus.[4]

Data Presentation

Table 1: Summary of Yields for Key Steps in Naamidine A Synthesis

Step No. Reaction Product Yield (%)
1 Acylation of propargylamine derivative N-Cbz protected propargylguanidine 92
2 Regioselective Hydroamination N³-protected cyclic ene-guanidine 85
3 Acylation with silylated 1-methylparabanic acid Acylated intermediate 88
4 Hydrogenolysis (Deprotection & Isomerization) Naamine A Quantitative
5 Acylation of Naamine A Naamidine A Good
Overall Total Synthesis Naamidine A 33

Data sourced from Looper, R. E., et al. (2015). J Org Chem.[1]

Experimental Protocols

Protocol 1: Regioselective Hydroamination

  • To a solution of the N-Cbz protected propargylguanidine (1.0 eq) in dry, degassed methanol, add Palladium(II) chloride (PdCl₂, 0.05 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N³-protected cyclic ene-guanidine.

Protocol 2: Selective N²-Acylation to form Naamidine A

  • In a two-neck round-bottom flask equipped with a reflux condenser and under a Nitrogen atmosphere, add 1-methylparabanic acid (1.2 eq) and acetonitrile.

  • Add bis(trimethylsilyl)acetamide (BSA) (1.5 eq) via syringe and reflux the mixture for 2 hours to form the silylated acylating agent.

  • Remove the solvent under reduced pressure without exposing the flask to the atmosphere.

  • Dilute the residue with toluene.

  • In a separate flask, dissolve the Naamine A precursor (1.0 eq) in toluene.

  • Transfer the solution of the silylated acylating agent to the solution of the Naamine A precursor via cannula.

  • Reflux the reaction mixture for 16 hours.

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous Na₂CO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Naamidine A.[1][3]

Visualizations

G Troubleshooting Workflow for N²-Acylation start Start: N²-Acylation of 2-Aminoimidazole Core problem Low Yield or Mixture of Products? start->problem check_selectivity Check for Di-acylated Product (by LC-MS/NMR) problem->check_selectivity Yes success High Yield of Mono-acylated Product problem->success No diacylation_present Di-acylation Confirmed check_selectivity->diacylation_present solution1 Implement Silylation Strategy: 1. Prepare silylated acylating agent (e.g., with BSA). 2. React with 2-aminoimidazole precursor under inert atmosphere. diacylation_present->solution1 Yes low_conversion Low Conversion/ No Reaction diacylation_present->low_conversion No solution2 Optimize Stoichiometry: Carefully control the equivalents of the acylating agent. solution1->solution2 solution3 Check Reagent Activity: - Ensure acylating agent is active. - Verify precursor purity. low_conversion->solution3 Yes solution4 Optimize Reaction Conditions: - Increase temperature (reflux). - Extend reaction time. - Ensure anhydrous conditions. solution3->solution4

Caption: Troubleshooting decision tree for the selective N²-acylation step.

G General Synthetic Workflow for Naamidine A cluster_core_synthesis Core Synthesis cluster_final_steps Final Steps A Propargylamine Derivative C N-Cbz Protected Propargylguanidine A->C Acylation B Acylating Agent 1 (e.g., Cbz-Cl) B->C D N³-Protected Cyclic Ene-Guanidine C->D PdCl₂ Catalyzed Hydroamination E Naamine A D->E Hydrogenation (Pd/C, H₂) Deprotection & Isomerization F Naamidine A E->F Selective N²-Acylation

Caption: Simplified workflow for the total synthesis of Naamidine A.

References

Addressing batch-to-batch variability of commercial Naamidine B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Naamidine B

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound, a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4). This guide provides troubleshooting advice for addressing batch-to-batch variability and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on problems arising from potential batch-to-batch variability.

Q1: The IC50 value of my this compound batch is significantly different from published values.

A1: Discrepancies in IC50 values are a common issue and can stem from several factors. Systematic evaluation is key to identifying the root cause.

  • Potential Causes & Solutions:

    • Compound Purity and Integrity: The purity of a specific batch can directly impact its potency. Lower purity means less active compound per unit of weight, leading to a higher apparent IC50.

      • Recommended Action: Request the Certificate of Analysis (CoA) for your specific batch from the supplier. Verify the purity (typically by HPLC) and check for the presence of impurities or degradation products. If possible, confirm the compound's identity and integrity using techniques like LC-MS or NMR.

    • Solubility Issues: this compound may precipitate out of solution if not handled correctly, reducing its effective concentration in the assay.

      • Recommended Action: Ensure your stock solution is fully dissolved. Sonication may help. When diluting into aqueous assay buffers, avoid "crashing out." It is often better to perform serial dilutions in an organic solvent (like DMSO) before making the final dilution into the aqueous buffer. Visually inspect for any precipitate.

    • Assay Conditions: Minor variations in the experimental setup can significantly alter IC50 values.

      • Recommended Action: Standardize your protocol. Key parameters to control include enzyme concentration, substrate concentration (relative to its Km), incubation time, temperature, and buffer components (e.g., pH, DTT, and CaCl2 concentration).[1][2] Run a known PAD4 inhibitor with a well-established IC50 as a positive control in parallel.

Q2: I am observing high variability in my results between experiments using the same batch of this compound.

A2: High variability with the same batch points towards issues with compound handling, solution stability, or the experimental setup itself.

  • Potential Causes & Solutions:

    • Stock Solution Stability: this compound in solution may degrade over time, especially if stored improperly or subjected to multiple freeze-thaw cycles.

      • Recommended Action: Prepare fresh stock solutions for each experiment or aliquot single-use volumes from a freshly prepared stock and store them at -80°C. Avoid repeated freeze-thaw cycles.

    • Pipetting Inaccuracy: Inaccurate pipetting, especially at the low concentrations used for dose-response curves, can introduce significant error.

      • Recommended Action: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each step.

    • Assay Plate Edge Effects: Evaporation from wells on the edge of a microtiter plate can concentrate reagents and affect results.

      • Recommended Action: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with a buffer or media to create a humidity barrier.

Q3: My cell-based assay results are inconsistent or show lower potency than my enzymatic assay results.

A3: A discrepancy between biochemical and cell-based assays is common for small molecule inhibitors. This "biochemical-to-cellular gap" can be attributed to several factors.

  • Potential Causes & Solutions:

    • Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration added to the media.

      • Recommended Action: While modifying the compound is not an option, be aware that the cellular IC50 is often higher than the biochemical IC50. Ensure your dose-response curve extends to sufficiently high concentrations to observe a full effect.

    • Compound Efflux: Cells can actively pump compounds out using efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration.

      • Recommended Action: If you suspect efflux, you can co-incubate with a known efflux pump inhibitor as a control experiment to see if this potentiates the effect of this compound.

    • Cellular Environment: Inside the cell, high concentrations of the natural substrate or the presence of binding proteins can create competition for the inhibitor.

      • Recommended Action: This is an inherent aspect of cell-based assays. Report the cellular IC50 (or EC50) and acknowledge the expected difference from the biochemical IC50. Ensure the cell-based assay endpoint is robust and directly related to PAD4 activity, such as measuring histone H3 citrullination or NETosis.[3]

Summary of Potential Causes of Batch Variability and Recommended Actions

Issue Potential Cause Recommended Action
Inconsistent Potency (IC50) Purity variation, presence of isomers, residual solvents.Obtain batch-specific Certificate of Analysis (CoA). Perform independent purity analysis (e.g., HPLC, LC-MS) if possible.
Poor Solubility Different salt form or polymorphic state.Review supplier information. Test solubility in different solvents. Use sonication to aid dissolution.
Variable Biological Effect Degradation of the compound (instability).Purchase from a reputable supplier. Store properly (cool, dry, dark). Prepare fresh solutions and aliquot for single use to avoid freeze-thaw cycles.
Assay Artifacts Contamination with metals or other reactive impurities.Use high-purity solvents and reagents. Consider using bio-inert HPLC columns for analysis to avoid metal interactions.[4]

Frequently Asked Questions (FAQs)

Q: What is this compound and how does it work? A: this compound is a potent, specific, and irreversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).[5] PAD4 is an enzyme that converts arginine residues in proteins (like histones) to citrulline.[6] This process, called citrullination, is critical in chromatin decondensation during the formation of Neutrophil Extracellular Traps (NETs).[3] this compound works by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4, thereby inactivating the enzyme.[7]

Q: How should I prepare and store this compound stock solutions? A: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO. To ensure the compound is fully dissolved, vortexing and brief sonication can be helpful. For storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles to prevent degradation.

Q: What are the typical specifications for commercial this compound? A: While specifications can vary between suppliers, a high-quality batch of this compound should have the following general properties. Always refer to the supplier-provided CoA for batch-specific data.

Property Typical Specification
Purity (HPLC) ≥98%
Appearance White to off-white solid
Molecular Formula C19H21FN4O3
Molecular Weight 372.4 g/mol
Solubility Soluble in DMSO (>10 mg/mL)
PAD4 IC50 (in vitro) Typically in the low micromolar to high nanomolar range

Experimental Protocols

Protocol 1: In Vitro PAD4 Enzymatic Activity Assay (Colorimetric)

This protocol is based on a method that measures ammonia, a byproduct of the citrullination reaction.[8]

Materials:

  • Recombinant human PAD4 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl2, 2.5 mM DTT

  • Substrate: 10 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Coupling reagents: α-ketoglutarate, NADH, Glutamate Dehydrogenase (GDH)

  • This compound (and other inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 8.5 mM α-ketoglutarate, 0.22 mM NADH, and 6-8 U of GDH.

  • Add 180 µL of the reaction mixture to each well of the 96-well plate.

  • Add 10 µL of this compound at various concentrations (serially diluted in DMSO, then in Assay Buffer) to the wells. Include a DMSO-only control.

  • Add 10 µL of the PAD4 enzyme solution (e.g., final concentration of 50-100 nM) to all wells except the "no enzyme" blank.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the BAEE substrate to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for 30-60 minutes at 37°C. The decrease in A340 corresponds to the oxidation of NADH, which is proportional to the amount of ammonia produced by PAD4.

Data Analysis:

  • Calculate the reaction rate (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the rates relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).

  • Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based NETosis Inhibition Assay

This protocol describes how to measure the inhibition of NETosis in isolated human neutrophils.[9][10]

Materials:

  • Human neutrophils isolated from fresh whole blood (e.g., via density gradient centrifugation).

  • RPMI 1640 media.

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation.[10]

  • This compound dissolved in DMSO.

  • DNA-binding fluorescent dyes: SYTOX Green (cell-impermeable) and Hoechst 33342 (cell-permeable).

  • 96-well black, clear-bottom tissue culture plate.

  • Fluorescence microscope or plate reader.

Procedure:

  • Isolate neutrophils and resuspend them in RPMI media at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (100,000 cells) into each well of the 96-well plate. Let the cells adhere for 30 minutes at 37°C, 5% CO2.

  • Pre-treat the cells by adding 1 µL of this compound at various concentrations to the wells. Include a DMSO-only control. Incubate for 30-60 minutes.

  • To each well, add the DNA dyes: Hoechst 33342 (final concentration ~1 µg/mL) and SYTOX Green (final concentration ~100-200 nM).

  • Stimulate NETosis by adding PMA to the wells (final concentration ~50-100 nM). Do not add PMA to the unstimulated control wells.

  • Place the plate in a live-cell imaging system or a fluorescence plate reader equipped with an environmental chamber (37°C, 5% CO2).

  • Measure the fluorescence of both dyes every 15-30 minutes for 4 hours.

    • Hoechst (blue fluorescence) will stain all neutrophils.

    • SYTOX Green (green fluorescence) will only stain the extracellular DNA released during NETosis, as it cannot enter intact cells.

Data Analysis:

  • Quantify the NETosis response by measuring the increase in green fluorescence over time.

  • Normalize the SYTOX Green signal to the Hoechst signal to account for any small differences in cell number per well.

  • Plot the normalized green fluorescence at a fixed time point (e.g., 3 or 4 hours) against the log concentration of this compound.

  • Fit the data to a dose-response curve to calculate the EC50 value for NETosis inhibition.

Visualizations

Signaling & Experimental Diagrams

PAD4_Pathway cluster_0 Neutrophil Nucleus cluster_1 Cellular Process Histone Histone (Arginine) Cit_Histone Citrullinated Histone Histone->Cit_Histone Citrullination Chromatin Chromatin Decondensation Cit_Histone->Chromatin Leads to PAD4 PAD4 PAD4->Cit_Histone Catalyzes NETosis NETosis (NET Formation) Chromatin->NETosis Enables NaamidineB This compound NaamidineB->PAD4 Inhibits

Caption: Mechanism of Action of this compound in inhibiting PAD4-mediated NETosis.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_handling Handling Checks cluster_assay Assay Checks start Inconsistent Results (e.g., variable IC50) check_compound Step 1: Verify Compound Integrity start->check_compound Start Here check_handling Step 2: Review Handling & Storage check_compound->check_handling coa Request Batch CoA (Purity?) check_compound->coa solubility Check Solubility (Precipitate?) check_compound->solubility check_assay Step 3: Scrutinize Assay Protocol check_handling->check_assay stock Aliquot Stocks? (Fresh?) check_handling->stock freeze_thaw Avoid Freeze-Thaw? check_handling->freeze_thaw controls Positive/Negative Controls OK? check_assay->controls params Reagents/Timings Consistent? check_assay->params edge_effects Plate Edge Effects? check_assay->edge_effects resolved Problem Resolved check_assay->resolved

Caption: Workflow for troubleshooting inconsistent experimental results with this compound.

Variability_Causes cluster_causes Potential Sources cluster_effects Experimental Impact variability Batch-to-Batch Variability purity Chemical Purity variability->purity isomers Stereoisomers variability->isomers solvents Residual Solvents variability->solvents stability Compound Stability variability->stability potency Altered Potency (IC50) purity->potency solubility Inconsistent Solubility purity->solubility isomers->potency off_target Off-Target Effects solvents->off_target reproducibility Poor Reproducibility stability->reproducibility

References

Technical Support Center: Stabilizing Naamidine B in Complex Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Naamidine B in complex biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a marine alkaloid belonging to the 2-aminoimidazole class of compounds. While specific data for this compound is limited, its analogs, such as Naamidine A, have been isolated from marine sponges like Leucetta chagosensis.[1] These compounds are of interest for their biological activities, including antifungal properties.[2][3][4] The chemical structure of related naamidines suggests they possess multiple functional groups that could be susceptible to degradation.

Q2: What are the potential stability issues when working with this compound in biological media?

Due to the lack of specific stability data for this compound, potential issues are inferred from general knowledge of marine alkaloids and related compounds.[5][6] Key concerns include:

  • Hydrolysis: The imidazole and other functional groups may be susceptible to hydrolysis, especially at non-physiological pH.[6]

  • Oxidation: The presence of oxygen and metal ions in culture media can promote oxidation of the molecule.[6]

  • Enzymatic Degradation: Complex biological media contain various enzymes that could potentially metabolize this compound.[7]

  • Binding to Media Components: this compound may bind to proteins and other macromolecules in the media, reducing its effective concentration and apparent stability. For instance, the antifungal activity of the related compound Naamidine A is significantly reduced in the presence of fetal bovine serum (FBS).[3]

  • Chelation: Some naamidines are known to chelate metal ions like zinc.[2][3] The concentration of these ions in the media could influence the stability and activity of this compound.

Q3: How can I minimize the degradation of this compound during my experiments?

To enhance the stability of this compound, consider the following general strategies for handling natural products:[6][8][9]

  • Storage: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • pH Control: Maintain the pH of the experimental medium within a physiological range (typically 7.2-7.4) unless the experimental design requires otherwise.

  • Use of Fresh Media: Prepare fresh media for each experiment to minimize the accumulation of reactive oxygen species and other degradation-promoting factors.

  • Minimize Exposure Time: Add this compound to the biological media as close to the start of the experiment as possible.

  • Antioxidants: In some cases, the addition of antioxidants may be considered, but their compatibility with the experimental system must be validated.

Troubleshooting Guide

Issue 1: I am observing a loss of this compound activity in my cell-based assay over time.

  • Question: Could the compound be degrading in the culture medium? Answer: Yes, this is a strong possibility. The complex components of cell culture media, including enzymes and metal ions, can contribute to the degradation of natural products.[6][7] For example, the antifungal agent Amphotericin B is known to be unstable in some fungal culture media.[10]

  • Question: How can I test for degradation? Answer: You can perform a stability study by incubating this compound in your specific biological medium for different durations (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., 37°C, 5% CO2). At each time point, you can analyze the remaining concentration of this compound using a suitable analytical method like HPLC-MS.

  • Question: What can I do to mitigate this loss of activity? Answer:

    • Reduce Incubation Time: If possible, shorten the duration of the assay.

    • Replenish the Compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

    • Use a Simpler Medium: If your experimental design allows, test if a simpler, serum-free medium improves stability. The activity of the related Naamidine A was found to be significantly higher in RPMI medium compared to the nutrient-rich YPD medium.[3][11]

Issue 2: My experimental results with this compound are inconsistent between batches.

  • Question: Could the stability of my stock solution be the issue? Answer: Yes, improper storage or repeated freeze-thaw cycles of your stock solution can lead to degradation and therefore, inconsistent results.

  • Question: What is the recommended way to prepare and store stock solutions? Answer:

    • Dissolve this compound in a high-quality, anhydrous solvent like DMSO to a high concentration.

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

    • Store the aliquots at -80°C and protect them from light.

    • When ready to use, thaw an aliquot quickly and dilute it to the final working concentration in your biological medium immediately before the experiment. Discard any unused portion of the diluted solution.

Issue 3: I suspect this compound is interacting with components in my media.

  • Question: How can I determine if this compound is binding to proteins in the serum? Answer: You can perform a comparative activity assay in the presence and absence of serum. A significant decrease in activity in the presence of serum suggests binding to serum proteins. For example, the MIC80 of Naamidine A against C. albicans increased 16-fold in the presence of 10% fetal bovine serum.[3]

  • Question: My media contains metal ions. Could this be affecting this compound? Answer: It is possible. The activity of Naamidine A is abolished by the addition of excess zinc, suggesting it acts as a zinc chelator.[2][3] If this compound has a similar mechanism, the concentration of divalent cations in your media could influence its activity and apparent stability.

Data on the Related Compound Naamidine A

The following table summarizes data on the antifungal activity of Naamidine A, a close analog of this compound. This data can provide insights into potential factors affecting the stability and activity of this compound.

OrganismMediumConditionMIC80 (µM)Reference
Candida albicansRPMI-1.56[3]
Candida albicansYPD->25[3]
Candida albicansRPMI + 10% FBS-25[3]
Candida albicansRPMI + 6.25 µM Zn2+->25[3]
Candida albicansRPMI + 87 µM Zn2+->25[3]
Trichophyton indotiniaeRPMITerbinafine-sensitive12.5-25[2]
Trichophyton indotiniaeRPMITerbinafine-resistant12.5-25[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Biological Media

This protocol outlines a general method to determine the stability of this compound in a specific biological medium over time.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mM.

    • Aliquot into single-use vials and store at -80°C.

  • Incubation:

    • On the day of the experiment, thaw a stock aliquot and dilute it to a final concentration of 100 µM in your chosen biological medium (e.g., DMEM + 10% FBS). Prepare a sufficient volume for all time points.

    • Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the incubated solution. The 0-hour time point should be collected immediately after dilution.

  • Sample Preparation for Analysis:

    • Immediately after collection, stop any potential further degradation by adding three volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex the sample vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated reverse-phase HPLC method coupled with a mass spectrometer.

    • Monitor the peak area of the parent ion corresponding to this compound.

    • A decrease in the peak area over time indicates degradation.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock (DMSO) working_sol Prepare Working Solution stock->working_sol media Biological Medium media->working_sol incubate Incubate at 37°C, 5% CO2 working_sol->incubate timepoints Collect Aliquots at Time = 0, 2, 4, 8, 24h incubate->timepoints precipitate Protein Precipitation (Acetonitrile) timepoints->precipitate centrifuge Centrifuge precipitate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Plot % Remaining vs. Time analyze->data

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_degradation Potential Degradation Pathways naamidine_b This compound (2-Aminoimidazole Core) hydrolysis Hydrolysis (e.g., amide bond cleavage) naamidine_b->hydrolysis H2O, pH oxidation Oxidation (e.g., hydroxylation) naamidine_b->oxidation O2, Metal Ions enzymatic Enzymatic Metabolism (e.g., Cytochrome P450) naamidine_b->enzymatic Enzymes degraded Inactive Metabolites hydrolysis->degraded oxidation->degraded enzymatic->degraded

Caption: Potential degradation pathways for this compound.

References

How to confirm the identity and purity of a Naamidine B sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the identity and purity of a Naamidine B sample.

Identity Confirmation

The primary methods for confirming the chemical identity of your this compound sample are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆). These values are based on the analysis of related compounds and theoretical predictions.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.00m4HAromatic protons
6.80 - 6.60m4HAromatic protons
4.05s2HCH₂
3.95s2HCH₂
3.70s3HOCH₃
3.50s3HN-CH₃
3.30s3HN-CH₃

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
165.0C=O
160.0C=O
158.0Aromatic C-O
156.0Aromatic C-O
130.0 - 114.0Aromatic CH
55.0OCH₃
35.0N-CH₃
33.0N-CH₃
30.0CH₂
28.0CH₂

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

    • Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard.

  • Data Analysis: Process the spectra using appropriate software. Compare the obtained chemical shifts, multiplicities, and integrations with the expected data in Tables 1 and 2.

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of this compound.

Table 3: Expected HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺448.1985Within 5 ppm
[M+Na]⁺470.1804Within 5 ppm

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Calibrate the instrument to ensure high mass accuracy.

    • Infuse the sample solution directly or via liquid chromatography.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it to the calculated exact mass. The observed mass should be within 5 ppm of the calculated value.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of a this compound sample.

Table 4: HPLC Method Parameters for this compound Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent) at a concentration of 1 mg/mL. Prepare a working solution of 0.1 mg/mL by diluting the stock solution.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

    • Set the column temperature and detector wavelength as specified in Table 4.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Experimental Workflows

Identity_and_Purity_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy Identity_Confirmed Identity Confirmed NMR->Identity_Confirmed MS Mass Spectrometry MS->Identity_Confirmed HPLC HPLC Analysis Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed If purity ≥ 95% Fail Investigation Required HPLC->Fail If purity < 95% Sample This compound Sample Sample->NMR Sample->MS Identity_Confirmed->HPLC Proceed if identity is correct Identity_Confirmed->Fail If identity is incorrect

Caption: Workflow for confirming the identity and purity of a this compound sample.

Troubleshooting Guide

Troubleshooting_Guide cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues Problem Problem Encountered NMR_Signal Unexpected NMR Signals Problem->NMR_Signal NMR_Broad Broad NMR Peaks Problem->NMR_Broad MS_Mass Incorrect Mass in MS Problem->MS_Mass MS_Ion Poor Ionization Problem->MS_Ion HPLC_Peaks Multiple Peaks in HPLC Problem->HPLC_Peaks HPLC_Shape Poor Peak Shape Problem->HPLC_Shape Check_Solvent Check_Solvent NMR_Signal->Check_Solvent Check for residual solvent peaks Check_Impurity Check_Impurity NMR_Signal->Check_Impurity Check for impurities Check_Concentration Check_Concentration NMR_Broad->Check_Concentration Check sample concentration Check_Paramagnetism Check_Paramagnetism NMR_Broad->Check_Paramagnetism Check for paramagnetic impurities Recalibrate Recalibrate MS_Mass->Recalibrate Recalibrate mass spectrometer Check_Adducts Check_Adducts MS_Mass->Check_Adducts Check for different adducts (e.g., [M+K]⁺) Change_Solvent Change_Solvent MS_Ion->Change_Solvent Change ionization solvent Adjust_Source Adjust_Source MS_Ion->Adjust_Source Adjust ESI source parameters Check_Purity Check_Purity HPLC_Peaks->Check_Purity Sample may be impure Check_Degradation Check_Degradation HPLC_Peaks->Check_Degradation Check for sample degradation Adjust_Mobile_Phase Adjust_Mobile_Phase HPLC_Shape->Adjust_Mobile_Phase Adjust mobile phase pH Check_Column Check_Column HPLC_Shape->Check_Column Check column health

Caption: Troubleshooting guide for common issues in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks. What should I do?

A1: First, check for common residual solvent peaks (e.g., DMSO, water). If the unexpected peaks do not correspond to solvents, they are likely impurities. You may need to repurify your sample using techniques such as column chromatography or recrystallization.

Q2: The mass I observe in the mass spectrum does not match the expected [M+H]⁺. What could be the reason?

A2: This could be due to several factors. Ensure your mass spectrometer is properly calibrated. Check for the presence of other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common in ESI-MS. If the mass difference is significant and cannot be explained by adduct formation, it may indicate that the compound is not this compound or has been modified.

Q3: My HPLC chromatogram shows a main peak with several smaller peaks. Is my sample impure?

A3: Yes, the presence of multiple peaks in an HPLC chromatogram indicates the presence of impurities. The purity of your sample can be estimated by the relative peak areas. If the purity is below your required threshold (typically >95% for most applications), further purification is necessary.

Q4: The peaks in my HPLC chromatogram are broad or tailing. How can I improve the peak shape?

A4: Poor peak shape can be caused by several factors. Ensure that your mobile phase is appropriate for this compound; adjusting the pH or the organic solvent composition can sometimes help. The issue could also be related to the column itself; it may be overloaded, contaminated, or nearing the end of its lifespan. Try injecting a smaller amount of your sample or flushing the column.

Q5: What should I do if my sample is insoluble in the recommended solvents?

A5: If this compound does not dissolve in the recommended solvents, you can try gentle heating or sonication to aid dissolution. If solubility is still an issue, you may need to explore alternative solvents. Be aware that changing the solvent for NMR analysis will result in different chemical shifts. For HPLC, ensure the new solvent is compatible with your mobile phase and column.

Technical Support Center: Optimizing In Vitro Activity of Naamidine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal pH for the in vitro activity of Naamidine B. As specific enzymatic targets for this compound are still under investigation, this guide focuses on the principles and methodologies for establishing optimal pH conditions for its interaction with a putative target enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal pH for this compound's activity?

A1: The initial and most critical step is to perform a pH rate profile experiment. This involves measuring the activity of your target enzyme in the presence of a fixed concentration of this compound across a wide range of pH values. This will give you an initial indication of the pH at which this compound exhibits its highest potency (either as an inhibitor or an activator).

Q2: How do I choose the right buffers for my pH optimization experiments?

A2: It is crucial to use a series of buffers with overlapping pH ranges to cover the entire desired spectrum. Using a single buffer and adjusting its pH far from its buffering capacity (pKa) can lead to inaccurate results. A "universal" or mixed buffer system can also be an excellent choice to maintain consistent ionic strength across a broad pH range.[1]

Q3: What are some common buffers suitable for biochemical assays?

A3: The choice of buffer is critical and should be based on the required pH range and compatibility with your enzyme and assay components.[2] Below is a table of common biological buffers and their useful pH ranges.

BufferpKa (at 25°C)Useful pH Range
Citrate4.763.0 - 6.2
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.476.8 - 8.2
Tris8.067.5 - 9.0
Bicine8.267.6 - 9.0
CAPS10.409.7 - 11.1

Q4: Can the pH of the buffer change with temperature?

A4: Yes, the pKa of some buffers, notably Tris, is highly dependent on temperature.[1][2] If you are performing assays at different temperatures, it is essential to measure the pH of the buffer at the experimental temperature. Alternatively, use a buffer with a low temperature coefficient, such as HEPES or MOPS.

Q5: What is a potential mechanism of action for Naamidine compounds, and how might this influence pH optimization?

A5: Recent studies on Naamidine A suggest that its antifungal activity is linked to zinc chelation.[3][4][5][6] If this compound acts through a similar metal-chelating mechanism, the optimal pH for its activity could be influenced by the pH-dependent coordination of metal ions. Therefore, it is important to consider the role of any metal cofactors in your enzymatic assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No discernible pH optimum The pH range tested may be too narrow.Broaden the pH range of your experiment. Consider using a universal buffer system to cover a wider pH spectrum.[1]
This compound may be unstable at certain pH values.Assess the stability of this compound across the tested pH range using methods like HPLC or LC-MS.
Precipitation observed in some wells The solubility of this compound or the target enzyme may be pH-dependent.[7][8]Determine the solubility of this compound and your enzyme at different pH values. Consider adjusting the buffer composition or adding solubilizing agents if necessary.
The buffer components may be incompatible with other assay reagents at certain pH values.Ensure that all assay components are soluble and stable in the chosen buffers at the tested pH values.
High variability between replicates Inconsistent pipetting or mixing.[9]Ensure accurate and consistent pipetting. Thoroughly mix all solutions before use.
The assay was not performed under initial velocity conditions.Ensure that less than 10-15% of the substrate is consumed during the reaction to maintain linearity.
Assay signal is weak or absent The assay buffer was not at the correct temperature.[10][11]Equilibrate all reagents, including the buffer, to the assay temperature before starting the experiment.
An incorrect microplate was used for the detection method (e.g., using a clear plate for fluorescence).[10][11]Use the appropriate microplate for your assay's detection method (e.g., black plates for fluorescence, white plates for luminescence).[10][11]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity

This protocol outlines a general procedure for determining the optimal pH for this compound's effect on a hypothetical enzyme, "Target Kinase X."

1. Buffer Preparation:

  • Prepare a series of 0.1 M buffers covering a pH range from 4.0 to 10.0 at 0.5 pH unit increments.

  • Suggested buffers: Citrate (pH 4.0-5.5), MES (pH 5.5-6.5), HEPES (pH 6.5-8.0), Tris (pH 8.0-9.0), and CAPS (pH 9.0-10.0).

  • Adjust the final pH of each buffer at the intended assay temperature.

2. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare stock solutions of Target Kinase X, its substrate, and any necessary cofactors (e.g., ATP, MgCl₂).

3. Assay Procedure (96-well plate format):

  • For each pH value, set up replicate wells for:

    • No enzyme control (buffer, substrate, this compound)

    • No inhibitor control (buffer, substrate, enzyme, DMSO)

    • Experimental condition (buffer, substrate, enzyme, this compound)

  • Add the appropriate buffer to each well.

  • Add the substrate and cofactor solutions.

  • Add the this compound solution (or DMSO for controls).

  • Equilibrate the plate to the desired assay temperature.

  • Initiate the reaction by adding Target Kinase X to all wells except the no-enzyme control.

  • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

4. Data Analysis:

  • Calculate the initial reaction velocity for each condition.

  • Determine the percent inhibition (or activation) by this compound at each pH relative to the no-inhibitor control.

  • Plot the percent inhibition/activation as a function of pH to identify the optimal pH for this compound activity.

Example Data:

pHAverage Enzyme Activity (No Inhibitor)Average Enzyme Activity (with this compound)% Inhibition
4.015.214.82.6
5.045.838.915.1
6.088.353.040.0
7.099.134.765.0
7.5100.025.075.0
8.095.433.465.0
9.070.149.130.0
10.035.632.010.1

Based on this hypothetical data, the optimal pH for this compound's inhibitory activity against Target Kinase X is approximately 7.5.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_buffers Prepare Buffers (pH 4.0 - 10.0) setup_plate Set up 96-well Plate (Controls & Experimental) prep_buffers->setup_plate prep_reagents Prepare Reagents (this compound, Enzyme, Substrate) prep_reagents->setup_plate add_reagents Add Buffer, Substrate, This compound/DMSO setup_plate->add_reagents initiate_reaction Initiate with Enzyme add_reagents->initiate_reaction measure_activity Measure Activity (e.g., Spectrophotometer) initiate_reaction->measure_activity calc_velocity Calculate Initial Velocity measure_activity->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_data Plot % Inhibition vs. pH calc_inhibition->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for this compound activity.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor target_kinase_x Target Kinase X receptor->target_kinase_x downstream_protein Downstream Protein target_kinase_x->downstream_protein cellular_response Cellular Response downstream_protein->cellular_response naamidine_b This compound naamidine_b->target_kinase_x

Caption: Hypothetical signaling pathway showing this compound inhibiting Target Kinase X.

References

Validation & Comparative

Comparative Analysis of Antifungal Activity: Naamidine B vs. Naamidine A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented antifungal properties of Naamidine A and its analogue, Naamidine B. While extensive research has recently elucidated the antifungal mechanism and efficacy of Naamidine A, there is currently no publicly available experimental data to support a comparative analysis of this compound's antifungal activity.

This guide synthesizes the existing data on Naamidine A and highlights the current knowledge gap concerning this compound, providing a resource for researchers, scientists, and drug development professionals interested in this class of marine alkaloids.

Naamidine A: A Zinc-Chelating Antifungal Agent

Recent studies have established that Naamidine A exhibits potent antifungal activity against a range of fungal pathogens, including clinically relevant species of Candida and Trichophyton.[1][2] The primary mechanism of its antifungal action is through the chelation of zinc ions (Zn²⁺).[1][2] By sequestering zinc, an essential cofactor for numerous fungal enzymes and cellular processes, Naamidine A effectively inhibits fungal growth.[1][2]

Quantitative Antifungal Activity of Naamidine A

The in vitro efficacy of Naamidine A has been quantified using standardized antifungal susceptibility testing methods. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism, has been determined for several fungal species.

Fungal SpeciesMIC (µM)Reference
Candida albicans1.56[1]
Trichophyton indotinea (terbinafine-sensitive)12.5 - 25[1]
Trichophyton indotinea (terbinafine-resistant)12.5 - 25[1]

Note: The activity of Naamidine A is significantly influenced by the availability of zinc in the growth medium. In zinc-replete conditions, its antifungal efficacy is diminished.[1][2]

Experimental Protocols for Naamidine A Antifungal Susceptibility Testing

The following methodologies have been employed to determine the antifungal activity of Naamidine A:

Broth Microdilution Assay: This is a standard method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells (conidia or yeast) is prepared in a saline solution and adjusted to a standardized concentration.

  • Assay Plate Preparation: Two-fold serial dilutions of Naamidine A are prepared in a 96-well microtiter plate containing a fungal growth medium such as RPMI-1640.

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of Naamidine A at which no visible growth of the fungus is observed.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for Naamidine A involves the disruption of zinc homeostasis in fungal cells. This can be visualized as a straightforward signaling pathway.

NaamidineA_Mechanism NaamidineA Naamidine A ExtracellularZinc Extracellular Zn²⁺ NaamidineA->ExtracellularZinc Chelates FungalCell Fungal Cell ExtracellularZinc->FungalCell Uptake Blocked IntracellularZinc Intracellular Zn²⁺ EssentialProcesses Essential Cellular Processes IntracellularZinc->EssentialProcesses Required for Inhibition Inhibition of Growth EssentialProcesses->Inhibition Disruption leads to

Caption: Proposed mechanism of Naamidine A antifungal activity via zinc chelation.

This compound: An Uncharacterized Analogue

Despite being a known structural analogue of Naamidine A, extensive searches of scientific databases and literature have yielded no specific experimental data on the antifungal activity of this compound. While some studies mention this compound in the context of the broader family of naamidine alkaloids, they do not provide any information regarding its efficacy against fungal pathogens.

This lack of data prevents a direct comparison of the antifungal activities of this compound and Naamidine A. Key parameters such as MIC values, spectrum of activity, and mechanism of action for this compound remain undetermined.

Future Directions and Conclusion

The well-documented antifungal properties of Naamidine A, centered around its unique zinc-chelating mechanism, highlight the potential of the naamidine scaffold for the development of novel antifungal agents. However, the current absence of data on this compound represents a significant gap in our understanding of the structure-activity relationships within this compound class.

Future research should prioritize the in vitro antifungal screening of this compound against a panel of clinically relevant fungal pathogens. Such studies would be instrumental in determining if the antifungal activity observed in Naamidine A is a class-wide phenomenon and would provide the necessary data for a comprehensive comparative analysis. This would not only be of academic interest but could also inform the strategic design and synthesis of more potent naamidine-based antifungal drugs.

References

A Comparative Guide to the Structure-Activity Relationship of Naamidine Analogs in Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine alkaloids of the naamidine family, characterized by a core 2-aminoimidazole structure, have garnered significant interest for their diverse biological activities. While specific structure-activity relationship (SAR) studies on Naamidine B analogs are limited in publicly available literature, extensive research on the closely related Naamidine A provides valuable insights into the antifungal potential of this compound class. This guide offers a comparative analysis of Naamidine A and its analogs, focusing on their antifungal properties and the proposed mechanism of action.

Antifungal Activity of Naamidine A

Naamidine A has demonstrated notable in vitro activity against a range of fungal pathogens, including yeasts and dermatophytes.[1] The antifungal efficacy is particularly pronounced in minimal media conditions, suggesting a mechanism tied to the sequestration of essential nutrients.[1]

Table 1: Antifungal Activity of Naamidine A against Various Fungal Strains
Fungal SpeciesStrainActivity MetricValue (µM)Reference
Candida albicansCaSS1MIC801.56[1]
Trichophyton indotiniaeTerbinafine-sensitiveMIC12.5–25[2]
Trichophyton indotiniaeTerbinafine-resistantMIC12.5–25[2]

Note: MIC (Minimum Inhibitory Concentration) and MIC80 (Minimum Inhibitory Concentration required to inhibit the growth of 80% of organisms) values are key indicators of antifungal potency.

Proposed Mechanism of Action: Zinc Chelation

The leading hypothesis for Naamidine A's antifungal activity is its ability to chelate zinc ions (Zn2+), thereby depriving fungal cells of this essential micronutrient.[1][3] Zinc is a critical cofactor for numerous enzymes and transcription factors vital for fungal growth and survival. The antifungal effect of Naamidine A can be reversed by the addition of excess zinc to the culture medium, strongly supporting this proposed mechanism.[1][3]

Below is a diagram illustrating the proposed mechanism of action.

Naamidine_A_Mechanism_of_Action Proposed Antifungal Mechanism of Naamidine A Naamidine_A Naamidine A Complex Naamidine A-Zinc Complex Naamidine_A->Complex Chelates Zinc Extracellular Zinc (Zn2+) Zinc->Complex Zinc_Uptake Zinc Uptake Inhibited Complex->Zinc_Uptake Prevents Fungal_Cell Fungal Cell Enzyme_Activity Reduced Activity of Zinc-dependent Enzymes Fungal_Cell->Enzyme_Activity Deprived of Zinc Growth_Inhibition Fungal Growth Inhibition Enzyme_Activity->Growth_Inhibition

Caption: Proposed mechanism of Naamidine A's antifungal activity.

Structure-Activity Relationship Insights

Figure 1: Core Structure of Naamidine Analogs

Antifungal_Susceptibility_Workflow Experimental Workflow for Antifungal Susceptibility Testing Start Start Inoculum_Prep Prepare Fungal Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serially Dilute Test Compounds Drug_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Endpoint Determine MIC Incubation->Endpoint End End Endpoint->End

References

Comparative Analysis of Naamidine A and Terbinafine: A Focus on Cross-Resistance in Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

A notable lack of publicly available research on the antifungal properties and cross-resistance profile of Naamidine B necessitates a focused analysis on the closely related compound, Naamidine A. This guide presents a comparative overview of Naamidine A and the widely used antifungal, terbinafine, with a particular emphasis on their activity against terbinafine-resistant fungal strains. The data herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Executive Summary

Naamidine A, a marine-derived natural product, demonstrates significant antifungal activity against dermatophytes, including strains resistant to terbinafine. This lack of cross-resistance suggests a distinct mechanism of action for Naamidine A, centered around zinc chelation, which contrasts with terbinafine's inhibition of squalene epoxidase. This guide provides a detailed comparison of the in vitro efficacy of Naamidine A and terbinafine, outlines the experimental protocols for susceptibility testing, and illustrates the key cellular pathways involved in terbinafine's action and the development of resistance.

Data Presentation: In Vitro Antifungal Susceptibility

The following table summarizes the minimum inhibitory concentration (MIC) values of Naamidine A and terbinafine against both terbinafine-sensitive and terbinafine-resistant isolates of Trichophyton indotiniae. The data clearly indicates that while terbinafine's efficacy is significantly diminished in resistant strains, Naamidine A retains its potent antifungal activity.

CompoundFungal StrainTerbinafine SusceptibilityMIC₈₀ (µM)
Naamidine A T. indotiniae CI 633/P/23Sensitive12.5–25
T. indotiniae CI 18Resistant12.5–25
T. indotiniae CI V245-81Resistant12.5–25
Terbinafine T. indotiniae CI 633/P/23Sensitive<0.86
T. indotiniae CI 18Resistant>110
T. indotiniae CI V245-81Resistant>110

Data sourced from a study on the antifungal activity of Naamidine A.[1]

Experimental Protocols

Antifungal Susceptibility Testing of Trichophyton indotiniae

The in vitro antifungal susceptibility of T. indotiniae isolates to Naamidine A and terbinafine was determined using a broth microdilution method.[2][3]

  • Inoculum Preparation: T. indotiniae conidia were harvested from potato dextrose agar (PDA) plates by washing with a saline-Tween solution (8 g/L NaCl, 0.025% Tween 20).[2][3] The conidial suspension was then diluted to a final concentration of 1 × 10⁶ CFU/mL.[2][3]

  • Assay Setup: Drug susceptibility assays were performed in 96-well plates. Twofold serial dilutions of Naamidine A (0–50 µM) and terbinafine (0–110 µM) were prepared in RPMI medium.[2][3] 200 µL of the prepared conidial suspension was added to each well.[2][3]

  • Incubation: The plates were incubated in the dark at 28°C under static conditions for 96 hours.[2][3]

  • Viability Assessment: Fungal growth and viability were quantified using the alamarBlue™ (resazurin) reagent. The reagent was added to each well (1:20 dilution), and the plates were incubated for an additional 24 hours at 28°C.[2][3]

  • Data Analysis: Fluorescence was measured using a plate reader at an excitation/emission of 535/595 nm. The relative fluorescence units (RFUs) were normalized to the "no-compound" control wells to determine the relative fungal growth. The MIC₈₀ was defined as the lowest drug concentration that inhibited 80% of fungal growth.[1]

Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Harvest Harvest T. indotiniae conidia from PDA plates Wash Wash with saline-Tween solution Harvest->Wash Dilute_Inoculum Dilute conidia to 1x10^6 CFU/mL Wash->Dilute_Inoculum Serial_Dilute Prepare serial dilutions of Naamidine A & Terbinafine Add_Inoculum Add conidial suspension to 96-well plates Serial_Dilute->Add_Inoculum Incubate_Initial Incubate at 28°C for 96 hours Add_Inoculum->Incubate_Initial Add_AlamarBlue Add alamarBlue reagent Incubate_Initial->Add_AlamarBlue Incubate_Final Incubate at 28°C for 24 hours Add_AlamarBlue->Incubate_Final Read_Fluorescence Read fluorescence (535/595 nm) Incubate_Final->Read_Fluorescence Calculate_MIC Calculate MIC₈₀ Read_Fluorescence->Calculate_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Signaling Pathway: Terbinafine Action and Resistance

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action & Resistance Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase (SQLE) Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Terbinafine Terbinafine Terbinafine->Squalene_Epoxide Inhibits SQLE_Mutation SQLE Gene Mutation (e.g., Leu393Phe, Phe397Leu) Reduced_Binding Reduced Terbinafine Binding SQLE_Mutation->Reduced_Binding Resistance Terbinafine Resistance Reduced_Binding->Resistance

Caption: Mechanism of terbinafine action and the development of resistance via SQLE gene mutations.

Discussion

The presented data highlights the potential of Naamidine A as a promising antifungal agent, particularly for infections caused by terbinafine-resistant dermatophytes. The lack of cross-resistance is a critical advantage in the current landscape of increasing antifungal resistance. Terbinafine's mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5] Resistance to terbinafine primarily arises from point mutations in the gene encoding squalene epoxidase (SQLE), which reduces the binding affinity of the drug to its target enzyme.[4][6][7]

In contrast, the antifungal activity of Naamidine A is linked to its ability to chelate zinc.[1] This distinct mechanism likely explains its retained efficacy against terbinafine-resistant strains. Further research is warranted to explore the full spectrum of Naamidine A's antifungal activity and to investigate potential cross-resistance with other classes of antifungals, such as azoles, echinocandins, and polyenes. The unique mode of action of Naamidine A presents a valuable avenue for the development of new therapeutic strategies to combat challenging fungal infections.

References

Comparative Cytotoxicity of Naamidine Alkaloids: A Focus on Naamidine A in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific comparative cytotoxicity data for Naamidine B. The following guide presents available data for the closely related marine alkaloid, Naamidine A , as a proxy to infer potential biological activities. All data, signaling pathways, and experimental protocols detailed below pertain to Naamidine A or its synthetic analogues. The lack of specific data for this compound is a significant gap in the current scientific literature.

Executive Summary

This guide provides a comparative overview of the cytotoxic effects of Naamidine A on cancer cells versus normal (non-transformed) cell lines. The available data indicates that while Naamidine A exhibits cytotoxicity against various cancer cell lines, some of its synthetic analogues demonstrate a degree of cancer selectivity. The primary mechanism of action identified for Naamidine A in cancer cells is the induction of caspase-dependent apoptosis through the intrinsic pathway, involving mitochondrial disruption.

Data Presentation: Cytotoxicity of Naamidine A and its Analogues

The following tables summarize the available quantitative data on the cytotoxic effects of Naamidine A and a notable synthetic analogue. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM)Reference
Naamidine A EGFR-transfected NIH3T3Murine Fibroblast (Transformed)11.3[1]
A431Human Epidermoid CarcinomaNot Specified (87.4% tumor growth inhibition at 25 mg/kg in xenografts)[1]
MCF-7Human Breast Adenocarcinoma5.9[1]
MCF-10AHuman Mammary Epithelial (Non-tumorigenic)8.1[1]
Analogue 20h PE1007070Metastatic Breast Cancer (Chemoresistant)8.8[1]
hTERT-HMECImmortalized Human Mammary Epithelial (Non-tumorigenic)Not Significantly Affected[1]
MCF-7Human Breast AdenocarcinomaNot Specified[1]
MCF-10AHuman Mammary Epithelial (Non-tumorigenic)Not Specified[1]

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway of Naamidine A

Naamidine A has been shown to induce apoptosis in tumor cells through a caspase-dependent mechanism that is independent of the Fas death receptor pathway.[1] The key events involve the disruption of the mitochondrial membrane potential, leading to the activation of initiator and effector caspases.[1]

NaamidineA_Apoptosis_Pathway cluster_extracellular cluster_cell Cancer Cell NaamidineA Naamidine A Mitochondrion Mitochondrion NaamidineA->Mitochondrion Disruption of Mitochondrial Membrane Potential Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Apoptotic pathway induced by Naamidine A in cancer cells.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat cells with Naamidine A (various concentrations) start->treat incubate1 Incubate for desired time period (e.g., 24, 48, 72 hours) treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read end Calculate IC50 values read->end

Caption: General workflow for determining cell viability using the MTT assay.

Experimental Workflow: Apoptosis Detection (Annexin V Staining)

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells.

AnnexinV_Workflow cluster_workflow Annexin V Staining Workflow start Induce apoptosis in cells (e.g., with Naamidine A) harvest Harvest and wash cells start->harvest resuspend Resuspend cells in Annexin V binding buffer harvest->resuspend stain Add FITC-conjugated Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic vs. necrotic cells analyze->end

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cells.[2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Naamidine A in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7][8]

  • Cell Treatment: Treat cells with Naamidine A at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases 3 and 7.[9][10][11][12][13]

  • Cell Lysis: Treat cells with Naamidine A to induce apoptosis. Lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or a luminogenic substrate) to the cell lysate.

  • Incubation: Incubate the mixture at room temperature according to the manufacturer's instructions to allow the activated caspases to cleave the substrate.

  • Signal Detection: Measure the resulting fluorescent or luminescent signal using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.

  • Data Analysis: Normalize the results to the protein concentration of the cell lysates and express the caspase activity as a fold change relative to the untreated control.

References

Benchmarking Naamidine B Against Known Zinc Chelators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the zinc chelation properties of Naamidine B with well-established zinc chelators, namely TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine), EDTA (Ethylenediaminetetraacetic acid), and DTPA (Diethylenetriaminepentaacetic acid). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of zinc chelation.

Introduction to this compound and Zinc Chelation

This compound is a marine natural product belonging to the 2-aminoimidazole alkaloid family. Recent studies have identified its analogue, Naamidine A, as possessing potent antifungal activity, which is attributed to its ability to chelate zinc ions. This mechanism of action involves the sequestration of extracellular zinc and/or the disruption of intracellular zinc homeostasis, thereby inhibiting the growth of fungal pathogens.[1][2][3] The proposed stoichiometry for this interaction is a 2:1 ratio of Naamidine A to a zinc ion (Zn²⁺).[1] Given the critical role of zinc as a cofactor for a vast number of proteins and its function as a second messenger in signaling pathways, zinc chelators like this compound are of significant interest for therapeutic development.

This guide benchmarks this compound against three widely used zinc chelators: TPEN, a potent, cell-permeable chelator; EDTA, a non-permeable chelator often used in in vitro assays; and DTPA, another non-permeable chelator used for both in vitro and in vivo applications.

Quantitative Comparison of Zinc Chelators

ChelatorChemical StructureZinc Binding Affinity (Kd)Stoichiometry (Chelator:Zn²⁺)Cell PermeabilitySelectivity Notes
Naamidine A Chemical structure of Naamidine A[4]Not Quantitatively Determined2:1 (Proposed)[1]Permeable (Implied by intracellular action)[1]Activity rescued by Zn²⁺ but not Fe²⁺ or Fe³⁺, suggesting selectivity for zinc over iron.[5]
TPEN Chemical structure of TPEN~0.7 fM[3]1:1Permeable[3]High affinity for other transition metals like copper.[3]
EDTA Chemical structure of EDTA~10⁻¹⁶ M[6][7]1:1Non-permeableBinds a wide range of divalent cations, including Ca²⁺ and Mg²⁺, though with lower affinity than for Zn²⁺.[7]
DTPA Chemical structure of DTPAHigh, but quantitative value varies with conditions1:1Non-permeableBroad-spectrum metal chelator.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of zinc chelators. Below are representative protocols for key experiments.

Antifungal Activity Rescue Assay (for this compound)

This assay determines the extent to which the biological activity of a chelator is reversed by the addition of exogenous zinc, providing evidence for a zinc chelation-dependent mechanism of action.

Objective: To assess if the antifungal activity of this compound is dependent on zinc chelation.

Materials:

  • This compound

  • Candida albicans strain (e.g., CaSS1)

  • RPMI 1640 medium

  • YPD (Yeast Extract-Peptone-Dextrose) medium

  • Zinc sulfate (ZnSO₄) solution

  • 384-well microplates

  • Spectrophotometer (for measuring OD₆₀₀)

Procedure:

  • Strain Preparation: Culture C. albicans overnight in YPD medium at 30°C.

  • Assay Setup: Sub-culture the yeast into RPMI medium. Prepare serial dilutions of this compound (e.g., 0–25 µM) in the wells of a 384-well plate containing the RPMI-yeast suspension.

  • Zinc Supplementation: For the rescue experiment, supplement the RPMI medium with varying concentrations of ZnSO₄ (e.g., 6.25 µM and 87 µM) in a parallel set of plates with the same this compound dilutions.[1][5]

  • Incubation: Incubate the plates at 30°C for 48 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to determine fungal growth.

  • Data Analysis: Normalize the OD₆₀₀ values of the treated wells to the untreated control wells to calculate the relative growth. The concentration of this compound that inhibits 80% of fungal growth (MIC₈₀) is determined. A significant increase in the MIC₈₀ in the presence of added zinc indicates that the antifungal activity is due to zinc chelation.[8]

Determination of Zinc Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Objective: To quantitatively determine the binding affinity of a chelator for zinc ions.

Materials:

  • Zinc chelator (e.g., TPEN, EDTA, DTPA, or this compound)

  • Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) solution

  • A suitable buffer (e.g., HEPES or TRIS at a specific pH)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of the zinc chelator in the chosen buffer at a known concentration (typically in the µM range) and place it in the ITC sample cell. Prepare a concentrated solution of the zinc salt in the same buffer and load it into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the zinc solution into the chelator solution in the sample cell while monitoring the heat change.

  • Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of zinc to the chelator. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10][11] For very high-affinity binders, a competition ITC experiment may be necessary.[12]

Visualizations

Zinc Chelation Mechanism

The following diagram illustrates the proposed mechanism of zinc chelation by Naamidine A, where two molecules of the chelator coordinate with a single zinc ion.

G Proposed Zinc Chelation by Naamidine A NaamidineA1 Naamidine A Zn Zn²⁺ NaamidineA1->Zn 2:1 Binding NaamidineA2 Naamidine A NaamidineA2->Zn 2:1 Binding Complex [Naamidine A]₂-Zn²⁺ Complex Zn->Complex

Caption: Proposed 2:1 binding stoichiometry of Naamidine A to a zinc ion.

Experimental Workflow for Evaluating Zinc Chelators

This diagram outlines the general workflow for the experimental evaluation and comparison of zinc chelators.

G Experimental Workflow for Zinc Chelator Evaluation cluster_0 Initial Screening cluster_1 Quantitative Characterization cluster_2 Comparison Biological_Assay Biological Activity Assay (e.g., Antifungal Assay) Rescue_Experiment Rescue Experiment with Exogenous Zinc Biological_Assay->Rescue_Experiment Binding_Affinity Binding Affinity Measurement (e.g., ITC, Spectrofluorimetry) Rescue_Experiment->Binding_Affinity Selectivity_Assay Selectivity Profiling (vs. other metal ions) Binding_Affinity->Selectivity_Assay Data_Comparison Comparative Data Analysis (Kd, Stoichiometry, Selectivity) Selectivity_Assay->Data_Comparison

Caption: A generalized workflow for the evaluation of potential zinc chelators.

Zinc-Dependent Signaling Pathway: TLR4 Signaling

Zinc ions act as intracellular second messengers in various signaling pathways. The diagram below illustrates a simplified view of the Toll-like receptor 4 (TLR4) signaling pathway, which is known to be modulated by intracellular zinc concentrations. Chelation of intracellular zinc can impact the activity of key signaling molecules in this pathway.

G Simplified TLR4 Signaling Pathway and Zinc Modulation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription Zinc Intracellular Zn²⁺ Zinc->TAK1 modulates Zinc->IKK modulates

Caption: Zinc ions can modulate key kinases in the TLR4 signaling cascade.

Conclusion

This compound, represented by its analogue Naamidine A, demonstrates promising zinc-chelating properties with potential therapeutic applications, particularly in antifungal drug development. While it shows selectivity for zinc over iron, a direct quantitative comparison of its binding affinity with established chelators like TPEN, EDTA, and DTPA is currently limited by the lack of a reported dissociation constant. The provided experimental protocols offer a framework for the further characterization of this compound and other novel zinc chelators. The visualization of its proposed mechanism, experimental workflows, and interaction with cellular signaling pathways provides a deeper understanding of its potential as a zinc-chelating agent. Further research is warranted to fully elucidate the quantitative binding parameters of this compound and its therapeutic potential.

References

Independent Verification of Published Naamidine A Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The marine natural product Naamidine A has recently emerged as a promising antifungal agent. Initial studies have elucidated a potential mechanism of action centered on its ability to bind zinc, an essential metal for fungal growth and enzymatic function. This guide provides a comprehensive overview of the currently available data on Naamidine A's antifungal properties, with a focus on presenting the quantitative findings and experimental methodologies from published research. It is important to note that, as of the latest literature review, the findings presented herein originate from a single research consortium. Independent verification by unaffiliated research groups has not yet been published. Therefore, the data should be interpreted as the foundational evidence requiring further validation by the broader scientific community.

Quantitative Data Summary

The antifungal activity of Naamidine A has been primarily assessed through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the key quantitative findings from the initial research publications.

Table 1: In Vitro Antifungal Activity of Naamidine A Against Candida albicans

Fungal StrainGrowth MediumZinc (Zn²⁺) SupplementationMIC₈₀ (µM)Citation
C. albicans (CaSS1)RPMINone1.56[1][2]
C. albicans (CaSS1)YPDNoneInactive[1]
C. albicans (CaSS1)RPMI6.25 µM> 25 (Growth Rescued)[1][2]
C. albicans (CaSS1)RPMI87 µM> 25 (Growth Rescued)[1][2]
C. albicans (CaSS1)RPMI + 10% FBSEstimated 12-14 µM25[2][3]

Table 2: In Vitro Antifungal Activity of Naamidine A Against Terbinafine-Resistant Trichophyton indotiniae

Fungal StrainZinc (Zn²⁺) Supplementation in RPMIMIC₈₀ (µM)Citation
T. indotiniae (CI 633/P/23 - Terbinafine-Sensitive)None12.5 - 25
T. indotiniae (18 - Terbinafine-Resistant)None12.5 - 25
T. indotiniae (V245-81 - Terbinafine-Resistant)With exogenous Zn²⁺Reduced Potency

Table 3: In Vivo Efficacy of 1% Naamidine A Cream in a Mouse Model of Dermatomycosis (T. mentagrophytes)

Treatment GroupMedian Fungal Burden (Log CFU/gram of skin)Citation
Untreated4.8
Vehicle Control4.0
1% Naamidine A Cream1.3 (Limit of Detection)

Signaling Pathways and Mechanisms

The primary proposed mechanism of Naamidine A's antifungal action is the chelation of zinc, thereby depriving the fungal cells of this essential metal. Zinc is a critical cofactor for a multitude of enzymes and transcription factors involved in various cellular processes. By sequestering zinc, Naamidine A is thought to disrupt these vital functions, leading to growth inhibition.

NaamidineA_Mechanism Proposed Antifungal Mechanism of Naamidine A cluster_extracellular Extracellular Environment cluster_fungal_cell Fungal Cell Naamidine A Naamidine A Naamidine A-Zinc Complex Naamidine A-Zinc Complex Naamidine A->Naamidine A-Zinc Complex Chelates Zinc (Zn2+) Zinc (Zn2+) Zinc (Zn2+)->Naamidine A-Zinc Complex Zinc-dependent\nProcesses Zinc-dependent Processes Zinc (Zn2+)->Zinc-dependent\nProcesses Required for Naamidine A-Zinc Complex->Zinc-dependent\nProcesses Deprives Zinc Fungal Growth Fungal Growth Zinc-dependent\nProcesses->Fungal Growth Growth Inhibition Growth Inhibition Zinc-dependent\nProcesses->Growth Inhibition

Caption: Proposed mechanism of Naamidine A via zinc chelation.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the protocols for key experiments as described in the initial publications.

In Vitro Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Naamidine A against various fungal strains.

Antifungal_Susceptibility_Workflow Workflow for In Vitro Antifungal Susceptibility Testing Fungal Strain\n(e.g., C. albicans) Fungal Strain (e.g., C. albicans) Overnight Culture\nin YPD at 30°C Overnight Culture in YPD at 30°C Fungal Strain\n(e.g., C. albicans)->Overnight Culture\nin YPD at 30°C Subculture into\nTest Media (RPMI, YPD) Subculture into Test Media (RPMI, YPD) Overnight Culture\nin YPD at 30°C->Subculture into\nTest Media (RPMI, YPD) Test Media (RPMI, YPD) Test Media (RPMI, YPD) Dispense into\n384-well plates Dispense into 384-well plates Test Media (RPMI, YPD)->Dispense into\n384-well plates Incubate at 30°C\nfor 48 hours Incubate at 30°C for 48 hours Dispense into\n384-well plates->Incubate at 30°C\nfor 48 hours Naamidine A\n(Twofold dilutions) Naamidine A (Twofold dilutions) Add to plates Add to plates Naamidine A\n(Twofold dilutions)->Add to plates Zinc/FBS\n(as required) Zinc/FBS (as required) Zinc/FBS\n(as required)->Add to plates Measure Optical Density\nat 600 nm (OD600) Measure Optical Density at 600 nm (OD600) Incubate at 30°C\nfor 48 hours->Measure Optical Density\nat 600 nm (OD600) Normalize to\nCompound-free Controls Normalize to Compound-free Controls Measure Optical Density\nat 600 nm (OD600)->Normalize to\nCompound-free Controls Determine MIC80 Determine MIC80 Normalize to\nCompound-free Controls->Determine MIC80 InVivo_Efficacy_Workflow Workflow for In Vivo Efficacy Testing cluster_treatments Treatment Groups Denude skin of mice Denude skin of mice Apply T. mentagrophytes\nsuspension Apply T. mentagrophytes suspension Denude skin of mice->Apply T. mentagrophytes\nsuspension 5 days post-infection 5 days post-infection Apply T. mentagrophytes\nsuspension->5 days post-infection Begin twice-daily treatment\n(7 days) Begin twice-daily treatment (7 days) 5 days post-infection->Begin twice-daily treatment\n(7 days) 1% Naamidine A cream 1% Naamidine A cream Begin twice-daily treatment\n(7 days)->1% Naamidine A cream Vehicle control cream Vehicle control cream Begin twice-daily treatment\n(7 days)->Vehicle control cream No treatment No treatment Begin twice-daily treatment\n(7 days)->No treatment Euthanize mice and\nresect infected skin Euthanize mice and resect infected skin 1% Naamidine A cream->Euthanize mice and\nresect infected skin Vehicle control cream->Euthanize mice and\nresect infected skin No treatment->Euthanize mice and\nresect infected skin Weigh and homogenize\nskin in PBS Weigh and homogenize skin in PBS Euthanize mice and\nresect infected skin->Weigh and homogenize\nskin in PBS Spread on PDA plates Spread on PDA plates Weigh and homogenize\nskin in PBS->Spread on PDA plates Incubate at 30°C\nfor 5 days Incubate at 30°C for 5 days Spread on PDA plates->Incubate at 30°C\nfor 5 days Quantify fungal burden\n(CFU/gram of skin) Quantify fungal burden (CFU/gram of skin) Incubate at 30°C\nfor 5 days->Quantify fungal burden\n(CFU/gram of skin)

References

The Untapped Potential of Naamidine B: A Guide to Investigating Synergistic Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in combination cancer therapy could lie in the synergistic application of Naamidine B, a marine-derived alkaloid, with existing anticancer drugs. While direct experimental evidence for such combinations is not yet available in published literature, the known mechanisms of action for related compounds, such as Naamidine A, provide a strong rationale for exploring these novel therapeutic strategies. This guide offers researchers a framework for investigating the potential synergistic effects of this compound, including hypothetical combination strategies, experimental protocols for synergy assessment, and visualizations of potential mechanistic pathways.

Recent studies have highlighted the anticancer properties of the naamidine family of compounds. Notably, Naamidine A has been shown to induce caspase-dependent apoptosis in tumor cells[1]. Furthermore, a synthetic mimic of Naamidine A, zinaamidole A (ZNA), acts as a cancer-selective zinc ionophore, inducing cell death by disrupting zinc homeostasis in transformed cells[2][3]. This activity is significantly potentiated by the addition of zinc sulfate, underscoring the crucial role of zinc in the anticancer effects of this class of compounds[3]. While research on this compound is less extensive, its structural similarity to Naamidine A suggests it may share similar biological activities, making it a prime candidate for combination studies.

Hypothetical Synergistic Combinations with this compound

Based on the pro-apoptotic and zinc-modulating effects of Naamidine A and its analogs, several classes of anticancer drugs could exhibit synergistic effects when combined with this compound. The following table outlines potential combinations and the scientific rationale for their investigation.

Anticancer Drug ClassExample DrugRationale for Synergy with this compoundPotential Endpoints to Measure Synergy
Platinum-based Drugs Cisplatin, OxaliplatinPlatinum-based drugs induce DNA damage, leading to apoptosis. This compound, by promoting apoptosis through caspase activation, could lower the threshold for cisplatin-induced cell death.Cell Viability (MTT/XTT assay), Apoptosis Rate (Annexin V/PI staining), Combination Index (CI)
PARP Inhibitors Olaparib, TalazoparibPARP inhibitors are effective in cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations). By inducing cellular stress through zinc dyshomeostasis, this compound could potentiate the effects of PARP inhibitors.DNA Damage (γH2AX foci), Cell Cycle Arrest (Flow Cytometry), Synergistic Cell Killing
Proteasome Inhibitors Bortezomib, CarfilzomibProteasome inhibitors lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and apoptosis. The zinc-modulating effects of this compound could exacerbate ER stress, enhancing the efficacy of proteasome inhibitors.ER Stress Markers (e.g., CHOP, BiP), Apoptosis Rate, In vivo Tumor Growth Delay
BCL-2 Inhibitors VenetoclaxBCL-2 inhibitors promote apoptosis by blocking the anti-apoptotic protein BCL-2. Combining with a pro-apoptotic agent like this compound could lead to a more profound and rapid induction of cancer cell death.BCL-2 Family Protein Expression, Mitochondrial Membrane Potential, Synergistic Apoptosis Induction

Experimental Protocol for Assessing Synergy: The Chou-Talalay Method

A robust and widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

1. Cell Culture and Drug Preparation:

  • Culture cancer cell lines of interest in appropriate media and conditions.
  • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

2. Single-Agent Dose-Response:

  • Seed cells in 96-well plates at a predetermined density.
  • After 24 hours, treat cells with a serial dilution of each drug alone to determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound.
  • Incubate for a specified period (e.g., 48 or 72 hours).
  • Assess cell viability using an appropriate assay (e.g., MTT, XTT, or CellTiter-Glo).

3. Combination Drug Treatment:

  • Treat cells with combinations of this compound and the other anticancer drug at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format with varying concentrations of both drugs.
  • Include single-agent controls and a vehicle control.
  • Incubate and assess cell viability as in the single-agent experiments.

4. Data Analysis:

  • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
  • Use software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect equation.
  • Generate a CI plot where CI < 1 indicates synergy.

Below is a diagram illustrating the experimental workflow for assessing drug synergy.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture single_agent Single-Agent Dose-Response cell_culture->single_agent combo_treat Combination Treatment cell_culture->combo_treat drug_prep Drug Preparation drug_prep->single_agent drug_prep->combo_treat ic50 Determine IC50 single_agent->ic50 viability Cell Viability Assay combo_treat->viability ci_calc Calculate Combination Index (CI) viability->ci_calc ic50->ci_calc synergy_eval Evaluate Synergy (CI < 1) ci_calc->synergy_eval

Workflow for Assessing Drug Synergy

Visualizing a Potential Synergistic Mechanism

The following diagram illustrates a hypothetical signaling pathway for the synergistic interaction between this compound and a platinum-based drug like cisplatin. In this model, cisplatin induces DNA damage, which activates apoptotic signaling. Simultaneously, this compound disrupts zinc homeostasis and independently promotes caspase activation, leading to an amplified apoptotic response.

G cluster_cisplatin Cisplatin Action cluster_naamidineb This compound Action cluster_apoptosis Apoptosis cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax caspase9 Caspase-9 Activation bax->caspase9 naamidine_b This compound zinc Zinc Dyshomeostasis naamidine_b->zinc naamidine_b->caspase9 zinc->caspase9 Potentiation caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Bioactivity of Naamidine Alkaloids: A Meta-Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the antitumor, antifungal, and immunomodulatory activities of Naamidine A and Naamidine J, supported by experimental data and detailed protocols.

Naamidine alkaloids, a class of marine-derived imidazole alkaloids, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative meta-analysis of the bioactivities of two prominent members of this family, Naamidine A and Naamidine J, to assist researchers and drug development professionals in evaluating their therapeutic potential. The information presented is collated from multiple studies and focuses on their anticancer, antifungal, and immunomodulatory properties.

Executive Summary

This analysis reveals that Naamidine A exhibits significant cytotoxic effects against various cancer cell lines through the induction of apoptosis and potent antifungal activity via a novel zinc-binding mechanism. In contrast, Naamidine J and its derivatives have emerged as promising tumor immunological agents by targeting the PD-1/PD-L1 immune checkpoint pathway. This guide presents a compilation of the available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a clear comparison of their respective bioactivities.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the bioactivities of Naamidine A and Naamidine J, providing a direct comparison of their efficacy in different experimental settings.

Table 1: Antitumor and Cytotoxic Activity of Naamidine Alkaloids

AlkaloidCell LineActivity TypeIC50Citation
Naamidine A K562 (Leukemia)Cytotoxicity58.91 ± 3.57 µg/mL[1]
A431 (Skin Carcinoma)Apoptosis InductionNot specified[2][3]
Naamidine J RKO (Colorectal Adenocarcinoma)Cytotoxicity>40 µM[4]
Naamidine J Derivative 10a RKO (Colorectal Adenocarcinoma)Cytotoxicity>40 µM[4]
Naamidine J Derivative 11c RKO (Colorectal Adenocarcinoma)Cytotoxicity>40 µM[4]

Table 2: Antifungal Activity of Naamidine A

AlkaloidFungal StrainActivity TypeMIC80Citation
Naamidine A Candida albicans (CaSS1)Antifungal1.56 µM (in RPMI)
Naamidine A Trichophyton indotiniae (terbinafine-sensitive)Antifungal12.5–25 µM
Naamidine A Trichophyton indotiniae (terbinafine-resistant)Antifungal12.5–25 µM

Table 3: Immunomodulatory Activity of Naamidine J Derivatives

AlkaloidTargetActivity TypeIC50Citation
Naamidine J Derivative 11c PD-L1 Expression in RKO cellsInhibitionNot specified[4]

Experimental Protocols

To ensure the reproducibility and further exploration of the bioactivities of naamidine alkaloids, detailed experimental protocols for key assays are provided below.

Antifungal Susceptibility Testing of Naamidine A

Objective: To determine the minimum inhibitory concentration (MIC) of Naamidine A against fungal pathogens.

Materials:

  • Naamidine A

  • Candida albicans or Trichophyton spp. strains

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Yeast extract-peptone-dextrose (YPD) medium (for C. albicans growth)

  • Potato Dextrose Agar (PDA) plates (for Trichophyton growth)

  • Saline-Tween solution (8 g/L NaCl, 0.025% Tween 20)

  • AlamarBlue reagent

  • 384-well and 96-well microplates

  • Spectrophotometer (for OD600 measurement)

  • Fluorescence plate reader

Procedure:

  • Fungal Culture Preparation:

    • For C. albicans, grow the strain overnight in YPD medium at 30°C. Sub-culture in RPMI medium to the desired cell density.

    • For Trichophyton spp., grow conidia on PDA plates. Harvest by washing with saline-Tween solution and dilute to a final assay cell density of 1 × 10^6 CFU/mL.

  • Drug Dilution:

    • Prepare a series of twofold dilutions of Naamidine A in RPMI medium.

  • Assay Setup:

    • For C. albicans, use a 384-well plate with a final volume of 0.04 mL/well.

    • For Trichophyton spp., use a 96-well plate with a final volume of 200 µL/well.

    • Add the prepared fungal inoculum to the wells containing the drug dilutions.

  • Incubation:

    • Incubate the plates at 30°C for 48 hours for C. albicans.

    • Incubate the plates in the dark at 28°C under static conditions for 96 hours for Trichophyton spp.

  • Growth Quantification:

    • For C. albicans, measure the optical density at 600 nm (OD600) and normalize to compound-free controls.

    • For Trichophyton spp., add alamarBlue reagent (1:20 dilution) and incubate for an additional 24 hours at 28°C. Measure fluorescence to determine relative fungal growth and viability.

  • Data Analysis:

    • The MIC80 is defined as the lowest concentration of Naamidine A that reduces fungal growth by 80% compared to the control.

Western Blot for PD-L1 Expression in RKO Cells (Naamidine J study)

Objective: To assess the effect of Naamidine J and its derivatives on the protein expression of Programmed Death-Ligand 1 (PD-L1) in human colorectal adenocarcinoma RKO cells.

Materials:

  • Naamidine J and its derivatives (e.g., 11c)

  • Human colorectal adenocarcinoma RKO cells

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-PD-L1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RKO cells in appropriate medium until they reach a suitable confluency.

    • Treat the cells with varying concentrations of Naamidine J or its derivatives for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them with RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against PD-L1 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Incubate the membrane with an anti-β-actin antibody as a loading control.

  • Detection and Analysis:

    • Detect the protein bands using an ECL detection reagent and capture the chemiluminescent signal with an imaging system.

    • Quantify the band intensities and normalize the PD-L1 expression to the β-actin loading control. Compare the expression levels in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of Naamidine A and Naamidine J are attributed to their different molecular mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.

Naamidine A-Induced Apoptosis

Naamidine A induces programmed cell death in tumor cells through a caspase-dependent pathway.[2][3] This process involves the disruption of the mitochondrial membrane potential and the subsequent activation of initiator and effector caspases.

Naamidine_A_Apoptosis NaamidineA Naamidine A Mitochondria Mitochondria NaamidineA->Mitochondria Caspase8 Caspase-8 (Initiator) NaamidineA->Caspase8 Activates MMP_Disruption Mitochondrial Membrane Potential Disruption Mitochondria->MMP_Disruption Induces Caspase9 Caspase-9 (Initiator) MMP_Disruption->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Naamidine A induces apoptosis via mitochondrial disruption and caspase activation.

Naamidine J and the PD-1/PD-L1 Immune Checkpoint

Naamidine J and its derivatives exert their antitumor effects by modulating the immune system. Specifically, they inhibit the expression of PD-L1 on tumor cells, thereby preventing the inactivation of T cells and promoting an antitumor immune response.

Naamidine_J_PDL1 cluster_TumorCell Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to NaamidineJ Naamidine J Derivative 11c NaamidineJ->PDL1 Inhibits Expression TCell_Inactivation T Cell Inactivation PD1->TCell_Inactivation Leads to

Caption: Naamidine J derivative inhibits PD-L1 expression, preventing T cell inactivation.

Experimental Workflow for Bioactivity Screening

The general workflow for screening and characterizing the bioactivity of novel Naamidine alkaloids involves a series of in vitro and in vivo experiments.

Bioactivity_Workflow Start Start: Naamidine Alkaloid Library PrimaryScreening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Start->PrimaryScreening HitIdentification Hit Identification & Prioritization PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) HitIdentification->SecondaryAssays MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) SecondaryAssays->MechanismOfAction InVivoModels In Vivo Efficacy Models (e.g., Xenograft, Infection Models) MechanismOfAction->InVivoModels LeadOptimization Lead Optimization (Structure-Activity Relationship) InVivoModels->LeadOptimization End Preclinical Candidate LeadOptimization->End

Caption: General workflow for discovering and developing bioactive Naamidine alkaloids.

Conclusion

This comparative guide highlights the distinct and promising therapeutic profiles of Naamidine A and Naamidine J. Naamidine A demonstrates potential as a direct-acting anticancer and antifungal agent, while Naamidine J and its derivatives represent a novel class of immunomodulators for cancer therapy. The provided data and protocols offer a valuable resource for researchers to build upon, fostering further investigation into the therapeutic applications of this fascinating class of marine natural products. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their structures to enhance efficacy and selectivity.

References

Head-to-Head Comparison: Naamidine B and Other Bioactive Marine Imidazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The vast and chemically diverse marine environment continues to be a prolific source of novel natural products with significant therapeutic potential. Among these, imidazole alkaloids, particularly those isolated from marine sponges, have garnered considerable attention for their wide range of biological activities. This guide provides a head-to-head comparison of Naamidine B with other notable marine imidazole alkaloids, focusing on their antifungal, anti-inflammatory, and cytotoxic properties. The objective is to offer a clear, data-driven resource for researchers and professionals in drug development to evaluate the potential of these compounds.

Executive Summary

This comparative analysis brings to the forefront the pharmacological profiles of this compound's close analogs, Naamidine A and Naamidine J, alongside other structurally related marine imidazole alkaloids. While specific experimental data for this compound remains limited in publicly accessible literature, the activities of its closely related compounds provide strong inferential evidence of its potential bioactivities. Naamidine A has demonstrated notable antifungal activity, while Naamidine J exhibits significant anti-inflammatory and cytotoxic effects. This guide synthesizes the available quantitative data, details the experimental methodologies used to generate this data, and visualizes the key signaling pathways involved.

Comparative Data on Biological Activity

To facilitate a clear comparison, the following tables summarize the key quantitative data for the biological activities of Naamidine A, Naamidine J, and other relevant marine imidazole alkaloids.

Table 1: Antifungal Activity of Marine Imidazole Alkaloids

CompoundFungal StrainIC50 / MIC (µM)Reference
Naamidine A Candida albicansMIC80: 1.56[1]
Naamidine A Trichophyton indotiniaeMIC80: 12.5–25[2]
Nagelamide DMicrococcus luteusMIC: 4.17 µg/mL[3]
Nagelamide DBacillus subtilisMIC: 33.3 µg/mL[3]
Nagelamide DEscherichia coliMIC: 33.3 µg/mL[3]
Palau'amine-Antifungal activity reported[4]

Table 2: Anti-inflammatory Activity of Marine Imidazole Alkaloids

CompoundCell Line / ModelAssayIC50 (µM)Reference
Naamidine J analog (Zinc Complex) THP-1 cellsIL-6 ProductionSignificant inhibition[5]
Stylimassalin AZebrafishMacrophage MigrationSignificant reduction[6]
Stylimassalin BZebrafishMacrophage MigrationSignificant reduction[6]
Epiisopiloturine (EPI)Human neutrophilsMultiple-[7]
Epiisopilosine (EPIIS)Human neutrophilsMultiple-[7]

Table 3: Cytotoxicity of Marine Imidazole Alkaloids

CompoundCell LineIC50 (µM)Reference
Naamidine J K56211.3[8]
Compound 2 (Naamidine J analog) K5629.4[8]
Compound 2 (Naamidine J analog) HeLa21.4[8]
Compound 2 (Naamidine J analog) A54922.4[8]
PyronaamidineMCF-75.2[5]
PyronaamidinePC95.6[5]
PyronaamidineA5497.8[5]
DibromophakellstatinHuman cancer cell lines-[4]
Synthetic 2-amino-1H-imidazol analog 28 HL-602.91[9]
Synthetic 2-amino-1H-imidazol analog 29 4T13.1[9]

Signaling Pathways and Mechanisms of Action

The biological activities of the naamidine family and related imidazole alkaloids are underpinned by their interaction with specific cellular signaling pathways.

Anti-inflammatory Pathway of Naamidine J

Recent studies have identified the Chromosome Segregation 1-like (CSE1L) protein as a direct target of Naamidine J in mediating its anti-inflammatory effects. CSE1L is known to be involved in nucleocytoplasmic transport and has been implicated in inflammatory responses. The binding of Naamidine J to CSE1L is thought to modulate downstream signaling pathways, such as the NF-κB pathway , which is a central regulator of inflammation.

NaamidineJ_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 phosphorylates NFkB_nuc NF-κB (nucleus) NFkB_p65->NFkB_nuc translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription NaamidineJ Naamidine J CSE1L CSE1L NaamidineJ->CSE1L binds to CSE1L->NFkB_p65 inhibits translocation

Figure 1. Proposed anti-inflammatory signaling pathway of Naamidine J.
Antifungal Mechanism of Naamidine A

The antifungal activity of Naamidine A is attributed to its ability to chelate zinc ions. Zinc is an essential cofactor for many fungal enzymes and proteins involved in various cellular processes. By sequestering zinc, Naamidine A disrupts these vital functions, leading to the inhibition of fungal growth.

NaamidineA_Antifungal cluster_fungus Fungal Cell Zinc_dependent_enzymes Zinc-Dependent Enzymes & Proteins Fungal_Growth Fungal Growth & Proliferation Zinc_dependent_enzymes->Fungal_Growth essential for Zinc_uptake Zinc Uptake Zinc_uptake->Zinc_dependent_enzymes provides Zn2+ NaamidineA Naamidine A Extracellular_Zinc Extracellular Zinc (Zn2+) NaamidineA->Extracellular_Zinc chelates Extracellular_Zinc->Zinc_uptake

Figure 2. Mechanism of antifungal action of Naamidine A via zinc chelation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of natural products. Below are the methodologies for the key assays cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^5 CFU/mL.

  • Drug Dilution: The test compound (e.g., Naamidine A) is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the drug-free control, which can be assessed visually or by measuring the optical density at 600 nm.[1]

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Naamidine J) for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Quantification (Griess Assay): The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration. A decrease in absorbance in treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., K562, HeLa, A549) are seeded in a 96-well plate and incubated overnight.

  • Compound Treatment: The cells are treated with different concentrations of the test compound (e.g., Naamidine J) for 48-72 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]

Experimental_Workflow cluster_antifungal Antifungal Assay cluster_antiinflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Fungal Inoculum A2 Serial Dilution of Compound A1->A2 A3 Inoculate Microplate A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Seed Macrophages B2 Treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate B3->B4 B5 Quantify NO (Griess Assay) B4->B5 C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance & Calculate IC50 C4->C5

References

Safety Operating Guide

Proper Disposal of Naamidine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of Naamidine B, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound is a chemical compound that requires careful handling and disposal due to its potential health and environmental hazards. As a substance that is harmful if swallowed, may cause cancer, and is very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This document outlines the necessary procedures for the safe disposal of this compound, ensuring a secure laboratory environment.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The following table summarizes the key hazard information derived from safety data sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Carcinogenicity May cause cancer.[2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect spillage.
Skin Irritation Causes skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following procedure should be followed to ensure safe and compliant disposal.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound must be identified as hazardous waste. This includes:

    • Unused or expired this compound.

    • Empty containers that held this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Lab supplies (e.g., pipette tips, weighing boats, contaminated absorbent materials).

  • Segregate: Do not mix this compound waste with other waste streams. Keep it in a designated, clearly labeled hazardous waste container.

2. Waste Collection and Storage:

  • Container: Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste. The original container is often a suitable option.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[1]

3. Arrange for Professional Disposal:

  • Contact: Engage a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.

  • Handover: Follow the specific instructions provided by the waste disposal company for the safe handover of the waste.

4. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the affected area thoroughly.

  • Prevent the spill from entering drains or waterways.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NaamidineB_Disposal_Workflow cluster_prep Preparation & Identification cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Experiment Complete / This compound to be Disposed identify_waste Identify all this compound contaminated materials start->identify_waste segregate Segregate from other waste streams identify_waste->segregate Hazardous Waste collect Collect in a labeled, leak-proof container segregate->collect store Store in a designated hazardous waste area collect->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs documentation Complete hazardous waste manifest contact_ehs->documentation handover Handover to licensed waste disposal vendor documentation->handover end_node Disposal Complete handover->end_node

Caption: Workflow for the safe disposal of this compound waste.

It is the responsibility of every individual handling this compound to be familiar with and adhere to these disposal procedures. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound.

References

Personal protective equipment for handling Naamidine B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Naamidine B. Given the potential cytotoxic nature of novel chemical entities, all procedures should be conducted with the utmost care, adhering to established protocols for hazardous compounds.

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.

PPE ComponentSpecificationUsage Guidelines
Gloves Powder-free nitrile or neoprene gloves meeting ASTM D6978-05 standards.[1]Double gloving is recommended. Change gloves every 3.5 hours or immediately if contaminated, torn, or punctured.[1]
Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[1]Must fasten in the back.[1] Change gown upon contamination or at the end of the procedure.[1]
Eye Protection Chemical splash goggles.[2]Required when there is a risk of splashing.[3]
Respiratory Protection NIOSH-certified respirator.[4]Required when there is a potential for aerosol generation or when cleaning up spills.[3][4]
Shoe Covers Non-permeable shoe covers.[4]To be worn in areas where this compound is handled.

Handling and Operational Plan

Preparation:

  • Ensure all safety precautions have been read and understood before handling.

  • Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Have a spill kit readily available.[4]

Procedure:

  • Wear all required PPE before beginning work.[2]

  • Avoid the generation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling.[5]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[6] Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][6] Rinse mouth and seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and restrict access to the spill area.

  • Don appropriate PPE, including a respirator.[4]

  • Contain the spill using absorbent pads.[4]

  • Carefully clean the spill area, working from the least contaminated to the most contaminated area.[4]

  • All materials used for cleanup should be treated as hazardous waste.[7]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, compatible, and labeled hazardous waste container.[7] Do not pour down the drain.[7][8]
Contaminated PPE Place all used PPE into a designated hazardous waste bag and seal it.[4]
Empty Containers Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][9]

Safety Workflow Diagram

This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_chem Handle this compound in Ventilated Area prep_ppe->handle_chem prep_area Prepare Designated Work Area prep_area->handle_chem prep_spill Ensure Spill Kit is Accessible disp_waste Segregate and Label Hazardous Waste handle_chem->disp_waste emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure handle_avoid Avoid Aerosol Generation disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_containers Triple-Rinse Empty Containers disp_ppe->disp_containers spill_response Follow Spill Management Protocol emergency_spill->spill_response exposure_response Follow First Aid Measures emergency_exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.